molecular formula C13H16N2O3 B12422920 6-Hydroxy Melatonin-d4

6-Hydroxy Melatonin-d4

カタログ番号: B12422920
分子量: 252.30 g/mol
InChIキー: OMYMRCXOJJZYKE-KHORGVISSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Hydroxy Melatonin-d4 is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 252.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C13H16N2O3

分子量

252.30 g/mol

IUPAC名

N-[1,1,2,2-tetradeuterio-2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16)/i3D2,4D2

InChIキー

OMYMRCXOJJZYKE-KHORGVISSA-N

異性体SMILES

[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)O)C([2H])([2H])NC(=O)C

正規SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O

製品の起源

United States

Foundational & Exploratory

The Cytochrome P450-Mediated Conversion of Melatonin to 6-Hydroxymelatonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal metabolic pathway of melatonin (B1676174), its conversion to 6-hydroxymelatonin (B16111). The document details the enzymatic processes, presents key quantitative data, outlines experimental protocols for studying this pathway, and includes a visual representation of the metabolic conversion.

Core Metabolic Pathway

The primary route of melatonin metabolism in humans and other mammals is the hydroxylation at the C6 position of the indole (B1671886) ring, resulting in the formation of 6-hydroxymelatonin.[1][2] This reaction is predominantly catalyzed by a superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes.[1][3]

The conversion is an NADPH-dependent process that occurs mainly in the liver, where CYP enzymes are highly expressed.[1][4] Following its formation, 6-hydroxymelatonin is rapidly conjugated, primarily with sulfate (B86663) to form 6-sulfatoxymelatonin, which is then excreted in the urine.[1][2][4] This sulfation step significantly increases the water solubility of the molecule, facilitating its renal clearance.

Key Enzymes Involved

Several CYP isoforms have been identified to participate in the 6-hydroxylation of melatonin:

  • CYP1A2: This is the principal enzyme responsible for melatonin 6-hydroxylation in the human liver.[2][4][5] Its high affinity and catalytic efficiency make it the major contributor to the systemic clearance of melatonin.

  • CYP1A1: While also capable of efficiently metabolizing melatonin to 6-hydroxymelatonin, CYP1A1 is primarily expressed in extrahepatic tissues.[2][5]

  • CYP1B1: This extrahepatic enzyme also contributes to the 6-hydroxylation of melatonin.[2][5]

  • CYP2C19: This isoform plays a minor role in the 6-hydroxylation of melatonin but is more involved in the O-demethylation of melatonin to N-acetylserotonin.[2][4][5]

The relative contributions of these enzymes can vary depending on tissue-specific expression levels and the presence of inducing or inhibiting substances.

Quantitative Data

The following table summarizes the kinetic parameters for the 6-hydroxylation of melatonin by the major human CYP isoforms. This data is crucial for understanding the efficiency and capacity of each enzyme in metabolizing melatonin.

EnzymeMichaelis-Menten Constant (Km) (μM)Maximum Velocity (Vmax) (pmol/min/pmol P450)
CYP1A119.2 ± 2.016.46 ± 0.22
CYP1A225.9 ± 2.4710.6 ± 0.32
CYP1B130.9 ± 3.765.31 ± 0.21

Table 1: Enzyme kinetic parameters for the 6-hydroxylation of melatonin by recombinant human CYP enzymes.[2]

Experimental Protocols

This section provides detailed methodologies for the in vitro and in vivo investigation of melatonin 6-hydroxylation.

In Vitro Melatonin 6-Hydroxylation Assay using Recombinant Human CYP Enzymes

This protocol is designed to determine the kinetic parameters of melatonin 6-hydroxylation by specific CYP isoforms.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP1B1)

  • NADPH-P450 reductase

  • Cytochrome b5

  • Melatonin

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • High-performance liquid chromatography (HPLC) system with UV or fluorescence detection, or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and the desired concentration of the recombinant CYP enzyme, NADPH-P450 reductase, and cytochrome b5.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding melatonin (dissolved in a suitable solvent like ethanol (B145695) or DMSO, ensuring the final solvent concentration does not inhibit enzyme activity).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

  • Quantification: Quantify the formation of 6-hydroxymelatonin using a validated HPLC or LC-MS/MS method with a standard curve of authentic 6-hydroxymelatonin.

Analysis of Melatonin and 6-Hydroxymelatonin by HPLC

This method allows for the separation and quantification of melatonin and its primary metabolite.

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • UV detector set at 280 nm or a fluorescence detector with excitation at 285 nm and emission at 345 nm.

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

Procedure:

  • Injection: Inject the prepared sample supernatant onto the HPLC column.

  • Elution: Elute the compounds using the defined mobile phase gradient.

  • Detection: Detect melatonin and 6-hydroxymelatonin as they elute from the column.

  • Quantification: Determine the concentration of each compound by comparing the peak area to a standard curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathway and a typical experimental workflow for studying this conversion.

Melatonin_Metabolism Melatonin Melatonin Hydroxylation 6-Hydroxylation Melatonin->Hydroxylation SixHydroxymelatonin 6-Hydroxymelatonin Hydroxylation->SixHydroxymelatonin CYP1A2 (major) CYP1A1, CYP1B1 Conjugation Sulfation / Glucuronidation SixHydroxymelatonin->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of melatonin to 6-hydroxymelatonin and its subsequent excretion.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study Incubation Incubation of Melatonin with Liver Microsomes or Recombinant CYPs Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation Analysis Supernatant Analysis (HPLC / LC-MS/MS) Centrifugation->Analysis Administration Melatonin Administration to Animal Model Collection Sample Collection (Blood, Urine) Administration->Collection Extraction Sample Preparation (e.g., Solid Phase Extraction) Collection->Extraction Quantification Metabolite Quantification (LC-MS/MS) Extraction->Quantification

Caption: General experimental workflows for studying melatonin metabolism in vitro and in vivo.

References

Synthesis and Characterization of 6-Hydroxy Melatonin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy Melatonin-d4 (N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide-d4), a crucial internal standard for the accurate quantification of 6-hydroxymelatonin (B16111) in biological samples. 6-Hydroxymelatonin is the primary metabolite of melatonin (B1676174), and its measurement is vital for pharmacokinetic studies and understanding circadian rhythms.[1][2][3][4][5] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based assays.[3][6]

Chemical and Physical Properties

This compound is the deuterated analog of 6-Hydroxymelatonin, with four deuterium (B1214612) atoms incorporated into the ethylamine (B1201723) side chain. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry.

PropertyValueReference
Chemical Formula C₁₃H₁₂D₄N₂O₃[7]
Molecular Weight 252.3 g/mol [7][8]
CAS Number 69533-61-5[7]
Unlabeled CAS Number 2208-41-5[7]
IUPAC Name N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide-d4[3]
Synonyms 6-Hydroxy-N-acetyl-5-methoxytryptamine-d4[3]
Appearance White to off-white solid[6]
Purity >95% (HPLC)[7]
Storage Store at +4°C[7]

Synthesis of this compound

The synthesis of N-acetyl-6-hydroxy-5-methoxy-α,α,β,β-d4-tryptamine was first described by Shaw et al. in 1977.[9] This multi-step synthesis provides a pathway to the specifically deuterated internal standard.

Synthetic Pathway

The overall synthetic scheme is depicted below.

Synthesis_Pathway A 4-Benzyloxy-3- methoxybenzaldehyde B 4-Benzyloxy-3-methoxy- β-nitrostyrene A:e->B:w Nitromethane, Aqueous Acetic Acid C 6-Benzyloxy-5- methoxyindole B:e->C:w Iron powder, Aqueous Acetic Acid D (6-Benzyloxy-5-methoxyindol- 3-yl)-glyoxyloyl chloride C:e->D:w Oxalyl chloride E (6-Benzyloxy-5-methoxyindol- 3-yl)-glyoxylamide D:e->E:w Ammonia F 6-Benzyloxy-5-methoxy- α,α,β,β-d4-tryptamine E:e->F:w Lithium Aluminum Deuteride (LAD) G N-Acetyl-6-benzyloxy-5- methoxy-α,α,β,β-d4-tryptamine F:e->G:w Acetylation H This compound G:e->H:w Catalytic Debenzylation (H₂/Pd-C) LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Biological Sample (e.g., Urine, Plasma) B Spike with This compound (IS) A->B C Enzymatic Deconjugation (if necessary) B->C D Extraction (e.g., SPE, LLE) C->D E LC Separation (e.g., C18 column) D->E F Tandem Mass Spectrometry (MS/MS Detection) E->F G Monitor MRM Transitions (Analyte and IS) F->G H Calculate Peak Area Ratio (Analyte / IS) G->H I Quantification using Calibration Curve H->I

References

physicochemical properties of deuterated melatonin standards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Deuterated Melatonin (B1676174) Standards

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a ubiquitous neurohormone produced primarily by the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and acting as a potent antioxidant.[1][2] In analytical chemistry and drug development, isotopically labeled internal standards are indispensable for achieving accurate and precise quantification of analytes in complex biological matrices. Deuterated melatonin standards, such as Melatonin-d3 and Melatonin-d4, are the gold standard for quantitative assays using mass spectrometry. Their physicochemical properties are nearly identical to the endogenous compound, ensuring similar behavior during sample extraction and chromatographic separation, while their mass difference allows for distinct detection.[3]

This guide provides a comprehensive overview of the core physicochemical properties of common deuterated melatonin standards, detailed experimental protocols for their characterization and use, and a visualization of the key biological pathways and analytical workflows.

Physicochemical Properties

The incorporation of deuterium (B1214612) atoms into the melatonin molecule results in a predictable increase in molecular weight with minimal impact on other chemical properties. This makes deuterated analogs ideal internal standards for mass spectrometry-based quantification.[4]

Quantitative Data Summary

The key physicochemical properties of melatonin and its common deuterated standards are summarized below for easy comparison.

PropertyMelatoninMelatonin-d3Melatonin-d4
Synonyms N-Acetyl-5-methoxytryptamineN-Acetyl-5-methoxytryptamine-d3N-Acetyl-5-methoxytryptamine-d4
CAS Number 73-31-490735-69-666521-38-8
Molecular Formula C₁₃H₁₆N₂O₂C₁₃H₁₃D₃N₂O₂C₁₃H₁₂D₄N₂O₂
Molecular Weight 232.28 g/mol [5]235.30 g/mol [6]236.30 g/mol [7]
UV λmax 224, 279 nm[8]Not explicitly found, but expected to be similar to Melatonin225, 280 nm[9][10]
Solubility (DMSO) ~30 mg/mL[8]100 mg/mL[11]30 mg/mL[9][10]
Solubility (DMF) ~30 mg/mL[8]Not specified30 mg/mL[9][10]
Solubility (Ethanol) ~20 mg/mL[8]Not specified20 mg/mL[9][10]
Solubility (Acetonitrile) ~41 mg/mL[12]Soluble[13]Not specified
Solubility (1:1 DMSO:PBS pH 7.2) ~0.5 mg/mL[8]Not specified0.5 mg/mL[9][10]

Experimental Protocols

Detailed methodologies are critical for the synthesis, purification, and analytical application of deuterated standards.

Synthesis of Melatonin-d3

The stable isotopic internal standard Melatonin-d3 is commonly synthesized via the acetylation of 5-methoxytryptamine (B125070) using a deuterated reagent.[3][14]

Methodology:

  • Reactant Preparation: 5-methoxytryptamine is dissolved in a dry, aprotic solvent such as dichloromethane, in the presence of a non-nucleophilic base like dry triethylamine (B128534).

  • Acetylation: Deuterated acetyl chloride (CD₃COCl) is added dropwise to the solution under an inert atmosphere (e.g., nitrogen or argon) and stirred at room temperature. The triethylamine acts as a scavenger for the HCl byproduct.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified using column chromatography on silica (B1680970) gel or by recrystallization to yield pure Melatonin-d3.[3][14]

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of melatonin in biological fluids, utilizing a deuterated internal standard (IS).[15][16]

Methodology:

  • Sample Preparation (Protein Precipitation): [17]

    • To a 200 µL aliquot of plasma on ice, add 50 µL of 0.5 M EDTA and 50 µL of the internal standard working solution (e.g., 5 ng/mL of Melatonin-d4).

    • Add 750 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

    • Incubate on ice for 20 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in a suitable volume of the mobile phase for injection.

  • Chromatographic Conditions: [18]

    • LC System: Agilent 1260 Infinity II Prime LC System or equivalent.

    • Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm.

    • Column Temperature: 35°C.

    • Mobile Phase A: 5 mM ammonium (B1175870) formate, 0.2 mM ammonium fluoride, 0.1% formic acid in water.

    • Mobile Phase B: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in methanol.

    • Flow Rate: 400 µL/min.

    • Injection Volume: 3 µL.

    • A suitable gradient is run to separate melatonin from matrix components.

  • Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM): [16]

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8045, Agilent Ultivo LC/TQ).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Melatonin: Precursor ion [M+H]⁺ m/z 233 → Product ion m/z 174.[14]

      • Melatonin-d4 (IS): Precursor ion [M+H]⁺ m/z 237 → Product ion m/z 178.[16]

    • Optimize source parameters (e.g., gas temperatures, flow rates) and compound-specific parameters (e.g., fragmentor voltage, collision energy) to maximize signal intensity.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of melatonin in pure powder or simple formulations.[19]

Methodology:

  • Standard Preparation: Prepare a stock solution of melatonin (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as ethanol.

  • Working Solutions: Prepare a series of calibration standards by diluting the stock solution to a concentration range of 50-80 µg/mL.[19]

  • Spectral Acquisition: Record the absorbance spectra of the standard solutions from 200 to 500 nm using a spectrophotometer.

  • Analysis: Melatonin exhibits two characteristic absorption maxima (λmax) at approximately 224 nm and 278 nm.[8][19] A calibration curve is constructed by plotting absorbance at 278 nm versus concentration. The concentration of an unknown sample can be determined from this curve.

Signaling Pathways and Experimental Workflows

Melatonin Receptor Signaling

Melatonin exerts most of its physiological effects by activating two primary high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[2] These receptors are coupled to various intracellular signaling cascades.

Melatonin_Signaling cluster_EC Extracellular cluster_Membrane Plasma Membrane cluster_IC Intracellular Mel Melatonin MT1 MT1 Receptor Mel->MT1 MT2 MT2 Receptor Mel->MT2 Gi Gαi MT1->Gi Gq Gαq MT1->Gq MT2->Gi AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates Gby Gβγ Gby->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Inhibits Gene Gene Expression (e.g., Circadian Clock) CREB->Gene Regulates Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates MAPK->Gene Regulates

Caption: Melatonin signaling via MT1 and MT2 receptors.

Upon binding, melatonin activates inhibitory G-proteins (Gαi), which suppress adenylyl cyclase activity, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[20][21] The receptors can also activate Gαq or Gβγ subunits, stimulating phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to calcium mobilization and activation of protein kinase C (PKC), subsequently influencing downstream pathways like the mitogen-activated protein kinase (MAPK/ERK) cascade.[22][23]

Analytical Workflow for Melatonin Quantification

The following diagram outlines the logical steps involved in a typical bioanalytical workflow for quantifying melatonin in plasma samples using LC-MS/MS with a deuterated internal standard.

Analytical_Workflow plasma 1. Plasma Sample Collection spike 2. Spike with Melatonin-d4 (IS) plasma->spike extract 3. Protein Precipitation (e.g., Acetonitrile) spike->extract separate 4. Centrifugation & Supernatant Collection extract->separate dry 5. Evaporation to Dryness separate->dry reconstitute 6. Reconstitution in Mobile Phase dry->reconstitute inject 7. LC-MS/MS Injection & Analysis reconstitute->inject quantify 8. Quantification (Analyte/IS Ratio) inject->quantify report 9. Data Reporting quantify->report

Caption: LC-MS/MS workflow for melatonin quantification.

References

The Role of 6-Hydroxymelatonin in Circadian Rhythm Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melatonin (B1676174), the primary hormone of the pineal gland, is a well-established regulator of circadian rhythms. Its major metabolite, 6-hydroxymelatonin (B16111), has long been considered a biologically active molecule, though its precise role in the direct modulation of the circadian clock is an area of ongoing investigation. This technical guide provides an in-depth analysis of the current understanding of 6-hydroxymelatonin's function in circadian rhythm regulation. It synthesizes quantitative data on its receptor binding and functional activity, details experimental protocols for its study, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of chronobiology, neuropharmacology, and sleep medicine.

Introduction

The circadian system, an endogenous 24-hour biological clock, governs a myriad of physiological processes, from the sleep-wake cycle to metabolic homeostasis. The suprachiasmatic nucleus (SCN) of the hypothalamus acts as the master circadian pacemaker, and its rhythm is synchronized with the external environment primarily by light. Melatonin, synthesized and secreted by the pineal gland during the dark phase, serves as a key hormonal signal of darkness to the SCN and peripheral tissues, thereby playing a crucial role in the entrainment and stabilization of circadian rhythms.

Upon its release, melatonin is rapidly metabolized, primarily in the liver, to 6-hydroxymelatonin. This hydroxylation is catalyzed by cytochrome P450 enzymes, predominantly CYP1A2. 6-Hydroxymelatonin is then conjugated to form 6-sulfatoxymelatonin (B1220468) (aMT6s), which is excreted in the urine. The urinary excretion of aMT6s is a widely accepted and reliable marker of the circadian profile of melatonin production. While the role of aMT6s as a biomarker is well-established, the direct biological activities of its precursor, 6-hydroxymelatonin, on the circadian system warrant a more detailed examination. This guide delves into the molecular interactions and physiological effects of 6-hydroxymelatonin, providing a technical framework for its further investigation.

Molecular Interactions and Signaling Pathways

6-Hydroxymelatonin, like its parent compound melatonin, exerts its biological effects through interaction with specific G protein-coupled receptors (GPCRs), namely the MT1 (B8134400) and MT2 receptors. These receptors are highly expressed in the SCN, the master circadian pacemaker.

Receptor Binding and Functional Activity

Quantitative data on the binding affinity and functional potency of 6-hydroxymelatonin at human MT1 and MT2 receptors are crucial for understanding its potential to influence circadian rhythms. The available data, in comparison to melatonin, are summarized below.

CompoundReceptorBinding Affinity (pKi)Functional Activity (pEC50)Intrinsic Activity (vs. Melatonin)Reference
Melatonin MT19.899.531.0[1]
MT29.569.741.0[1]
6-Hydroxymelatonin MT19.2Not ReportedNot Reported
MT28.8Not Reported0.82 (Partial Agonist)[1]

Note: pKi and pEC50 values are the negative logarithm of the inhibition and half-maximal effective concentrations, respectively. Higher values indicate greater affinity/potency.

The data indicate that 6-hydroxymelatonin is a high-affinity ligand for both MT1 and MT2 receptors, although its affinity is slightly lower than that of melatonin. Notably, at the MT2 receptor, 6-hydroxymelatonin acts as a partial agonist, meaning it does not elicit the same maximal response as the full agonist, melatonin[1]. The functional potency (pEC50) of 6-hydroxymelatonin at both receptors has not been explicitly reported in the reviewed literature.

Signaling Pathways

The binding of 6-hydroxymelatonin to MT1 and MT2 receptors in the SCN initiates intracellular signaling cascades that ultimately modulate neuronal activity and the expression of clock genes.

  • MT1 Receptor Signaling: The MT1 receptor primarily couples to the inhibitory G protein, Gi. Activation of the MT1 receptor by an agonist like 6-hydroxymelatonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and the phosphorylation of downstream targets, including transcription factors that regulate clock gene expression.

  • MT2 Receptor Signaling: The MT2 receptor also couples to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. Additionally, the MT2 receptor can modulate other signaling pathways, including the activation of protein kinase C (PKC). The phase-shifting effects of melatonin on the circadian clock are thought to be primarily mediated through the MT2 receptor.

The following diagram illustrates the primary signaling pathways activated by 6-hydroxymelatonin at MT1 and MT2 receptors.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HM 6-Hydroxymelatonin MT1 MT1 Receptor HM->MT1 Binds MT2 MT2 Receptor HM->MT2 Binds Gi_a Gi (α subunit) MT1->Gi_a Activates PLC Phospholipase C MT2->PLC Activates MT2->Gi_a Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PKC Protein Kinase C PLC->PKC Activates Gi_a->AC Inhibits Gi_bg Gi (βγ subunit) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Clock_Genes Clock Gene Expression (e.g., Per, Cry) PKA->Clock_Genes Modulates PKC->Clock_Genes Modulates

Signaling pathways of 6-hydroxymelatonin.

Role in Circadian Rhythm Regulation

The activation of MT1 and MT2 receptors in the SCN by melatonin is known to influence the phase of the circadian clock. Given that 6-hydroxymelatonin is a potent agonist at these receptors, it is presumed to have similar effects.

Phase Shifting

Administration of melatonin can cause phase shifts (advances or delays) in the circadian rhythm, depending on the time of administration. It is hypothesized that 6-hydroxymelatonin would also induce phase shifts. However, specific in vivo studies administering 6-hydroxymelatonin and measuring phase shifts in circadian behaviors are currently lacking in the scientific literature. The ability of 6-hydroxymelatonin to cross the blood-brain barrier is also a critical factor in its potential to directly influence the SCN, and quantitative data on this are not yet available.

Regulation of Clock Gene Expression

The core of the molecular circadian clock is a transcriptional-translational feedback loop involving a set of "clock genes," including Period (Per1, Per2), Cryptochrome (Cry1, Cry2), Clock, and Bmal1. Melatonin, acting through its receptors, can modulate the expression of these genes in the SCN. For instance, melatonin can suppress the light-induced expression of Per1, a key component in phase resetting. While it is plausible that 6-hydroxymelatonin would have similar effects, direct experimental evidence quantifying the impact of 6-hydroxymelatonin on the expression levels of these specific clock genes in the SCN is needed.

The following diagram illustrates the logical relationship in the regulation of clock gene expression by light and melatonin/6-hydroxymelatonin.

Clock_Gene_Regulation Light Light SCN SCN Light->SCN Entrains Melatonin_6OHM Melatonin / 6-Hydroxymelatonin Melatonin_6OHM->SCN Acts on Per1_Expression Per1 Gene Expression Melatonin_6OHM->Per1_Expression Suppresses light-induced SCN->Melatonin_6OHM Regulates secretion SCN->Per1_Expression Induces Phase_Shift Phase Shift Per1_Expression->Phase_Shift Mediates

Regulation of Per1 expression and phase shifting.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 6-hydroxymelatonin and its role in circadian rhythm regulation.

Quantification of 6-Sulfatoxymelatonin (aMT6s) in Urine by LC-MS/MS

Urinary aMT6s is the primary biomarker for assessing the circadian profile of melatonin production.

Objective: To quantify the concentration of aMT6s in human urine samples.

Materials:

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • C18 reverse-phase HPLC column

  • 6-sulfatoxymelatonin standard

  • Deuterated 6-sulfatoxymelatonin (internal standard)

  • Formic acid

  • Acetonitrile (B52724)

  • Methanol (B129727)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges

  • Urine samples

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge samples at 4000 x g for 10 minutes to pellet any precipitates.

    • To 100 µL of supernatant, add 10 µL of the internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by ultrapure water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the aMT6s and internal standard with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both aMT6s and the deuterated internal standard.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of aMT6s standard.

    • Calculate the concentration of aMT6s in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

The following diagram outlines the experimental workflow for aMT6s quantification.

aMT6s_Quantification_Workflow Urine_Sample Urine Sample Sample_Prep Sample Preparation (Centrifugation, IS addition) Urine_Sample->Sample_Prep SPE Solid-Phase Extraction Sample_Prep->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis

Workflow for urinary aMT6s quantification.
Forskolin-Induced cAMP Accumulation Assay in Cells Expressing MT1/MT2 Receptors

This assay is used to determine the functional activity of ligands at Gi-coupled receptors like MT1 and MT2.

Objective: To measure the ability of 6-hydroxymelatonin to inhibit forskolin-stimulated cAMP production in cells expressing either MT1 or MT2 receptors.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors

  • Cell culture medium (e.g., DMEM)

  • Forskolin (B1673556)

  • 6-Hydroxymelatonin

  • Melatonin (as a positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 384-well white plates

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-MT1 or HEK293-MT2 cells under standard conditions.

    • Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Assay:

    • Remove the culture medium and replace it with assay buffer.

    • Add varying concentrations of 6-hydroxymelatonin or melatonin to the wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

    • Incubate for another predetermined time (e.g., 30 minutes) at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the ligand concentration.

    • Calculate the pEC50 (or pIC50) and the maximal inhibition for each compound.

In Vivo Phase-Shifting Assay in Rodents

This protocol is a general framework for assessing the phase-shifting effects of a compound on the circadian rhythm of locomotor activity.

Objective: To determine if administration of 6-hydroxymelatonin can induce phase shifts in the free-running locomotor activity rhythm of rodents.

Materials:

  • Rodents (e.g., mice or hamsters) housed in individual cages with running wheels.

  • Light-tight, ventilated chambers with controlled lighting.

  • Data acquisition system to monitor running wheel activity.

  • 6-Hydroxymelatonin solution for injection.

  • Vehicle control solution.

Procedure:

  • Entrainment:

    • House the animals in a 12:12 hour light-dark cycle for at least two weeks to entrain their circadian rhythms.

  • Free-Running Period:

    • Transfer the animals to constant darkness (DD) to allow their endogenous circadian rhythm to "free-run."

    • Monitor locomotor activity for at least 10-14 days to establish a stable free-running period (tau).

  • Drug Administration:

    • On a designated day, inject the animals with either 6-hydroxymelatonin or vehicle at a specific circadian time (CT). CT0 is defined as the onset of the subjective day, and CT12 is the onset of the subjective night (locomotor activity).

    • To construct a phase-response curve (PRC), different groups of animals are injected at different circadian times.

  • Phase Shift Measurement:

    • Continue to monitor locomotor activity in DD for at least two weeks after the injection.

    • Determine the phase of the activity rhythm before and after the injection by fitting regression lines to the onsets of activity.

    • The phase shift is calculated as the difference between the pre- and post-injection phase. A phase advance means the rhythm starts earlier, and a phase delay means it starts later.

  • Data Analysis:

    • Plot the magnitude and direction of the phase shift as a function of the circadian time of injection to generate a PRC.

Conclusion and Future Directions

6-Hydroxymelatonin, the primary metabolite of melatonin, is a potent agonist at both MT1 and MT2 receptors. While its role as a precursor to the widely used circadian biomarker, 6-sulfatoxymelatonin, is well-established, its direct effects on the circadian system are less understood. The available data suggest that 6-hydroxymelatonin likely shares many of the chronobiotic properties of melatonin, including the potential to phase-shift circadian rhythms and modulate clock gene expression in the SCN.

However, several key knowledge gaps remain. Future research should focus on:

  • Quantitative Functional Potency: Determining the precise EC50/IC50 values for 6-hydroxymelatonin in functional assays such as cAMP inhibition is essential for a complete understanding of its potency relative to melatonin.

  • In Vivo Efficacy: Conducting in vivo studies that directly administer 6-hydroxymelatonin and measure its effects on circadian parameters, such as phase shifts in locomotor activity and clock gene expression in the SCN, will be critical to confirm its role as a direct regulator of the circadian clock.

  • Blood-Brain Barrier Permeability: Quantifying the ability of 6-hydroxymelatonin to cross the blood-brain barrier is crucial for assessing its potential to directly act on the SCN.

Addressing these research questions will provide a more complete picture of the physiological role of 6-hydroxymelatonin and could inform the development of novel therapeutic strategies for circadian rhythm disorders. This technical guide provides a foundational resource to aid in these future endeavors.

References

A Technical Guide to 6-Hydroxymelatonin as a Biomarker for Melatonin Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland in a distinct circadian pattern, with levels rising in the evening to promote sleep and remaining low during the day. Beyond its role as a chronobiotic regulator, melatonin exhibits pleiotropic effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Given its short biological half-life (approximately 30-40 minutes), direct measurement of circulating melatonin can be challenging and may not accurately reflect its total production.[1][2]

The quantification of its primary metabolites provides a more stable and integrated measure of melatonin synthesis and secretion. The principal pathway of melatonin metabolism involves hydroxylation to 6-hydroxymelatonin (B16111), which is subsequently conjugated and excreted in the urine.[3] This technical guide provides an in-depth overview of the melatonin metabolism pathway, the utility of 6-hydroxymelatonin as a core biomarker, and detailed protocols for its quantification.

Melatonin Metabolism Pathway

The metabolic clearance of melatonin is a rapid and efficient process, occurring predominantly in the liver. The pathway involves two main phases.

Phase I: Hydroxylation In the initial and rate-limiting step, melatonin undergoes hydroxylation at the C6 position of the indole (B1671886) ring to form 6-hydroxymelatonin (6-OHM). This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system.

  • CYP1A2 is the principal enzyme responsible for melatonin 6-hydroxylation in the liver.[4][5][6]

  • CYP1A1 and CYP1B1 also contribute to this metabolic step, particularly in extrahepatic tissues.[7]

  • CYP2C19 plays a minor role in 6-hydroxylation but is more involved in a secondary pathway, O-demethylation, to form N-acetylserotonin.[6]

Phase II: Conjugation Following its formation, 6-hydroxymelatonin is rendered more water-soluble for renal excretion through conjugation with either a sulfate (B86663) or a glucuronic acid moiety.

  • Sulfation: The majority of 6-hydroxymelatonin is conjugated with sulfate by sulfotransferase enzymes (SULTs) to form 6-hydroxymelatonin sulfate, also known as 6-sulfatoxymelatonin (B1220468) (aMT6s).[8][9]

  • Glucuronidation: A smaller fraction is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form 6-hydroxymelatonin glucuronide.[9][10]

The resulting conjugated metabolites, primarily aMT6s, are then excreted in the urine. The urinary concentration of aMT6s shows a strong correlation with the nocturnal surge of plasma melatonin, making it an excellent and reliable biomarker for total melatonin production over a period of time.[3][11]

Caption: The primary metabolic pathway of melatonin.

6-Hydroxymelatonin as a Core Biomarker

Urinary 6-sulfatoxymelatonin (aMT6s) is widely accepted as the most reliable biomarker for assessing endogenous melatonin production for several reasons:

  • Integrated Measure: Unlike a single blood draw which captures a momentary level, the cumulative excretion of aMT6s in urine (e.g., in a first morning void) reflects the total melatonin secreted over the entire collection period, typically overnight.[2][12]

  • High Correlation: Numerous studies have demonstrated a significant positive correlation between the total 24-hour urinary excretion of aMT6s and the nocturnal peak and area under the curve (AUC) of plasma melatonin.[11]

  • Stability: aMT6s is a highly stable compound in frozen urine samples, allowing for long-term storage and batch analysis without significant degradation.[11][13]

  • Non-Invasive Sampling: Urine collection is non-invasive, making it ideal for large-scale clinical trials, longitudinal studies, and research involving pediatric or other sensitive populations.[2]

Quantitative Analysis of 6-Hydroxymelatonin

The two predominant analytical methods for the quantification of 6-hydroxymelatonin and its conjugates are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Workflow cluster_ELISA ELISA Workflow cluster_LCMS LC-MS/MS Workflow Start Urine Sample Collection (e.g., First Morning Void) ELISA_Dilute Sample Dilution (e.g., 1:200 with Assay Buffer) Start->ELISA_Dilute LCMS_Deconjugate Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) to yield free 6-OHM Start->LCMS_Deconjugate ELISA_Incubate Competitive Binding: Sample + Enzyme Conjugate + Antiserum in Coated Plate ELISA_Dilute->ELISA_Incubate ELISA_Wash Wash to Remove Unbound Reagents ELISA_Incubate->ELISA_Wash ELISA_Detect Add Substrate (TMB) & Stop Solution ELISA_Wash->ELISA_Detect ELISA_Read Read Absorbance (450 nm) ELISA_Detect->ELISA_Read LCMS_Extract Solid Phase Extraction (SPE) (e.g., Oasis HLB) LCMS_Deconjugate->LCMS_Extract LCMS_Separate LC Separation (e.g., C18 column) LCMS_Extract->LCMS_Separate LCMS_Detect MS/MS Detection (MRM Mode) LCMS_Separate->LCMS_Detect

Caption: Comparative workflow for ELISA and LC-MS/MS analysis.
Experimental Protocol: Competitive ELISA for aMT6s

This protocol is based on commercially available competitive ELISA kits and is designed for the direct measurement of aMT6s in urine.[2][3][14]

1. Materials and Reagents:

  • aMT6s ELISA Kit (containing pre-coated microtiter plate, calibrators, controls, antiserum, enzyme conjugate, wash buffer concentrate, assay buffer, TMB substrate, and stop solution).

  • Precision pipettes and tips.

  • Microplate shaker (500-900 rpm).

  • Microplate reader with a 450 nm filter.

  • Distilled or deionized water.

  • Vortex mixer.

2. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex thoroughly.

  • Centrifuge samples at ~2,000 x g for 10 minutes to pellet any precipitate.

  • Dilute urine samples 1:200 with the provided Assay Buffer (e.g., 5 µL of urine + 1 mL of Assay Buffer). Mix well.

3. Assay Procedure:

  • Prepare reagents according to the kit insert. Allow all reagents to reach room temperature.

  • Pipette 50 µL of each diluted calibrator, control, and prepared sample into the appropriate wells of the antibody-coated microtiter plate.

  • Pipette 50 µL of aMT6s Enzyme Conjugate into each well.

  • Pipette 50 µL of aMT6s Antiserum into each well.

  • Cover the plate with an adhesive sealer. Incubate for 2-3 hours at room temperature (18-25°C) on an orbital shaker (~500 rpm).[2][3]

  • Aspirate the contents of the wells. Wash the plate 4 times with 250-300 µL of diluted Wash Buffer per well.

  • After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual buffer.

  • Pipette 100 µL of TMB Substrate Solution into each well.

  • Incubate for 30 minutes at room temperature on the orbital shaker, protected from direct light.[3]

  • Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the optical density (OD) at 450 nm within 30-60 minutes.

4. Data Analysis:

  • Construct a standard curve by plotting the OD of each calibrator against its known concentration.

  • The concentration of aMT6s in the samples is inversely proportional to the measured OD.

  • Determine the concentration of aMT6s in the samples from the standard curve and multiply by the dilution factor (200).

  • For normalization, results are often expressed relative to creatinine (B1669602) concentration (e.g., in ng/mg creatinine).

Experimental Protocol: LC-MS/MS for Total 6-Hydroxymelatonin

This method measures total 6-hydroxymelatonin after enzymatic conversion of its conjugated forms. It offers high specificity and sensitivity.[15][16][17][18]

1. Materials and Reagents:

  • LC-MS/MS system (e.g., triple quadrupole).

  • 6-hydroxymelatonin analytical standard and a deuterated internal standard (IS), e.g., 6-hydroxymelatonin-d4.

  • β-glucuronidase/arylsulfatase from Helix pomatia.[15][16]

  • Reaction buffer (e.g., 0.1 M Sodium Acetate, pH 4.0).[15]

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg).[17]

  • Methanol (B129727), acetonitrile (B52724) (LC-MS grade).

  • Formic acid.

  • Ammonium acetate.

2. Enzymatic Hydrolysis (Deconjugation):

  • To 200 µL of urine sample in a microcentrifuge tube, add the internal standard.

  • Add 200 µL of reaction buffer (pH 4.0).

  • Add a sufficient amount of β-glucuronidase/arylsulfatase enzyme (e.g., >5000 units).[15]

  • Vortex briefly and incubate at 37°C for 60 minutes to 18 hours. The optimal time may vary based on the enzyme lot and specific conjugates. A 60-minute incubation has been shown to be efficient.[15][19]

3. Solid Phase Extraction (SPE):

  • Condition the SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of distilled water.[17]

  • Load the entire hydrolyzed sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[17]

  • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 70:30 water:methanol with 0.1% formic acid).[17]

4. LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).[16]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Gradient: A typical gradient runs from ~10% B to 90% B over several minutes.[18]

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 6-hydroxymelatonin (e.g., m/z 249 -> 173) and its internal standard.

5. Data Analysis:

  • Quantify the analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

  • Calculate the concentration in the original urine sample, accounting for any dilution factors.

Data Presentation

Quantitative data is crucial for interpreting melatonin metabolism. The following tables summarize key parameters.

Table 1: Kinetic Parameters of Melatonin Metabolizing Enzymes This table presents Michaelis-Menten constants for the primary CYP450 enzymes involved in 6-hydroxylation.

EnzymeKM (µM)vmax (pmol/min/pmol P450)Source(s)
CYP1A119.26.46[7][20]
CYP1A225.910.6[7][20]
CYP1B130.95.31[7][20]

Table 2: Typical Urinary Excretion of 6-Sulfatoxymelatonin (aMT6s) in Healthy Adults Values can vary significantly between individuals and with age.

Time PeriodExcretion RangeNotesSource(s)
24-hour Total6.7 - 58 µgTotal excretion declines significantly with age. A meta-analysis showed high excretion in the first 5 years of life, then a gradual decline until age 50-60.[15][21][22][15][21][22]
Nighttime327 - 6,074 ng/hRepresents the majority of daily excretion and shows the strongest correlation with age-related decline.[22][22]
DaytimeRelatively low and not strongly associated with age.The night-to-day ratio is a key indicator of circadian rhythm robustness.[22]

Table 3: Selected Factors Influencing Melatonin Metabolism and aMT6s Levels This table highlights common modulators of CYP1A2, the primary melatonin-metabolizing enzyme.

FactorTypeEffect on aMT6s LevelsMechanismSource(s)
Pharmacological
FluvoxamineInhibitorDecreasePotent inhibitor of CYP1A2, leading to increased plasma melatonin and reduced metabolite formation.[5][6][5][6]
FurafyllineInhibitorDecreaseA mechanism-based inhibitor of CYP1A2.[4][4]
Caffeine (B1668208)Substrate/InhibitorCan increase plasma melatoninCompetes for metabolism by CYP1A2.[5][23][5][23]
β-NaphthoflavoneInducerIncreasePotent inducer of CYP1A2 in animal models, leading to faster melatonin clearance.[4][4]
Physiological/Lifestyle
AgeModulatorDecreaseMelatonin production and aMT6s excretion naturally decline with age.[21][22][24][21][22][24]
SmokingInducerDecreasePolycyclic aromatic hydrocarbons in tobacco smoke induce CYP1A2, increasing melatonin metabolism.[24][24]
Body Mass Index (BMI)ModulatorInverse association (Higher BMI, lower aMT6s)The mechanism is not fully elucidated but is a consistent finding.[24][24]
Light Exposure (at night)SuppressorDecreaseLight directly suppresses pineal melatonin synthesis, leading to lower metabolite excretion.[12]

References

The Enzymatic Crossroads of Melatonin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of melatonin (B1676174), a molecule central to circadian biology and with pleiotropic physiological effects. A thorough understanding of its metabolic pathways is critical for researchers in chronobiology, pharmacology, and drug development. This document details the key enzymes, their kinetics, the resulting metabolites, and the experimental protocols to study these processes, presented with clarity and precision for the scientific community.

Introduction to Melatonin Metabolism

Melatonin (N-acetyl-5-methoxytryptamine) is primarily synthesized in the pineal gland and plays a pivotal role in regulating the sleep-wake cycle. Its metabolism is a rapid and efficient process, mainly occurring in the liver, ensuring a short biological half-life. The enzymatic conversion of melatonin gives rise to a variety of metabolites, some of which possess biological activities of their own. The primary metabolic routes are hydroxylation and O-demethylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1]

Key Enzymatic Pathways of Melatonin Conversion

The metabolic fate of melatonin is determined by a series of enzymatic reactions. The main pathways include:

  • 6-Hydroxylation: This is the principal metabolic pathway for melatonin in humans. The enzyme CYP1A2 is the primary catalyst for this reaction, with CYP1A1 and CYP1B1 also contributing.[1][2] This reaction produces 6-hydroxymelatonin, which is then conjugated with sulfate (B86663) to form 6-sulfatoxymelatonin, the major urinary metabolite.[3]

  • O-Demethylation: A minor pathway, this reaction is catalyzed mainly by CYP2C19 and to a lesser extent by CYP1A2.[2] This process leads to the formation of N-acetylserotonin.

  • Indole (B1671886) Ring Opening: In some tissues, the indole ring of melatonin can be cleaved by indoleamine 2,3-dioxygenase (IDO), leading to the formation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).[4] AFMK can be further deformylated to N1-acetyl-5-methoxykynuramine (AMK).[4]

Visualization of Melatonin's Metabolic Journey

The following diagram illustrates the primary enzymatic pathways involved in the conversion of melatonin.

Melatonin_Metabolism Melatonin Melatonin 6-Hydroxymelatonin 6-Hydroxymelatonin Melatonin->6-Hydroxymelatonin CYP1A2 (major) CYP1A1, CYP1B1 N-Acetylserotonin N-Acetylserotonin Melatonin->N-Acetylserotonin CYP2C19 CYP1A2 AFMK AFMK Melatonin->AFMK IDO 6-Sulfatoxymelatonin 6-Sulfatoxymelatonin 6-Hydroxymelatonin->6-Sulfatoxymelatonin Sulfotransferase AMK AMK AFMK->AMK Deformylase

Primary metabolic pathways of melatonin.

Quantitative Analysis of Melatonin Metabolism

The efficiency and substrate affinity of the key enzymes in melatonin metabolism have been characterized. This quantitative data is crucial for predicting metabolic rates and potential drug interactions.

EnzymeMetaboliteKm (µM)Vmax (pmol/min/pmol P450)SpeciesReference
CYP1A1 6-Hydroxymelatonin19.2 ± 2.016.46 ± 0.22Human[2]
CYP1A2 6-Hydroxymelatonin25.9 ± 2.4710.6 ± 0.32Human[2]
CYP1B1 6-Hydroxymelatonin30.9 ± 3.765.31 ± 0.21Human[2]
CYP1A2 (high affinity) 6-Hydroxymelatonin160.15 (nmol/min/mg protein)Rat[5]
CYP1A2 (low affinity) 6-Hydroxymelatonin2500.55 (nmol/min/mg protein)Rat[5]
CYP2C19 N-Acetylserotonin--Human[2]

Experimental Protocols for Studying Melatonin Metabolism

A variety of experimental techniques are employed to investigate the enzymatic conversion of melatonin. Detailed methodologies for key assays are provided below.

Quantification of Melatonin and its Metabolites by HPLC-MS/MS

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of melatonin and its metabolites in biological samples.

Sample Preparation (Plasma):

  • To 200 µL of plasma, add 50 µL of 0.5 M EDTA and briefly vortex.

  • Add 750 µL of acetonitrile, vortex for 30 seconds, and incubate on ice for 20 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer 800 µL of the supernatant to a new tube and dry using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of methanol (B129727) and sonicate for 5 minutes.

  • Transfer the reconstituted sample to an autosampler vial for analysis.[6]

LC-MS/MS Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.[7]

Radiometric Assay for AANAT and ASMT Activity

Radiometric assays are highly sensitive methods to measure the activity of the key melatonin synthesis enzymes, Arylalkylamine N-acetyltransferase (AANAT) and N-acetylserotonin O-methyltransferase (ASMT).

AANAT Activity Assay:

  • Homogenize tissue (e.g., pineal gland) in 25 µL of 0.1 M sodium phosphate (B84403) buffer (pH 6.8).

  • To the homogenate, add 25 µL of 40 mM tryptamine (B22526) and 25 µL of a solution containing [³H]-acetyl coenzyme A.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction and extract the product, [³H]-N-acetyltryptamine, with chloroform (B151607).

  • Quantify the radioactivity in the chloroform phase using a scintillation counter.[8]

ASMT Activity Assay:

  • Homogenize tissue in 70 µL of 0.05 M phosphate buffer (pH 7.9) and centrifuge.

  • To the supernatant, add N-acetylserotonin and [³H]-S-adenosylmethionine.

  • Incubate the mixture at 37°C.

  • Extract the product, [³H]-melatonin, with an organic solvent.

  • Measure the radioactivity of the extracted product.[8]

Signaling Pathways Influenced by Melatonin and its Metabolites

Melatonin and its metabolites exert their biological effects through various signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) cascade is a key pathway activated by melatonin.

Melatonin_Signaling Melatonin Melatonin Receptor Melatonin Receptor (MT1/MT2) Melatonin->Receptor G_Protein G-protein Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ca_PKC->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., CREB) MAPK_Cascade->Transcription_Factors Gene_Expression Gene Expression (e.g., antioxidant enzymes) Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., antioxidant defense) Gene_Expression->Cellular_Response

Melatonin-activated MAPK signaling pathway.

Experimental Workflow for Investigating Drug Interactions

Understanding the potential for drug-drug interactions with melatonin metabolism is a critical aspect of drug development. The following workflow outlines a typical experimental approach.

Drug_Interaction_Workflow cluster_InVitro In Vitro Screening cluster_Enzyme Enzyme Inhibition Kinetics cluster_InVivo In Vivo Validation Incubate Drug Incubate Test Drug with Human Liver Microsomes and Melatonin Measure Metabolites Quantify Melatonin Metabolites (e.g., 6-hydroxymelatonin) using HPLC-MS/MS Incubate Drug->Measure Metabolites Determine IC50 Determine IC50 Value of the Test Drug Measure Metabolites->Determine IC50 Recombinant CYP Use Recombinant CYP Enzymes (e.g., CYP1A2, CYP2C19) Determine IC50->Recombinant CYP Kinetic Analysis Perform Enzyme Kinetic Analysis (e.g., Lineweaver-Burk plot) to determine Ki and inhibition mechanism Recombinant CYP->Kinetic Analysis Animal Model Administer Test Drug and Melatonin to an Animal Model Kinetic Analysis->Animal Model Plasma Analysis Measure Plasma Concentrations of Melatonin and its Metabolites over time Animal Model->Plasma Analysis PK Analysis Pharmacokinetic (PK) Analysis to assess changes in melatonin clearance and half-life Plasma Analysis->PK Analysis

Workflow for assessing drug interactions.

Conclusion

The enzymatic conversion of melatonin is a dynamic and multifaceted process with significant physiological implications. A detailed understanding of the enzymes, pathways, and kinetics involved is paramount for advancing research in areas ranging from sleep disorders to cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the intricate world of melatonin metabolism.

References

Pharmacokinetic Profile of Exogenous 6-Hydroxymelatonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxymelatonin (B16111) (6-OHM) is the principal active metabolite of melatonin (B1676174), a neurohormone primarily known for its role in regulating circadian rhythms. While the pharmacokinetic profile of melatonin has been extensively studied, data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered 6-hydroxymelatonin are sparse. This technical guide synthesizes the available information on the pharmacokinetic properties of 6-hydroxymelatonin, drawing largely from studies where it is characterized as a primary metabolite of melatonin. This document provides a comprehensive overview of its metabolic pathway, known pharmacokinetic parameters, analytical methodologies for its quantification, and its interaction with signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction

6-Hydroxymelatonin is an endogenous compound produced primarily in the liver through the cytochrome P450-mediated hydroxylation of melatonin. It has garnered scientific interest due to its own biological activities, including potent antioxidant and neuroprotective effects, which in some cases are reported to be even greater than those of its parent compound, melatonin[1][2]. Furthermore, 6-hydroxymelatonin acts as a full agonist at melatonin receptors MT1 and MT2, suggesting it may share or contribute to the physiological effects of melatonin[1]. Understanding the pharmacokinetic profile of exogenous 6-hydroxymelatonin is crucial for evaluating its potential as a therapeutic agent.

Absorption

There is a notable lack of direct studies on the absorption of exogenously administered 6-hydroxymelatonin. The information available is inferred from its role as a metabolite following melatonin administration.

Distribution

Following its formation from melatonin, 6-hydroxymelatonin is found in various tissues and biofluids.

  • Tissue Location: 6-Hydroxymelatonin has been identified in human liver and kidney tissues[3]. In animal studies, the highest levels of its conjugated form, 6-hydroxymelatonin sulfate (B86663), were found in the cerebral cortex, followed by the serum, heart, kidney, and liver[4].

  • Cellular Location: Within the cell, 6-hydroxymelatonin is primarily located in the cytoplasm[3].

Metabolism

The metabolism of 6-hydroxymelatonin is characterized by its rapid conversion to a more water-soluble conjugate, facilitating its excretion.

  • Primary Metabolic Pathway: Melatonin is metabolized in the liver to 6-hydroxymelatonin, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP1A1 and CYP1B1[5].

  • Conjugation: Following its formation, 6-hydroxymelatonin is rapidly conjugated, mainly with sulfate to form 6-sulfatoxymelatonin (B1220468) (aMT6s), and to a lesser extent with glucuronic acid[6][7]. This conjugation step is crucial for its subsequent elimination.

Excretion

  • Primary Route: The conjugated metabolites of 6-hydroxymelatonin are primarily excreted in the urine[5][6].

  • Urinary Profile: Normal subjects excrete the majority of urinary 6-hydroxymelatonin at night, mirroring the nocturnal secretion pattern of melatonin[6]. The measurement of urinary 6-sulfatoxymelatonin is a well-established biomarker for assessing the total nocturnal production of melatonin.

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for exogenously administered 6-hydroxymelatonin are limited. The following table summarizes the key parameters derived from a study in rats where 6-hydroxymelatonin was measured after melatonin administration.

Table 1: Pharmacokinetic Parameters of 6-Hydroxymelatonin in Rats (as a metabolite of melatonin)

ParameterValueSpeciesAdministration Route of MelatoninReference
Elimination Half-life (t½)19 minutesRatIntraperitoneal[8]

Experimental Protocols

Quantification of 6-Hydroxymelatonin in Plasma by HPLC

This section details a high-performance liquid chromatographic (HPLC) method for the simultaneous measurement of 6-hydroxymelatonin and melatonin in rat plasma, as described in a key study.

  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

    • Evaporate the organic phase to dryness under a vacuum.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A suitable mixture of aqueous buffer and organic solvent (e.g., phosphate (B84403) buffer and acetonitrile) is used in an isocratic or gradient elution.

    • Detection: Fluorescence or UV detection at an appropriate wavelength.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision (intra- and inter-day), recovery, and limit of detection.

Quantification of 6-Hydroxymelatonin in Plasma by LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers high sensitivity and specificity for the quantification of 6-hydroxymelatonin.

  • Sample Preparation:

    • Plasma samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to measure total (free and conjugated) 6-hydroxymelatonin[9].

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction for sample clean-up and concentration.

    • Evaporate and reconstitute the sample in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatography: Utilize a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for 6-hydroxymelatonin and its deuterated internal standard.

  • Method Validation: Validate according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, matrix effect, and stability. In one study, the mean extraction recovery for 6-hydroxymelatonin was 42%, and the limit of detection was approximately 2 ng/mL[9].

Signaling Pathways

6-Hydroxymelatonin's biological effects are mediated through its interaction with specific signaling pathways.

  • Receptor Binding: 6-Hydroxymelatonin is a full agonist of the MT1 and MT2 melatonin receptors, similar to melatonin itself[1]. These are G-protein coupled receptors (GPCRs).

  • Downstream Signaling: Activation of MT1 and MT2 receptors by an agonist like 6-hydroxymelatonin can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence various downstream cellular processes, including gene expression and protein phosphorylation cascades.

Visualizations

Metabolic Pathway of Melatonin to 6-Hydroxymelatonin

melatonin Melatonin cyp1a2 CYP1A2 (Liver) melatonin->cyp1a2 Hydroxylation ohm 6-Hydroxymelatonin cyp1a2->ohm conjugation Sulfation / Glucuronidation ohm->conjugation excretion Urinary Excretion conjugation->excretion

Caption: Metabolic conversion of melatonin to 6-hydroxymelatonin and its subsequent excretion.

Experimental Workflow for Pharmacokinetic Analysis

cluster_protocol Experimental Protocol admin Exogenous 6-OHM Administration (e.g., IV or Oral) sampling Serial Blood Sampling admin->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Quantification processing->analysis pk_model Pharmacokinetic Modeling analysis->pk_model

Caption: A generalized workflow for a pharmacokinetic study of exogenous 6-hydroxymelatonin.

Conclusion

6-Hydroxymelatonin is a biologically active metabolite of melatonin with significant therapeutic potential, particularly due to its potent antioxidant properties and its activity at melatonin receptors. However, a comprehensive understanding of its pharmacokinetic profile following exogenous administration is currently lacking. The available data, primarily derived from its role as a metabolite, suggest rapid elimination. Further research involving direct administration of 6-hydroxymelatonin is imperative to fully characterize its ADME properties and to pave the way for its potential clinical development. The analytical methods and understanding of its metabolic pathway detailed in this guide provide a solid foundation for such future investigations.

References

biological significance of 6-sulfatoxymelatonin excretion

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Significance of 6-Sulfatoxymelatonin (B1220468) Excretion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin (B1676174), the neurohormone responsible for regulating circadian rhythms. Due to the short half-life of melatonin, direct measurement is often impractical for assessing its overall production. Urinary aMT6s, however, provides a stable, non-invasive, and reliable surrogate biomarker that reflects the cumulative circulating melatonin levels over a period.[1][2] Its concentration is highly correlated with melatonin levels in both blood and saliva.[3][4][5] The quantification of aMT6s excretion is a critical tool in clinical and epidemiological research, offering insights into pineal gland function and the integrity of the circadian system.[6][7] This guide details the biochemistry of aMT6s, its clinical significance in various pathologies, standardized methods for its quantification, and the interpretation of its levels.

Biochemistry and Metabolism of Melatonin to aMT6s

Melatonin (N-acetyl-5-methoxytryptamine) is synthesized from tryptophan, primarily in the pineal gland, in a distinctly circadian fashion, with levels peaking during the night.[8] Upon release into the circulation, approximately 90% of melatonin is metabolized in the liver.[8][9] The process involves two main steps:

  • Hydroxylation: The cytochrome P450 enzyme system (primarily CYP1A2) hydroxylates melatonin at the 6-position to form 6-hydroxymelatonin.

  • Sulfation: This intermediate is then rapidly conjugated with sulfate (B86663) by a sulfotransferase enzyme to form the water-soluble compound, 6-sulfatoxymelatonin (aMT6s), which is then excreted by the kidneys into the urine.[10]

This metabolic pathway ensures that urinary aMT6s levels accurately represent the nocturnal peak and overall production of melatonin.[3][8]

Melatonin_Metabolism cluster_synthesis Melatonin Synthesis (Pineal Gland) cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Melatonin Melatonin Serotonin->Melatonin Melatonin_met Melatonin Melatonin->Melatonin_met Circulation 6-Hydroxymelatonin 6-Hydroxymelatonin Melatonin_met->6-Hydroxymelatonin CYP1A2 aMT6s 6-Sulfatoxymelatonin (aMT6s) 6-Hydroxymelatonin->aMT6s Sulfotransferase Urine Urine aMT6s->Urine Kidneys

Caption: Metabolic pathway from melatonin synthesis to aMT6s excretion.

Clinical Significance and Applications

The measurement of aMT6s is a robust marker for circadian phase and total melatonin output, with significant implications in several fields of medicine.[6][11]

Circadian Rhythm Disorders

Urinary aMT6s is used to diagnose and manage circadian rhythm sleep disorders like Delayed Sleep Phase Syndrome (DSPS) and Advanced Sleep Phase Syndrome (ASPS).[6] The timing of the nocturnal onset or acrophase (peak) of aMT6s excretion serves as a reliable marker of an individual's internal biological clock.[6][11]

Oncology

The link between melatonin and cancer, particularly hormone-dependent cancers, is an area of intense research. Melatonin possesses oncostatic properties, and disruption of its rhythm (e.g., through night shift work) is associated with increased cancer risk.[3][4]

  • Breast Cancer: Multiple prospective studies have investigated the association between urinary aMT6s levels and breast cancer risk, with some conflicting results. Several studies report a significant inverse association, where higher nocturnal aMT6s levels are linked to a lower risk of breast cancer in both premenopausal and postmenopausal women.[3][8] However, other studies have found no significant association or even a positive association, suggesting the relationship may be complex and potentially influenced by factors like menopausal status, smoking, and the lag time between urine collection and diagnosis.[4][12]

  • Prostate Cancer: Research into the link between aMT6s levels and prostate cancer has yielded null results, showing no significant association between urinary melatonin levels and the risk of overall, advanced, or aggressive prostate cancer.[13]

Sleep and Neurological Disorders
  • Insomnia: Low nocturnal melatonin production is associated with insomnia, particularly in patients aged 55 and older.[14][15] Studies have shown that insomnia patients excrete significantly lower levels of aMT6s compared to age-matched healthy volunteers.[14] Furthermore, patients with lower baseline aMT6s levels may be more likely to respond positively to melatonin replacement therapy.[14] However, other studies have not found significant differences in aMT6s excretion between insomniacs and good sleepers, suggesting the relationship is not simple.[16][17]

  • Neurodegenerative Diseases: Melatonin levels are often decreased in patients with neurodegenerative diseases.[18] In Alzheimer's disease (AD), patients show significantly reduced total 24-hour aMT6s excretion and a blunted day-night rhythm compared to healthy young adults.[19] This suggests that decreased melatonin production is a feature of AD, although a direct correlation with the severity of cognitive impairment has not been established.[19]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on aMT6s excretion.

Table 1: aMT6s Excretion in Insomnia Patients vs. Healthy Controls

Study Population aMT6s Excretion (mean ± SD) p-value Reference
Insomnia Patients (≥55 years) 9.0 ± 8.3 µ g/night <0.05 [14]
Age-Matched Volunteers 18.1 ± 12.7 µ g/night [14]
Younger Volunteers 24.2 ± 11.9 µ g/night [14]
Insomniacs (55-80 years) 30.6 (3.3) nmoles/12h night NS [16]
Good Sleeping Controls (55-80 years) 30.9 (2.9) nmoles/12h night [16]

(NS = Not Significant)

Table 2: Association Between Urinary aMT6s Levels and Breast Cancer Risk

Study Population Comparison Odds Ratio (OR) / Hazard Ratio (HR) 95% Confidence Interval (CI) P-trend Reference
Postmenopausal Women Highest vs. Lowest Quartile 0.62 0.41 - 0.95 0.004 [8]
Postmenopausal Women Highest vs. Lowest Quartile 0.56 0.33 - 0.97 0.02 [3]
Premenopausal Women Highest vs. Lowest Quartile 1.43 0.83 - 2.45 0.03 [4]

| Premenopausal (dx >8 yrs post-collection) | Highest vs. Lowest Quartile | 0.17 | 0.04 - 0.71 | 0.01 |[4] |

Table 3: aMT6s Excretion in Alzheimer's Disease (AD) Patients vs. Controls

Study Population Total 24h aMT6s Excretion (mean ± SD) Reference
Untreated AD Patients 12.7 ± 4.4 µ g/24h [19]
Treated AD Patients 12.4 ± 4.4 µ g/24h [19]
Elderly Controls 19.9 ± 5.2 µ g/24h [19]

| Young Controls | 32.8 ± 3.1 µ g/24h |[19] |

Factors Influencing aMT6s Excretion

Several factors can influence an individual's aMT6s levels, which must be considered during data interpretation.

  • Age: aMT6s excretion is highest in early childhood, declines through adolescence, and then continues a gradual decline with age.[20][21][22] This age-related decrease is a significant factor in the lower melatonin levels observed in older adults.[21][22]

  • Body Mass Index (BMI): BMI is significantly and inversely associated with aMT6s levels.[23]

  • Lifestyle: Heavy smoking is associated with significantly lower aMT6s levels.[23] Exposure to light at night, a hallmark of night shift work, suppresses melatonin production and lowers aMT6s excretion.[23]

  • Renal Function: As aMT6s is cleared by the kidneys, impaired renal function can affect its excretion rate. Renal transplant recipients have been found to have significantly lower urinary aMT6s excretion compared to healthy controls.[24]

Experimental Protocols for aMT6s Quantification

The two primary methods for quantifying urinary aMT6s are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Processing Collection Urine Collection (e.g., First Morning Void, 12h, or 24h) Storage Store at -20°C or below Collection->Storage Dilution Sample Dilution (e.g., 1:200 with buffer for ELISA) Storage->Dilution Extraction Sample Extraction (e.g., SPE or LLE for LC-MS/MS) Storage->Extraction ELISA ELISA Assay Dilution->ELISA Competitive Binding LCMS LC-MS/MS Assay Extraction->LCMS Chromatographic Separation Reader Read Absorbance (450 nm) ELISA->Reader MRM MRM Data Acquisition LCMS->MRM StdCurve Generate Standard Curve Reader->StdCurve Calc Calculate Concentration StdCurve->Calc Creatinine (B1669602) Creatinine Correction (optional) Calc->Creatinine Final Final Result (ng/mg creatinine or µg/24h) Creatinine->Final MRM->Calc

Caption: Generalized experimental workflow for urinary aMT6s quantification.
ELISA Protocol (Competitive Immunoassay)

ELISA is a widely used, high-throughput method for aMT6s quantification. Commercial kits are readily available.[1][10][25]

Principle: This is a competitive immunoassay. aMT6s in the urine sample competes with a known amount of enzyme-labeled or biotinylated aMT6s for binding sites on a limited amount of specific anti-aMT6s antibody.[2][26] The amount of bound enzyme is inversely proportional to the concentration of aMT6s in the sample.

Detailed Methodology (Example based on BÜHLMANN EK-M6S kit): [2][27]

  • Sample Preparation: Dilute urine samples 1:200 with the provided Incubation Buffer (e.g., 5 µl urine + 1 ml buffer).

  • Plate Preparation: Prepare a microtiter plate pre-coated with a polyclonal antibody specific for rabbit immunoglobulin.

  • Competitive Binding Incubation:

    • Pipette 50 µl of Calibrators, Controls, and diluted urine samples into appropriate wells in duplicate.

    • Add 50 µl of M6S-Biotin Conjugate to all wells.

    • Add 50 µl of rabbit anti-aMT6s Antiserum to all wells (except blanks).

    • Cover the plate and incubate for 3 hours at 2-8°C.

  • Washing: Aspirate the contents of the wells and wash four times with at least 300 µl of Wash Buffer per well.

  • Enzyme Label Incubation:

    • Add 100 µl of Enzyme Label (Streptavidin-HRP conjugate) to all wells.

    • Cover and incubate for 30 minutes at 2-8°C.

  • Second Washing: Repeat the washing step as in step 4.

  • Substrate Reaction:

    • Add 100 µl of TMB Substrate Solution to each well.

    • Incubate for 15 minutes at room temperature (18-28°C) on a plate shaker, protected from light.

  • Stopping the Reaction: Add 100 µl of Stop Solution to all wells.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader, with a reference wavelength of 600-620 nm if available.

  • Calculation: Construct a standard curve by plotting the absorbance of the calibrators against their known concentrations. Use this curve to determine the aMT6s concentration in the samples. Adjust for the initial 1:200 dilution.

LC-MS/MS Protocol

LC-MS/MS offers higher specificity and sensitivity compared to immunoassays, avoiding issues of cross-reactivity.[28][29]

Principle: Urine samples are first processed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate aMT6s. The extract is then injected into a high-performance liquid chromatography (HPLC) system, which separates aMT6s from other urinary components. The separated analyte then enters a tandem mass spectrometer, which uses Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification based on the mass-to-charge ratio of the parent ion and a specific fragment ion.[30]

Detailed Methodology (Example): [30][31]

  • Sample Preparation:

    • Pipette a 100 µL aliquot of urine into a 96-deepwell plate.

    • Add 50 µL of an internal standard solution (e.g., deuterated aMT6s-d4) to correct for extraction and instrument variability.

    • Add 850 µL of a buffer solution (e.g., PBS).

  • Online Solid Phase Extraction (SPE):

    • Inject 50 µL of the prepared sample into an online SPE-LC-MS/MS system.

    • The sample is loaded onto an SPE cartridge (e.g., a C18 column) where aMT6s is retained while salts and polar impurities are washed away.

  • Liquid Chromatography (LC) Separation:

    • The retained aMT6s is eluted from the SPE cartridge onto an analytical LC column (e.g., another C18 column).

    • A gradient of mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid) is used to separate aMT6s from other compounds. The retention time is highly specific to the molecule.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is ionized, typically using electrospray ionization (ESI) in negative mode.

    • The mass spectrometer is set to MRM mode. For aMT6s, this involves monitoring the transition of the precursor ion (e.g., m/z 309) to a specific product ion (e.g., m/z 229).

  • Quantification:

    • A calibration curve is generated using standards of known aMT6s concentrations.

    • The peak area ratio of the analyte to the internal standard is used for quantification, ensuring high accuracy and precision. The limit of quantification can be as low as 0.1-0.3 ng/mL.[30]

Logical_Relationships cluster_level aMT6s Excretion Level cluster_state Associated Clinical State / Risk High Higher Nocturnal aMT6s Levels BC_Risk_Low Lower Breast Cancer Risk (in some studies) High->BC_Risk_Low Inverse Association Sleep_Good Better Sleep Quality High->Sleep_Good Association CV_Health Lower Prevalence of Hypertension High->CV_Health Inverse Association Low Lower Nocturnal aMT6s Levels BC_Risk_High Higher Breast Cancer Risk (in some studies) Low->BC_Risk_High Inverse Association Sleep_Poor Insomnia in Older Adults Low->Sleep_Poor Association Neuro_Risk Observed in Alzheimer's Disease Low->Neuro_Risk Association

Caption: Logical relationships between aMT6s levels and clinical states.

Conclusion and Future Directions

The excretion of 6-sulfatoxymelatonin is an invaluable biomarker in chronobiology and clinical research. It provides a non-invasive and integrated measure of endogenous melatonin production, which is critical for assessing circadian rhythm integrity. Its association with significant pathologies, including cancer and neurological disorders, underscores its importance in understanding disease etiology and pathophysiology. While ELISA provides a practical method for large-scale epidemiological studies, the superior specificity of LC-MS/MS makes it the gold standard for precise quantification. Future research should focus on standardizing reference intervals across diverse populations, further elucidating the complex relationship between aMT6s and disease risk, and exploring its utility as a biomarker for personalizing therapies, such as the timing of medication or melatonin supplementation.

References

An In-depth Technical Guide on the Exploration of Minor Melatonin Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and quantitative data related to the minor metabolites of melatonin (B1676174) found in human urine. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical studies where an understanding of melatonin's metabolic fate is crucial.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine), a hormone primarily synthesized by the pineal gland, is a key regulator of the circadian rhythm. While the majority of melatonin is metabolized in the liver to 6-hydroxymelatonin (B16111) and subsequently excreted in the urine as 6-sulfatoxymelatonin (B1220468) (aMT6s), a smaller fraction undergoes alternative metabolic transformations, giving rise to a series of minor metabolites.[1][2][3] These minor metabolites, including N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), N1-acetyl-5-methoxykynuramine (AMK), cyclic 3-hydroxymelatonin (B13862946) (c3OHM), and 2-hydroxymelatonin (2-OMEL), are gaining increasing interest due to their potential biological activities, including antioxidant and neuroprotective effects.[2][4][5][6] The exploration of these minor metabolites provides a more complete picture of melatonin's physiological and pharmacological actions.

Melatonin Metabolic Pathways

Melatonin undergoes extensive metabolism primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[3][4] The main pathway involves the 6-hydroxylation of melatonin by CYP1A2, CYP1A1, and CYP1B1, followed by sulfation or glucuronidation.[3][7] However, alternative pathways lead to the formation of several minor metabolites.

The interaction of melatonin with reactive oxygen and nitrogen species can lead to the formation of cyclic 3-hydroxymelatonin, AFMK, and AMK.[2] AFMK can also be formed through enzymatic pathways.[8] Another minor metabolic route is the O-demethylation of melatonin to N-acetylserotonin (NAS), primarily catalyzed by CYP2C19.[9]

Melatonin_Metabolism Melatonin Melatonin 6-Hydroxymelatonin 6-Hydroxymelatonin Melatonin->6-Hydroxymelatonin CYP1A1, CYP1A2, CYP1B1 AFMK N1-acetyl-N2-formyl-5- methoxykynuramine (AFMK) Melatonin->AFMK Oxidative Pathway c3OHM cyclic 3-Hydroxymelatonin (c3OHM) Melatonin->c3OHM Reaction with Free Radicals NAS N-acetylserotonin (NAS) Melatonin->NAS CYP2C19 2-OMEL 2-Hydroxymelatonin (2-OMEL) Melatonin->2-OMEL 6-Sulfatoxymelatonin 6-Sulfatoxymelatonin (aMT6s) (Major Urinary Metabolite) 6-Hydroxymelatonin->6-Sulfatoxymelatonin Sulfation AMK N1-acetyl-5- methoxykynuramine (AMK) AFMK->AMK Deformylation

Caption: Major and minor metabolic pathways of melatonin.

Quantitative Analysis of Minor Melatonin Metabolites in Urine

The quantification of minor melatonin metabolites in urine presents an analytical challenge due to their low concentrations. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for their sensitive and specific detection.[9][10][11]

The following table summarizes the reported quantitative data for minor melatonin metabolites in human urine. It is important to note that the concentrations of these metabolites can vary significantly between individuals and can be influenced by factors such as the time of day of urine collection (first morning void, daytime, or nighttime).[10]

MetaboliteAbbreviationMethod of QuantificationLimit of Quantification (LOQ) (ng/mL)Reported Urinary Concentrations/ExcretionReference
2-Hydroxymelatonin2-HMELLDS-DLLME-UPLC-MS/MS-Detected, found predominantly as glucuronidated conjugates.[10]
cyclic-3-Hydroxymelatonin3-cHMELLDS-DLLME-UPLC-MS/MS-Detected, found predominantly as glucuronidated conjugates.[10]
N-acetyl-N-formyl-5-methoxykynuramineAFMKLDS-DLLME-UPLC-MS/MS-Detected, found predominantly as glucuronidated conjugates.[10]
N-acetylserotoninNASLDS-DLLME-UPLC-MS/MS-Detected, found predominantly as glucuronidated conjugates.[10]
N-acetyl-5-methoxykynuramineAMKLDS-DLLME-UPLC-MS/MS-Not detected in one study.[10]
Melatonin (unmetabolized)MELLDS-DLLME-UPLC-MS/MS0.013Detected, found predominantly as glucuronidated conjugates.[10]
6-Hydroxymelatonin6-HMELLDS-DLLME-UPLC-MS/MS-Detected, found predominantly as glucuronidated conjugates.[10]
6-SulfatoxymelatoninaMT6sLDS-DLLME-UPLC-MS/MS-Detected in free form.[10]
Total 6-Hydroxymelatonin (after deconjugation)6-O-MELLC-MS/MS1.7156.70–11.28 µ g/24h in three subjects.[7][12]

Note: Some studies did not report specific concentration ranges but confirmed the detection of the metabolites.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of minor melatonin metabolites. The following sections outline the key steps involved in a typical analytical workflow using LC-MS/MS.

Sample Preparation: Deconjugation and Extraction

A significant portion of melatonin metabolites in urine are present as sulfate (B86663) or glucuronide conjugates.[7][10] Therefore, an enzymatic deconjugation step is often necessary to measure the total amount of each metabolite.

Deconjugation Protocol (based on Ohki et al., 2022): [7][12]

  • Enzyme: β-glucuronidase/arylsulfatase from Helix pomatia.

  • Buffer: pH 4.0 reaction buffer.

  • Incubation: 37°C for 60 minutes.

  • Enzyme Amount: A minimum of 5944 units for human urine samples.

Extraction Protocol (Low-Density Solvent-Dispersive Liquid-Liquid Microextraction - LDS-DLLME): [10] This environmentally friendly method is used for the simultaneous extraction of melatonin and its metabolites.

  • Sample: Urine.

  • Extraction Solvent: A low-density solvent.

  • Dispersive Solvent: A solvent miscible in both the extraction solvent and the aqueous sample.

  • Procedure: The extraction and dispersive solvents are rapidly injected into the urine sample, forming a cloudy solution. Centrifugation separates the phases, and the upper organic layer containing the analytes is collected for analysis.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Urine Sample Urine Sample Deconjugation Enzymatic Deconjugation (β-glucuronidase/arylsulfatase) Urine Sample->Deconjugation Extraction LDS-DLLME Deconjugation->Extraction LC_Separation UPLC Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General experimental workflow for urinary melatonin metabolite analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of low-abundance molecules in complex biological matrices like urine.

Typical LC-MS/MS Parameters (based on Magliocco et al., 2021 and Ohki et al., 2022): [7][11][13]

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard.

Signaling Pathways and Biological Relevance

The minor metabolites of melatonin are not merely excretory products; some possess biological activity. For instance, AFMK and AMK are potent antioxidants and free radical scavengers.[2][4][6] The signaling pathways through which these metabolites exert their effects are an active area of research. Melatonin itself acts through G protein-coupled receptors, MT1 and MT2, which can influence intracellular signaling cascades involving cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA).[4] It is hypothesized that some of its metabolites may also interact with these or other cellular targets.

Signaling_Pathway Melatonin Melatonin Receptors MT1/MT2 Receptors (G protein-coupled) Melatonin->Receptors AC Adenylate Cyclase Receptors->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Circadian Rhythm Regulation) PKA->Cellular_Response Minor_Metabolites Minor Metabolites (AFMK, AMK) Antioxidant_Action Antioxidant Effects (Free Radical Scavenging) Minor_Metabolites->Antioxidant_Action

Caption: Simplified signaling overview of melatonin and its metabolites.

Conclusion

The study of minor melatonin metabolites in urine provides a deeper understanding of the complex metabolic fate of this important hormone. Advanced analytical techniques, particularly LC-MS/MS, are essential for the accurate quantification of these low-abundance compounds. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and clinicians interested in exploring the full spectrum of melatonin's biological activity and its potential as a biomarker in various physiological and pathological conditions. Further research is warranted to fully elucidate the quantitative profiles and biological significance of these minor metabolites in human health and disease.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 6-Hydroxy Melatonin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Hydroxy Melatonin-d4. This deuterated analog serves as an excellent internal standard for the accurate determination of 6-Hydroxy Melatonin (B1676174), the primary metabolite of melatonin, in various biological matrices. The protocol outlined below provides a comprehensive workflow, from sample preparation to data acquisition, ensuring reliable and reproducible results for pharmacokinetic studies, clinical research, and drug development applications.

Introduction

Melatonin, a hormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms. Its major metabolite, 6-hydroxymelatonin (B16111), is excreted in urine and serves as a key biomarker for endogenous melatonin production. Accurate quantification of 6-hydroxymelatonin is therefore essential for understanding sleep disorders, the efficacy of melatonin-based therapies, and the impact of various physiological and pathological conditions on the circadian system.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, correcting for variability in sample preparation and instrument response. This compound, a deuterated form of the analyte, is the ideal internal standard for this application due to its similar chemical and physical properties to the endogenous compound, ensuring co-elution and comparable ionization efficiency. This method provides a reliable tool for researchers and clinicians requiring precise measurement of 6-hydroxymelatonin.

Experimental Workflow

The overall experimental workflow for the quantification of 6-Hydroxy Melatonin using this compound as an internal standard is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Deconjugation Enzymatic Deconjugation (β-glucuronidase/arylsulfatase) Sample->Deconjugation If conjugated metabolites are targeted Spike Spike with this compound (IS) Deconjugation->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation (C18 Reverse Phase) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: Overall experimental workflow for 6-Hydroxy Melatonin quantification.

Detailed Protocols

Materials and Reagents
  • 6-Hydroxy Melatonin and this compound standards

  • β-glucuronidase/arylsulfatase from Helix pomatia[1][2]

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid and ammonium (B1175870) acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3]

  • Human plasma or urine samples

Sample Preparation: Urine
  • Deconjugation: To measure total 6-hydroxymelatonin, enzymatic deconjugation is required to hydrolyze glucuronide and sulfate (B86663) conjugates.[2][3][4]

    • Take 1 mL of urine sample.

    • Add β-glucuronidase/arylsulfatase solution.[1][2] Optimal conditions may require incubation at 37°C for 60 minutes in a pH 4.0 buffer.[3][4]

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to all samples, calibration standards, and quality controls.[1][3]

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with methanol.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation: Plasma
  • Protein Precipitation:

    • To 200 µL of plasma, add 750 µL of acetonitrile.[5]

    • Vortex for 30 seconds and incubate on ice for 20 minutes.[5]

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the proteins.[5]

  • Internal Standard Spiking: Add the this compound internal standard prior to protein precipitation to account for extraction losses.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Liquid Chromatography
ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic acid in Water or 5-10 mM Ammonium Acetate[3][6]
Mobile Phase B Acetonitrile or Methanol[3][6]
Flow Rate 0.2 - 0.4 mL/min[3][6]
Gradient A gradient elution is typically used, starting with a low percentage of organic phase and ramping up to elute the analytes. A representative gradient would be 10% B to 90% B over several minutes.[3]
Column Temperature 35°C[3]
Injection Volume 3 - 20 µL[7][8]
Mass Spectrometry
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[1][3]
IonSpray Voltage ~4500 V[1]
Source Temperature 500 - 550°C[1][3]
Collision Gas High[1]
Curtain Gas ~40 psi[1]
Ion Source Gas 1 & 2 ~60 psi[1]
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are used for the quantification of 6-Hydroxy Melatonin and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
6-Hydroxy Melatonin249.1190.1~12 - 21~26
This compound 253.1 193.1 ~12 - 21 ~26

Collision energy and declustering potential should be optimized for the specific instrument used.[1][3]

Quantitative Data Summary

The performance of the LC-MS/MS method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

ParameterTypical Performance
Linearity (r²) > 0.99[6]
Lower Limit of Quantification (LLOQ) 0.04 ng/mL in plasma[6] to 375 pg/mL in urine[1]
Intra- and Inter-day Precision (%RSD) < 15%[6]
Accuracy (%RE) Within ±15%[3][4]
Extraction Recovery 42% for 6-hydroxymelatonin from plasma[9], with total recoveries for urine in the range of 94-102%[1]

Signaling Pathway and Metabolism

The metabolic pathway of melatonin to 6-hydroxymelatonin is a critical aspect of its biological function and clearance.

Metabolism Melatonin Melatonin Hydroxylation Hydroxylation (CYP1A2) Melatonin->Hydroxylation SixOHMelatonin 6-Hydroxymelatonin Hydroxylation->SixOHMelatonin Conjugation Conjugation (Sulfation/Glucuronidation) SixOHMelatonin->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Figure 2: Simplified metabolic pathway of melatonin.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound, enabling accurate measurement of 6-hydroxymelatonin in biological samples. The detailed protocols for sample preparation and instrument parameters serve as a valuable resource for researchers in various scientific disciplines. The use of a stable isotope-labeled internal standard is crucial for achieving the high level of accuracy and precision required in regulated bioanalysis.

References

Application Note: High-Throughput Analysis of 6-Hydroxymelatonin in Human Plasma using 6-Hydroxy Melatonin-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6-Hydroxymelatonin in human plasma. The method utilizes a stable isotope-labeled internal standard, 6-Hydroxy Melatonin-d4, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method has been validated for linearity, precision, accuracy, and recovery.

Introduction

Melatonin (B1676174) is a key hormone regulating circadian rhythms, and its major metabolite, 6-Hydroxymelatonin, serves as a critical biomarker for endogenous melatonin production.[1][2] Accurate quantification of 6-Hydroxymelatonin in plasma is essential for understanding its physiological roles and for pharmacokinetic assessments of exogenous melatonin administration. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[3] This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of 6-Hydroxymelatonin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
Instrumentation
  • Liquid Chromatograph: Agilent 1260 Infinity II Prime LC System or equivalent[4]

  • Mass Spectrometer: Agilent Ultivo Triple Quadrupole LC/MS or equivalent[4]

  • Analytical Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm or equivalent[5]

Liquid Chromatography Conditions

A gradient elution was employed for the separation of 6-Hydroxymelatonin and its deuterated internal standard.

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
2.0
2.1
3.5
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of the analyte and internal standard.

Parameter6-HydroxymelatoninThis compound (IS)
Precursor Ion (m/z) 249.1253.1
Product Ion (m/z) 190.1194.1
Fragmentor Voltage 135 V135 V
Collision Energy 20 V20 V

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6-Hydroxymelatonin and this compound by dissolving the appropriate amount of each standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 6-Hydroxymelatonin stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and standards on ice.

  • To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method was validated according to established bioanalytical method validation guidelines.[3]

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for 6-Hydroxymelatonin in human plasma. The coefficient of determination (r²) was >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Low QC < 10%< 12%± 8%± 10%
Medium QC < 8%< 10%± 6%± 8%
High QC < 7%< 9%± 5%± 7%
Recovery

The extraction recovery of 6-Hydroxymelatonin and this compound was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

AnalyteMean Extraction Recovery (%)
6-Hydroxymelatonin 85.2
This compound (IS) 88.5

Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Concentration Determination data_processing->quantification

Caption: Experimental workflow from sample preparation to quantification.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of 6-Hydroxymelatonin in human plasma using this compound as an internal standard. The method is sensitive, specific, and high-throughput, making it well-suited for pharmacokinetic research and other applications requiring accurate measurement of this key melatonin metabolite.

References

Application Note and Protocol for Solid-Phase Extraction of Melatonin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melatonin (B1676174), a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating the circadian rhythm. Its metabolism occurs mainly in the liver, where it is hydroxylated to 6-hydroxymelatonin (B16111) and subsequently conjugated to form 6-sulfatoxymelatonin (B1220468) (aMT6s), the principal urinary metabolite.[1][2] Accurate quantification of melatonin and its metabolites in biological fluids is essential for clinical diagnostics, particularly in sleep and mood disorders, and for pharmacokinetic studies in drug development.[3][4]

Solid-phase extraction (SPE) is a widely used technique for the sample cleanup and concentration of melatonin and its metabolites from complex biological matrices such as plasma, serum, and urine prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FD).[5][6][7] This application note provides a detailed protocol for the solid-phase extraction of melatonin metabolites, ensuring high recovery and removal of interfering substances for sensitive and reliable quantification.

Experimental Protocols

This section details the necessary materials, reagents, and a step-by-step procedure for the solid-phase extraction of melatonin and its metabolites from biological samples.

Materials and Reagents
  • SPE Cartridges: C18 reversed-phase extraction columns are commonly used.[8]

  • Reagents:

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Dichloromethane (optional, for more extensive purification)[3]

    • Incubation Buffer (for reconstitution)[8]

    • Internal Standards (e.g., deuterated melatonin (MEL-d4) or melatonin-d7)[5][9][10]

  • Equipment:

    • Centrifuge

    • SPE manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

    • pH meter

Sample Preparation

Proper sample handling is critical to prevent the degradation of melatonin and its metabolites. Samples should be protected from light and kept on ice.[3] For long-term storage, samples should be frozen at -20°C or -80°C.[8][11]

  • Plasma/Serum: Collect blood into appropriate tubes (e.g., EDTA or heparin for plasma, plain tubes for serum).[8] Centrifuge at 3000 x g for 10 minutes to separate plasma or serum.[8]

  • Urine: For 24-hour excretion studies, collect all voided urine over a 24-hour period, mix, and store aliquots at -80°C until analysis.[11]

Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline and may require optimization based on the specific matrix and analytical method.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Equilibrate the cartridge by passing 5 mL of HPLC-grade water.[12] Ensure the cartridge does not go dry before sample loading.

  • Sample Loading:

    • Pre-treat the sample as required. For instance, plasma samples may be deproteinized with acetonitrile.[4]

    • Load the pre-treated sample (e.g., 1-2 mL of plasma or urine) onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).[3]

  • Washing:

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • A second wash with a mild organic solvent solution, such as 10% methanol in water (v/v), can be performed to remove less polar interferences.[8]

  • Elution:

    • Elute the retained melatonin and its metabolites with 2 mL of methanol into a clean collection tube.[12] For more hydrophobic metabolites, a stronger solvent like methanol-dichloromethane (10:90, v/v) might be necessary for complete elution.[3]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[8]

    • Reconstitute the dried extract in a suitable volume (e.g., 100-250 µL) of the mobile phase or a specific reconstitution solution (e.g., water-methanol, 75:25, v/v) for subsequent analysis.[3][8]

Data Presentation

The following table summarizes quantitative data from various studies on the analysis of melatonin and its metabolites, providing a reference for expected performance.

AnalyteMatrixExtraction MethodAnalytical MethodLLOQRecovery (%)Linearity RangeReference
Melatonin (MEL)Dog PlasmaProtein PrecipitationLC-MS/MS0.02 ng/mL--[4]
6-Hydroxymelatonin (6-O-MEL)Dog PlasmaProtein PrecipitationLC-MS/MS0.04 ng/mL--[4]
6-Sulfatoxymelatonin (S-O-MEL)Dog PlasmaProtein PrecipitationLC-MS/MS0.50 ng/mL--[4]
6-SulfatoxymelatoninHuman UrineOnline SPELC-MS/MS0.2 nmol/L--[11][13][14]
MelatoninPlant TissueLiquid-Liquid ExtractionUPLC-Orbitrap MS0.03 pg>96.4%0.01-20 ng/mL[9][15]
MelatoninGrape/Fruit JuiceSPE (Strata-X)HPLC-FD-98-103%-[12]
MelatoninSerumSPE (LC-18 + Carbograph)--86.3-91.7%10-200 pg/mL[3]
Melatonin, AFMK, AMKBovine Follicular Fluid, Tissue Culture MediumLiquid-Liquid ExtractionLC-MS/MS3 pg/mL80-108%>0.999 (r²)[10]
6-HydroxymelatoninBovine Follicular Fluid, Tissue Culture MediumLiquid-Liquid ExtractionLC-MS/MS30 pg/mL80-108%>0.999 (r²)[10]

LLOQ: Lower Limit of Quantification AFMK: N2-acetyl-N1-formyl-5-methoxykynuramine AMK: N1-acetyl-5-methoxykynuramine

Visualization

Melatonin Metabolism Signaling Pathway

Melatonin_Metabolism Melatonin Melatonin Metabolite1 6-Hydroxymelatonin Melatonin->Metabolite1 CYP1A2 (Liver) Metabolite2 6-Sulfatoxymelatonin (aMT6s) Metabolite1->Metabolite2 Sulfotransferase Excretion Urinary Excretion Metabolite2->Excretion

Caption: Simplified pathway of melatonin metabolism.

Experimental Workflow for SPE of Melatonin Metabolites

SPE_Workflow cluster_sample_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction cluster_analysis 3. Analysis SampleCollection Biological Sample (Plasma, Urine, etc.) Pretreatment Pre-treatment (e.g., Deproteinization) SampleCollection->Pretreatment Conditioning SPE Cartridge Conditioning (Methanol, Water) Loading Sample Loading Conditioning->Loading Washing Washing (Water, 10% Methanol) Loading->Washing Elution Elution (Methanol) Washing->Elution Evaporation Evaporation to Dryness (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-FD Analysis Reconstitution->Analysis

Caption: Workflow for solid-phase extraction.

References

Application Notes and Protocols for 6-Hydroxymelatonin Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 6-hydroxymelatonin (B16111) (6-OHM) in human urine for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer a comprehensive guide to the prevalent methodologies, including enzymatic hydrolysis, solid-phase extraction, and liquid-liquid extraction, to ensure accurate and reproducible results.

Introduction

6-Hydroxymelatonin is the primary urinary metabolite of melatonin (B1676174), the hormone regulating circadian rhythms. Its quantification in urine is a key biomarker for assessing endogenous melatonin production and finds applications in sleep disorder research, clinical trials, and drug development. In urine, 6-OHM is predominantly present as sulfate (B86663) and glucuronide conjugates.[1][2] Therefore, a crucial step in the analytical workflow is the enzymatic hydrolysis of these conjugates to measure the total 6-OHM concentration.[1][3][4][5] Subsequent purification and concentration of the analyte are typically achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][3][6]

Core Methodologies and Data Presentation

The selection of an appropriate sample preparation method depends on the desired sensitivity, sample throughput, and available instrumentation. Below is a summary of common techniques with their respective performance data.

Table 1: Comparison of Sample Preparation Methods for 6-Hydroxymelatonin in Urine
MethodKey ParametersRecovery (%)LOQ (ng/mL)Precision (RSD%)Key Advantages
Solid-Phase Extraction (SPE) Oasis HLB Cartridge67.4 - 81.9[1]1.715[1]< 6.8[1]High recovery and purity
C18 CartridgeData not consistently reported, but generally effective--Widely available
Liquid-Liquid Extraction (LLE) 20% Methanol (B129727) (pH ~7)88 ± 4[6]0.3[6]Intra-assay and inter-assay data not specified for this methodRapid sample processing
Ethyl Acetate96.4 (for Cortisol, indicative)[6]-1.5 - 5.3[6]Good extraction efficiency for moderately polar compounds
"Dilute and Shoot" 1:1 Dilution with Water93 - 120 (for aMT6s)[6]--High throughput, minimal sample preparation

LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Enzymatic Hydrolysis of 6-Hydroxymelatonin Conjugates

This initial step is critical for the determination of total 6-hydroxymelatonin.

Objective: To enzymatically cleave the sulfate and glucuronide moieties from 6-hydroxymelatonin.

Materials:

  • Urine sample

  • β-glucuronidase/arylsulfatase from Helix pomatia[1][3][5]

  • pH 4.0 reaction buffer[1]

  • Internal standard (e.g., deuterated 6-hydroxymelatonin)[3]

Protocol:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To a 2 mL urine aliquot, add the internal standard.[3]

  • Add a sufficient amount of β-glucuronidase/arylsulfatase. The optimal amount may need to be determined empirically, but a common starting point is around 5944 units for human urine samples.[1]

  • Adjust the pH of the mixture to 4.0 using the appropriate buffer.[1]

  • Incubate the mixture at 37°C for 60 minutes.[1] Some protocols may use higher temperatures (e.g., 60°C) to expedite the reaction, though optimization is recommended.

  • After incubation, proceed immediately to the extraction/purification step.

Enzymatic_Hydrolysis Enzymatic Hydrolysis Workflow urine Urine Sample is Add Internal Standard urine->is enzyme Add β-glucuronidase/ arylsulfatase is->enzyme buffer Add pH 4.0 Buffer enzyme->buffer incubate Incubate at 37°C for 60 min buffer->incubate proceed Proceed to Extraction/Purification incubate->proceed

Enzymatic Hydrolysis Workflow
Solid-Phase Extraction (SPE) Protocol

SPE is a highly effective method for purifying and concentrating 6-hydroxymelatonin from the hydrolyzed urine matrix.

Objective: To isolate 6-hydroxymelatonin from urine and remove interfering substances.

Materials:

  • Hydrolyzed urine sample

  • Oasis HLB SPE cartridge (e.g., 1 cc, 30 mg)[1]

  • Methanol[1]

  • Distilled water

  • Elution solvent (e.g., Methanol)

Protocol:

  • Conditioning: Condition the Oasis HLB SPE cartridge by passing 0.5 mL of methanol followed by 0.5 mL of distilled water.[1] Do not allow the cartridge to dry out.

  • Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove polar interferences. The specific wash solvent may vary, but a common approach is to use a water/methanol mixture with a low percentage of methanol.

  • Drying: Dry the cartridge thoroughly under vacuum or with nitrogen.

  • Elution: Elute the 6-hydroxymelatonin from the cartridge with an appropriate volume of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow start Hydrolyzed Urine Sample condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Sample condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute with Methanol dry->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Solid-Phase Extraction (SPE) Workflow
Liquid-Liquid Extraction (LLE) Protocol

LLE is a faster alternative to SPE for sample cleanup.

Objective: To partition 6-hydroxymelatonin from the aqueous urine matrix into an immiscible organic solvent.

Materials:

  • Hydrolyzed urine sample

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)[6][7]

  • 1 M Sulfuric acid (optional, to adjust pH)[7]

  • Sodium sulfate (optional, to increase ionic strength)[7]

Protocol:

  • Transfer the hydrolyzed urine sample to a suitable extraction tube.

  • For some applications, acidify the sample with 1 M sulfuric acid and add sodium sulfate to enhance extraction efficiency.[7]

  • Add an appropriate volume of the extraction solvent (e.g., a 1:1 ratio of urine to dichloromethane).[7]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (containing the 6-hydroxymelatonin) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow start Hydrolyzed Urine Sample add_solvent Add Extraction Solvent (e.g., Dichloromethane) start->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge to Separate Layers vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporate to Dryness transfer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction (LLE) Workflow

Concluding Remarks

The choice of sample preparation for urinary 6-hydroxymelatonin analysis is a critical determinant of data quality. For high sensitivity and purity, a protocol involving enzymatic hydrolysis followed by solid-phase extraction is recommended. For higher throughput applications where sensitivity is less of a concern, liquid-liquid extraction or even a "dilute and shoot" approach may be suitable. It is imperative to validate the chosen method in your laboratory to ensure it meets the specific requirements of your study. The use of a deuterated internal standard is strongly advised to correct for any variability during sample preparation and analysis.

References

Application Notes and Protocols for the Analytical Method Development of Melatonin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantification of melatonin (B1676174) and its primary metabolites. The included protocols offer detailed, step-by-step guidance for researchers and drug development professionals engaged in pharmacokinetic studies, biomarker discovery, and clinical trials involving melatonin.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, with its secretion being intricately linked to the light-dark cycle.[1][2] It plays a crucial role in regulating circadian rhythms and sleep-wake cycles.[2][3] Beyond its chronobiotic effects, melatonin and its metabolites exhibit potent antioxidant and free radical scavenging properties.[4][5] The accurate quantification of melatonin and its metabolites in biological matrices is essential for understanding its physiological roles, metabolic fate, and therapeutic potential. The major metabolites of melatonin include 6-hydroxymelatonin (B16111) and its conjugated form, 6-sulfatoxymelatonin (B1220468), which is the primary urinary excretion product.[2][3][6] Other significant metabolites include N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK).[4]

This document outlines validated analytical methods for the determination of melatonin and its key metabolites in various biological fluids, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Melatonin Metabolism and Signaling Pathway

Melatonin is synthesized from the amino acid tryptophan.[1][3][6] The synthesis primarily occurs in the pineal gland during the dark phase of the day.[2] Once released into the circulation, melatonin is metabolized mainly in the liver by cytochrome P450 enzymes, particularly CYP1A2, to 6-hydroxymelatonin.[2][6] This is then conjugated to form 6-sulfatoxymelatonin for urinary excretion.[2] Melatonin exerts its biological effects by binding to specific G protein-coupled receptors, MT1 and MT2.[2]

Melatonin_Metabolic_Pathway cluster_metabolism Major Metabolic Pathways Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH, AADC N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT Melatonin Melatonin N_Acetylserotonin->Melatonin ASMT/HIOMT Metabolites Metabolites Melatonin->Metabolites Metabolism Hydroxylation CYP1A2, CYP1B1 Conjugation SULT1A1 Other_Pathways Other Pathways (e.g., Kynurenine) Melatonin_met Melatonin Six_OH_Melatonin 6-Hydroxymelatonin Melatonin_met->Six_OH_Melatonin Hydroxylation AFMK AFMK Melatonin_met->AFMK Oxidative Cleavage Six_Sulfatoxy_Melatonin 6-Sulfatoxymelatonin (Major Urinary Metabolite) Six_OH_Melatonin->Six_Sulfatoxy_Melatonin Sulfation AMK AMK AFMK->AMK Deformylation

Caption: Metabolic pathway of melatonin from its precursor tryptophan to its major metabolites.

Analytical Methods: Quantitative Data Summary

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, specificity, sample matrix, and throughput. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity.[7]

Analyte(s)MethodMatrixLLOQLinearity RangeRecovery (%)Reference
MelatoninLC-MS/MSDog Plasma0.02 ng/mL0.02-20 ng/mL>85[8]
6-HydroxymelatoninLC-MS/MSDog Plasma0.04 ng/mL0.04-40 ng/mL>85[8]
6-SulfatoxymelatoninLC-MS/MSDog Plasma0.50 ng/mL0.5-500 ng/mL>85[8]
MelatoninLC-MS/MSHuman Plasma10 pg/mL10-1000 pg/mLNot Reported[9]
Melatonin, N-acetylserotoninNanoflow LC-MS/MSHuman Plasma11.7 pg/mL (Mel), 11.0 pg/mL (NAS)11.7-1165 pg/mL (Mel), 11.0-1095 pg/mL (NAS)Not Reported[10]
MelatoninHPLC-FLDHuman Plasma0.25 pg/mLup to 1000 pg/mL97.2[11]
Melatonin, Octyl MethoxycinnamateHPLC-UVPharmaceutical Application0.4 µg/mL (Mel), 0.15 µg/mL (OMC)0.5-60 µg/mLNot Reported[12]
MelatoninELISASaliva1.35 pg/mL0.78-50 pg/mLNot Reported[13]

Experimental Protocols

A generalized workflow for the analysis of melatonin and its metabolites is presented below. This typically involves sample collection, preparation/extraction, analytical measurement, and data analysis.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Plasma Plasma SPE Solid Phase Extraction (SPE) Plasma->SPE LLE Liquid-Liquid Extraction (LLE) Plasma->LLE PP Protein Precipitation (PP) Plasma->PP Urine Urine Deconjugation Enzymatic Deconjugation (for urine samples) Urine->Deconjugation Saliva Saliva Saliva->LLE LCMS LC-MS/MS SPE->LCMS HPLC HPLC-UV/FLD SPE->HPLC LLE->LCMS PP->LCMS Deconjugation->SPE Quantification Quantification LCMS->Quantification HPLC->Quantification ELISA ELISA ELISA->Quantification Validation Method Validation Quantification->Validation

Caption: A general experimental workflow for the analysis of melatonin and its metabolites.

Protocol 1: LC-MS/MS for Melatonin and Metabolites in Plasma

This protocol is adapted from a method for the simultaneous quantification of melatonin, 6-hydroxymelatonin, and 6-sulfatoxymelatonin in dog plasma.[8]

1. Materials and Reagents:

  • Melatonin, 6-hydroxymelatonin, 6-sulfatoxymelatonin standards

  • Internal Standards (e.g., Melatonin-D4, 6-hydroxymelatonin-D4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Plasma samples (store at -80°C)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1260 Infinity II Prime LC or equivalent[9]

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent[8]

  • Mobile Phase A: 5 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the analytes. A 6.5-minute total run time can be achieved.[8]

  • Flow Rate: 0.2 mL/min[8]

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent Ultivo)[9]

  • Ionization Mode: Electrospray Ionization (ESI), with positive mode for melatonin and 6-hydroxymelatonin, and negative mode for 6-sulfatoxymelatonin.[8]

  • MRM Transitions:

    • Melatonin: Monitor appropriate precursor and product ions (e.g., m/z 233 -> 174).[10]

    • 6-Hydroxymelatonin: Monitor appropriate precursor and product ions.

    • 6-Sulfatoxymelatonin: Monitor appropriate precursor and product ions.

    • Internal Standards: Monitor corresponding transitions.

4. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify melatonin and its metabolites in the plasma samples using the calibration curves.

Protocol 2: HPLC-FLD for Melatonin in Plasma

This protocol is based on a sensitive HPLC method with fluorescence detection.[11]

1. Materials and Reagents:

  • Melatonin standard

  • Sodium acetate

  • Acetonitrile (HPLC grade)

  • Dichloromethane

  • Methanol (B129727) (HPLC grade)

  • Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • Plasma samples

2. Sample Preparation (Solid Phase Extraction):

  • Condition the SPE column with 1 mL of methanol followed by 1 mL of HPLC grade water.

  • Load 1 mL of plasma sample onto the conditioned SPE column.

  • Wash the column to remove interferences.

  • Elute melatonin with 2 mL of dichloromethane.

  • Evaporate the eluate to dryness in a water bath.

  • Reconstitute the residue in the mobile phase for injection.

3. HPLC Conditions:

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: 75 mM Sodium acetate/acetonitrile (72/28, v/v), pH 5.[11]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 275 nm and emission at 345 nm.[11]

4. Data Analysis:

  • Generate a standard curve by injecting known concentrations of melatonin.

  • Determine the concentration of melatonin in the samples by comparing their peak areas to the standard curve.

Protocol 3: ELISA for Melatonin in Saliva

This protocol provides a general outline for a competitive ELISA for salivary melatonin.[13] Always refer to the specific manufacturer's instructions for the kit being used.[14][15]

1. Materials:

  • Melatonin ELISA Kit (containing microtiter plate coated with anti-mouse IgG, melatonin standard, melatonin-HRP conjugate, antibody, wash buffer, substrate, and stop solution).[16]

  • Saliva samples (collected and stored as per kit instructions, often requiring freezing).

2. Assay Procedure:

  • Bring all reagents and samples to room temperature.

  • Add standards, controls, and saliva samples to the appropriate wells of the microtiter plate.

  • Add the melatonin-specific antibody to each well (except the blank).

  • Add the melatonin-HRP conjugate to each well.

  • Incubate the plate as per the kit's instructions (e.g., 1-2 hours at room temperature).[14] This allows for the competitive binding of sample/standard melatonin and conjugated melatonin to the antibody.

  • Wash the plate multiple times with the provided wash buffer to remove unbound components.

  • Add the TMB substrate solution to each well and incubate in the dark. A blue color will develop.

  • Add the stop solution to each well. The color will change to yellow.

  • Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • The concentration of melatonin in the samples is inversely proportional to the absorbance.

  • Calculate the melatonin concentration in the saliva samples from the standard curve.

Conclusion

The analytical methods described provide robust and reliable means for the quantification of melatonin and its metabolites in various biological matrices. The choice of method should be guided by the specific research question, required sensitivity, and available instrumentation. Proper method validation in accordance with regulatory guidelines is crucial to ensure the accuracy and precision of the results.[17] These protocols serve as a foundation for researchers to develop and implement analytical strategies for their studies on melatonin.

References

Application Note: Quantification of 6-Sulfatoxymelatonin in Human Urine and Plasma using a Deuterated Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Sulfatoxymelatonin (B1220468) (aMT6s) is the primary urinary metabolite of melatonin (B1676174), the hormone responsible for regulating the circadian rhythm. The quantification of aMT6s in biological fluids, such as urine and plasma, serves as a reliable biomarker for endogenous melatonin production.[1][2][3] This application note provides a detailed protocol for the sensitive and accurate quantification of aMT6s using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as 6-sulfatoxymelatonin-d4 (aMT6s-d4), is crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy.[4]

The methodologies described are applicable for various research and clinical settings, including sleep studies, chronobiology research, and drug development programs targeting circadian pathways.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • 6-Sulfatoxymelatonin (aMT6s) analytical standard

  • 6-Sulfatoxymelatonin-d4 (aMT6s-d4) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Formic acid

  • Ultrapure water

  • Human urine and plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • β-glucuronidase/arylsulfatase from Helix pomatia (for total aMT6s measurement in urine)[5][6]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., reversed-phase C18 column)[7]

  • Data acquisition and analysis software

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of aMT6s and aMT6s-d4 in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with an appropriate solvent (e.g., 50% methanol in water) to prepare working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of aMT6s-d4 at a fixed concentration (e.g., 5 ng/mL).[8]

Sample Preparation

This method is suitable for rapid, high-throughput analysis.[7]

  • Thaw frozen urine samples and vortex to ensure homogeneity.[9]

  • Centrifuge the samples to pellet any precipitates.

  • Dilute the urine supernatant 1:1 with water.[7]

  • Add the internal standard working solution to the diluted urine.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

SPE is used for cleaner samples and to concentrate the analyte.[4]

  • Thaw and centrifuge urine samples as described above.

  • Add the internal standard to a specific volume of urine.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute aMT6s and the internal standard with a stronger organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

This method is commonly used to remove proteins from plasma samples.[10]

  • Thaw frozen plasma samples and vortex.

  • To a small volume of plasma (e.g., 200 µL), add the internal standard.[8]

  • Add cold acetonitrile (typically 3 times the plasma volume) to precipitate proteins.[10]

  • Vortex vigorously and centrifuge at high speed.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[10]

    • Mobile Phase B: Acetonitrile or methanol.[10]

    • Flow Rate: 0.2 - 0.4 mL/min.[10]

    • Gradient Elution: A gradient from low to high organic phase is typically used to separate aMT6s from other matrix components.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for aMT6s.[4][10]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions:

      • aMT6s: The specific precursor and product ions should be determined by infusing the standard.

      • aMT6s-d4: The precursor ion will be shifted by +4 m/z compared to the unlabeled compound.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of aMT6s to aMT6s-d4 against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is often used.

  • Quantification: Determine the concentration of aMT6s in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Analyze QC samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.

Data Presentation

The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for aMT6s.

Table 1: Calibration Curve and Sensitivity Data

ParameterUrine Method 1[11]Urine Method 2[12]Plasma Method[10]
Linearity Range (ng/mL)0.5 - 1000.5 - 1000.50 - not specified
Correlation Coefficient (R²)0.99990.9999>0.991
Lower Limit of Quantification (LLOQ) (ng/mL)0.30.30.50
Limit of Detection (LOD) (ng/mL)0.10.1Not specified

Table 2: Accuracy and Precision Data

ParameterUrine Method[11]Plasma Method[10]
Intra-day Precision (%RSD)4.5 - 15.8< 13.5
Inter-day Precision (%RSD)4.5 - 15.8< 13.5
Accuracy (% Recovery)88 ± 4Within 13.0% (RE)

Mandatory Visualizations

aMT6s_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Biological Sample Collection (Urine or Plasma) AddIS Addition of Deuterated Internal Standard (aMT6s-d4) SampleCollection->AddIS Extraction Extraction (Dilution, SPE, or Protein Precipitation) AddIS->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_Separation Chromatographic Separation (HPLC/UHPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-MS/MS, MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration & Area Ratio Calculation (aMT6s / aMT6s-d4) MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Determination CalibrationCurve->Quantification Result Final Report: aMT6s Concentration Quantification->Result

Caption: Workflow for aMT6s quantification.

Conclusion

The described LC-MS/MS method, incorporating a deuterated internal standard, provides a robust, sensitive, and specific approach for the quantification of 6-sulfatoxymelatonin in biological matrices. This methodology is essential for researchers and clinicians seeking to accurately assess melatonin production and its role in health and disease. The provided protocols and performance data serve as a comprehensive guide for the implementation of this analytical technique.

References

Application of 6-Hydroxy Melatonin-d4 in Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy Melatonin-d4 (B20853) is a deuterium-labeled analog of 6-hydroxymelatonin (B16111), the primary metabolite of melatonin (B1676174).[1] Stable isotope-labeled compounds like 6-Hydroxy Melatonin-d4 are invaluable tools in pharmacokinetic (PK) research. Their primary application is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring accurate quantification of melatonin and its metabolites in biological matrices.[2][3] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of melatonin.

Principle of Application: Internal Standard in LC-MS/MS

In bioanalytical methods, particularly LC-MS/MS, variability can be introduced during sample preparation and analysis. An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement.[4][5] Deuterium-labeled standards, such as this compound, are considered the gold standard for internal standards in mass spectrometry because they are chemically identical to the endogenous analyte but have a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure that they behave similarly during extraction, chromatography, and ionization.[2][4]

The use of this compound as an internal standard for the quantification of 6-hydroxymelatonin, and similarly melatonin-d4 for melatonin, allows for the correction of any analyte loss during sample processing and compensates for variations in instrument response, leading to higher accuracy and precision of the quantitative results.[2][4]

Melatonin Metabolism

Melatonin is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2, to 6-hydroxymelatonin.[6] This metabolite is then conjugated with sulfate (B86663) to form 6-sulfatoxymelatonin, which is excreted in the urine.[6] Understanding this metabolic pathway is crucial for designing pharmacokinetic studies and interpreting the resulting data.

Melatonin_Metabolism Melatonin Melatonin 6-Hydroxymelatonin 6-Hydroxymelatonin Melatonin->6-Hydroxymelatonin CYP1A2 (liver) 6-Sulfatoxymelatonin 6-Sulfatoxymelatonin (excreted in urine) 6-Hydroxymelatonin->6-Sulfatoxymelatonin Sulfotransferase

Melatonin Metabolic Pathway.

Experimental Protocols

I. Pharmacokinetic Study Design

A typical pharmacokinetic study of melatonin would involve the administration of a known dose of melatonin to subjects, followed by the collection of biological samples (e.g., plasma, urine) at various time points. These samples are then analyzed to determine the concentration of melatonin and its major metabolite, 6-hydroxymelatonin, over time.

PK_Workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Dosing Melatonin Administration (Oral or IV) Sampling Blood/Urine Sampling (Time course) Dosing->Sampling Preparation Sample Preparation (Extraction) Sampling->Preparation LCMS LC-MS/MS Analysis (Quantification) Preparation->LCMS PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) LCMS->PK_Parameters

General Pharmacokinetic Study Workflow.
II. Bioanalytical Method: Quantification of Melatonin and 6-Hydroxymelatonin in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of melatonin and 6-hydroxymelatonin in human plasma using melatonin-d4 and 6-hydroxymelatonin-d4 as internal standards.

A. Materials and Reagents

  • Melatonin (Reference Standard)

  • 6-Hydroxymelatonin (Reference Standard)

  • Melatonin-d4 (Internal Standard)

  • This compound (Internal Standard)[1]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (B1210297) (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (with anticoagulant, e.g., EDTA)

B. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of melatonin, 6-hydroxymelatonin, melatonin-d4, and 6-hydroxymelatonin-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the reference standards in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a combined working solution of melatonin-d4 and 6-hydroxymelatonin-d4 in methanol:water (50:50, v/v). The final concentration will depend on the instrument sensitivity, a typical starting concentration is 5 ng/mL.[4]

C. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 200 µL of plasma samples (calibration standards, QCs, and study samples) into microcentrifuge tubes.[4]

  • Add 50 µL of the internal standard working solution to each tube (except for blank samples, to which 50 µL of methanol:water is added).[4]

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or diethyl ether).[4]

  • Vortex for 5 minutes at 2000 rpm.[4]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.[4]

  • Reconstitute the dried extract in 100-300 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

D. LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrument.

Parameter Condition
LC System Agilent 1260 Infinity II Prime or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Injection Volume 5-10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
Ionization Mode Positive
MRM Transitions See Table 1

Table 1: MRM Transitions for Melatonin, 6-Hydroxymelatonin, and their Deuterated Internal Standards.

Compound Precursor Ion (m/z) Product Ion (m/z)
Melatonin233.2174.2
Melatonin-d4237.1178.2
6-Hydroxymelatonin249.1190.1
This compound253.1193.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is recommended to optimize these transitions on your specific instrument.[2][4]

E. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. Typical acceptance criteria include an accuracy of 85-115% (80-120% for the Lower Limit of Quantification, LLOQ) and a precision (%RSD) of ≤15% (≤20% for LLOQ).[4]

Pharmacokinetic Data

The pharmacokinetic parameters of melatonin can vary significantly depending on the dosage, formulation, and individual patient factors.[7][8] The following table summarizes typical pharmacokinetic parameters for orally administered immediate-release melatonin in healthy adults.

Table 2: Pharmacokinetic Parameters of Oral Immediate-Release Melatonin in Healthy Adults.

Parameter Value Range Reference
Dose 0.3 - 100 mg[7][8]
Cmax (Maximum Concentration) Highly variable, e.g., 1,105 - 58,900 pg/mL for a 10 mg dose.[9]
Tmax (Time to Cmax) ~30 - 60 minutes[7][9]
t1/2 (Elimination Half-life) ~45 minutes[7][9]
AUC (Area Under the Curve) Highly variable and dose-dependent.[7][8]
Oral Bioavailability 9 - 33%[7][10]

Conclusion

This compound is an essential tool for the accurate quantification of 6-hydroxymelatonin in biological samples, which is critical for robust pharmacokinetic studies of melatonin. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology. The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS analysis ensures the generation of high-quality data necessary for the evaluation of the pharmacokinetic properties of melatonin and its formulations.

References

Application Note: Optimized MRM Transition for the Quantification of 6-Hydroxy Melatonin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy Melatonin (B1676174) is the primary urinary metabolite of melatonin, a hormone centrally involved in regulating circadian rhythms. Accurate quantification of its levels in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. Stable isotope-labeled internal standards, such as 6-Hydroxy Melatonin-d4, are essential for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations during sample preparation and analysis.[1]

This application note provides a detailed protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for this compound using a triple quadrupole mass spectrometer. The optimized parameters presented herein will enable researchers to develop robust and sensitive LC-MS/MS methods for the accurate quantification of this key melatonin metabolite.

Quantitative Data Summary

The following table summarizes the optimized MRM transition parameters for this compound. These parameters were determined using the protocol outlined in Section 4.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Declustering Potential (DP)Cell Exit Potential (CXP)
This compound253.1193.1+21 V26 V18 V

Signaling Pathway: Melatonin Metabolism

The metabolic pathway from melatonin to its primary urinary metabolite, 6-Hydroxy Melatonin, is a critical process primarily occurring in the liver. This pathway is essential for the clearance of melatonin from the body.

Melatonin_Metabolism Melatonin Melatonin 6-Hydroxy Melatonin 6-Hydroxy Melatonin Melatonin->6-Hydroxy Melatonin CYP1A2 (Liver) 6-Sulfatoxymelatonin 6-Sulfatoxymelatonin (Urinary Excretion) 6-Hydroxy Melatonin->6-Sulfatoxymelatonin Sulfotransferase

Caption: Melatonin is hydroxylated to 6-Hydroxy Melatonin by the cytochrome P450 enzyme CYP1A2 in the liver.

Experimental Protocols

This section details the methodologies for the preparation of the this compound standard and the optimization of MRM transition parameters.

Preparation of this compound Standard Solution

Objective: To prepare a stock and a working solution of this compound for direct infusion into the mass spectrometer.

Materials:

  • This compound powder

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (1 mL, 10 mL)

  • Micropipettes

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound powder.

    • Transfer the powder to a 1 mL volumetric flask.

    • Dissolve the powder in methanol and bring the volume to the mark.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solution Preparation (1 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) solution of acetonitrile and deionized water.

    • Vortex for 30 seconds to ensure homogeneity. This working solution is now ready for direct infusion.

MRM Transition Optimization by Direct Infusion

Objective: To determine the optimal collision energy (CE), declustering potential (DP), and cell exit potential (CXP) for the MRM transition of this compound.

Instrumentation and Software:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

  • Syringe pump

  • Instrument control and data acquisition software

Protocol:

  • Instrument Setup:

    • Set the mass spectrometer to positive ion mode.

    • Set the ion source parameters (e.g., ion spray voltage, temperature, gas flows) to typical values for small molecule analysis. These can be further optimized later.

  • Direct Infusion:

    • Load the 1 µg/mL this compound working solution into a syringe.

    • Place the syringe in the syringe pump and connect it to the mass spectrometer's ESI probe.

    • Infuse the solution at a constant flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification (Q1 Scan):

    • Perform a full scan in the first quadrupole (Q1) over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺) of this compound (expected m/z ≈ 253.1).

    • Confirm the m/z of the most abundant precursor ion.

  • Product Ion Identification (Product Ion Scan):

    • Set Q1 to isolate the precursor ion identified in the previous step (m/z 253.1).

    • Perform a product ion scan in the third quadrupole (Q3) to identify the most abundant and stable fragment ions.

    • Select the most intense product ion for the MRM transition (expected m/z ≈ 193.1).

  • Collision Energy (CE) Optimization:

    • Set up an MRM method with the determined precursor and product ion pair (253.1 → 193.1).

    • While continuously infusing the standard, perform a collision energy optimization experiment by ramping the CE over a range of values (e.g., 5 to 40 V in 2 V increments).

    • Monitor the signal intensity of the product ion at each CE value.

    • Plot the product ion intensity as a function of collision energy and determine the CE value that yields the maximum intensity.

  • Declustering Potential (DP) and Cell Exit Potential (CXP) Optimization:

    • Using the optimized CE, perform similar ramping experiments for the declustering potential (e.g., 10 to 100 V) and the cell exit potential (e.g., 5 to 25 V).

    • Determine the optimal DP and CXP values that maximize the product ion signal.

Experimental Workflow

The following diagram illustrates the logical flow of the MRM transition optimization process.

MRM_Optimization_Workflow cluster_prep Standard Preparation cluster_ms Mass Spectrometry Optimization cluster_result Final Parameters prep_stock Prepare 1 mg/mL Stock Solution prep_work Prepare 1 µg/mL Working Solution prep_stock->prep_work infusion Direct Infusion of Working Solution q1_scan Identify Precursor Ion (Q1 Scan) infusion->q1_scan prod_scan Identify Product Ion (Product Ion Scan) q1_scan->prod_scan ce_opt Optimize Collision Energy (CE) prod_scan->ce_opt dp_cxp_opt Optimize DP and CXP ce_opt->dp_cxp_opt final_params Optimized MRM Parameters dp_cxp_opt->final_params

Caption: Workflow for the optimization of MRM parameters for this compound.

Conclusion

This application note provides a comprehensive guide for the optimization of MRM transitions for this compound. The detailed experimental protocols and optimized parameters will facilitate the development of sensitive and reliable LC-MS/MS methods for the quantification of this important melatonin metabolite in various biological matrices, supporting advancements in drug development and clinical research.

References

Application Note & Protocol: Enzymatic Deconjugation of Urinary 6-Hydroxymelatonin Sulfate for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melatonin (B1676174), a key hormone in regulating circadian rhythms, is primarily metabolized in the liver to 6-hydroxymelatonin (B16111).[1][2] This metabolite is then conjugated to form 6-hydroxymelatonin sulfate (B86663) (aMT6s) and 6-hydroxymelatonin glucuronide, which are excreted in the urine.[1][2] To accurately quantify the total production of melatonin, it is essential to deconjugate these metabolites back to 6-hydroxymelatonin prior to analysis.[1][2] Enzymatic hydrolysis using β-glucuronidase/arylsulfatase is a widely used and effective method for this purpose.[3][4][5][6] This document provides detailed protocols for the enzymatic deconjugation of urinary 6-hydroxymelatonin sulfate and subsequent sample preparation for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Melatonin

The following diagram illustrates the metabolic conversion of melatonin to its urinary metabolites.

Melatonin_Metabolism Melatonin Melatonin 6-Hydroxymelatonin 6-Hydroxymelatonin Melatonin->6-Hydroxymelatonin CYP1A2 (Phase I) 6-Hydroxymelatonin_Sulfate 6-Hydroxymelatonin Sulfate (aMT6s) 6-Hydroxymelatonin->6-Hydroxymelatonin_Sulfate SULT1A1 (Phase II) 6-Hydroxymelatonin_Glucuronide 6-Hydroxymelatonin Glucuronide 6-Hydroxymelatonin->6-Hydroxymelatonin_Glucuronide UGTs (Phase II) Urine Excretion in Urine 6-Hydroxymelatonin_Sulfate->Urine 6-Hydroxymelatonin_Glucuronide->Urine

Caption: Metabolic pathway of melatonin to its sulfated and glucuronidated conjugates.

Experimental Protocols

1. Enzymatic Deconjugation of Urinary Metabolites

This protocol describes the enzymatic hydrolysis of 6-hydroxymelatonin conjugates in urine samples. The use of β-glucuronidase/arylsulfatase from Helix pomatia is recommended due to its broad specificity for both glucuronide and sulfate linkages.[5][6][7]

Materials:

  • Urine samples

  • β-Glucuronidase/Arylsulfatase from Helix pomatia (e.g., Roche Glucuronidase/Arylsulfatase)[1][8]

  • 1 M Sodium acetate (B1210297) buffer (pH 4.0 or 5.5, depending on the specific protocol)[1][9]

  • Internal Standard (IS) stock solution (e.g., 6-hydroxymelatonin-D4)[10]

  • Vortex mixer

  • Incubator or water bath set to 37°C

  • Centrifuge

Procedure:

  • Thaw frozen urine samples at room temperature.

  • To a 2 mL microcentrifuge tube, add 2 mL of the urine sample.[9]

  • Add 10 µL of the internal standard stock solution.[9]

  • Add 200 µL of 1 M sodium acetate buffer (pH 5.5).[9] For optimal deconjugation of the sulfate conjugate, a pH of 4.0 may be more efficient.[1][2]

  • Add 40 µL of the β-glucuronidase/arylsulfatase solution.[9] A minimum of 5944 units of the enzyme may be required for complete deconjugation in human urine samples.[1][2][8]

  • Vortex the mixture.

  • Incubate the samples for 60 minutes to 2 hours at 37°C.[1][9] An incubation time of 60 minutes has been shown to be highly efficient for the deconjugation of 6-hydroxymelatonin sulfate.[1][2]

  • After incubation, proceed to the sample purification step (e.g., Solid Phase Extraction).

2. Sample Purification by Solid Phase Extraction (SPE)

Following enzymatic hydrolysis, the sample must be purified to remove interfering substances before LC-MS/MS analysis.

Materials:

  • Deconjugated urine sample

  • 25 mM Ammonium (B1175870) acetate buffer (pH 7)[9]

  • Solid Phase Extraction (SPE) cartridges (e.g., reverse phase C18)[3][4]

  • SPE manifold

  • Methanol (B129727) (for conditioning and elution)

  • Water (for washing)

  • Nitrogen evaporator

Procedure:

  • To the incubated sample, add 1.75 mL of 25 mM ammonium acetate buffer (pH 7).[9]

  • Vortex the sample and then centrifuge at 3000 x g for 5 minutes.[9]

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the analyte (6-hydroxymelatonin) and the internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

Experimental Workflow

The following diagram outlines the complete workflow from urine sample collection to LC-MS/MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Add_IS Add Internal Standard Urine_Sample->Add_IS Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Add_IS->Enzymatic_Hydrolysis SPE Solid Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for the analysis of urinary 6-hydroxymelatonin.

Data Presentation

Table 1: Optimized Conditions for Enzymatic Deconjugation of 6-Hydroxymelatonin Sulfate

ParameterOptimized ConditionReference
EnzymeRoche Glucuronidase/Arylsulfatase (from Helix pomatia)[1][2]
Temperature37°C[1][2][9]
pH4.0[1][2]
Reaction Time60 minutes[1][2]
Enzyme Amount5944 units (for human urine samples)[1][2][8]
Deconjugation Efficiency102.1%[1][2]

Table 2: LC-MS/MS Performance Data for 6-Hydroxymelatonin Quantification

ParameterValueReference
LinearityAppropriate for quantification[1]
Accuracy (Relative Error)-3.60% to -0.47%[1][2]
Precision (RSD)<6.80%[1][2]
Lower Limit of Detection (LLOD)0.137 pg/injection[1]
Lower Limit of Quantification (LLOQ)3.43 pg/injection (equivalent to 1.715 ng/mL in urine)[1]
Total 24-h Excretion6.70–11.28 µg[1][2]

The protocols outlined in this application note provide a robust and validated method for the enzymatic deconjugation and subsequent quantification of urinary 6-hydroxymelatonin. The use of β-glucuronidase/arylsulfatase from Helix pomatia under optimized conditions ensures efficient hydrolysis of both sulfated and glucuronidated metabolites. The subsequent analysis by LC-MS/MS offers high sensitivity, accuracy, and precision, making this methodology highly suitable for clinical and research applications aimed at assessing melatonin production.[1][3][4]

References

Application Notes and Protocols for the Use of 6-Hydroxy Melatonin-d4 in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Hydroxy Melatonin-d4 as an internal standard in clinical trials for the accurate quantification of melatonin (B1676174) and its primary metabolite, 6-hydroxymelatonin (B16111). Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided for both human plasma and urine samples.

Introduction

This compound is a deuterium-labeled analog of 6-hydroxymelatonin, the major metabolite of melatonin.[1] In clinical research, particularly in pharmacokinetic and pharmacodynamic studies, the accurate measurement of endogenous and exogenous melatonin and its metabolites is crucial. Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for mass spectrometry-based assays. Its use corrects for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the analytical method.[1]

Applications in Clinical Trials

The primary application of this compound in clinical trials is as an internal standard for the quantitative analysis of melatonin and 6-hydroxymelatonin in biological matrices such as plasma and urine.[2][3] This is essential for:

  • Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of exogenous melatonin administered in clinical trials.[4][5]

  • Pharmacodynamic (PD) Studies: To correlate melatonin concentrations with physiological responses and therapeutic outcomes.

  • Biomarker Analysis: To assess endogenous melatonin production and its circadian rhythm, which can be relevant in sleep disorders, neurological diseases, and other conditions.[3]

  • Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on melatonin metabolism, often mediated by cytochrome P450 enzymes like CYP1A2.[6][7]

Melatonin Metabolism

Melatonin is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 being the major enzyme responsible for its hydroxylation to 6-hydroxymelatonin.[6][8][9] This metabolite is then rapidly conjugated with sulfate (B86663) or glucuronic acid to form 6-sulfatoxymelatonin (B1220468) and 6-hydroxymelatonin glucuronide, which are excreted in the urine.[10]

Melatonin_Metabolism Melatonin Melatonin 6-Hydroxymelatonin 6-Hydroxymelatonin Melatonin->6-Hydroxymelatonin CYP1A2, CYP1A1, CYP1B1, CYP2C19 Conjugated_Metabolites 6-Sulfatoxymelatonin & 6-Hydroxymelatonin Glucuronide 6-Hydroxymelatonin->Conjugated_Metabolites Sulfation & Glucuronidation Excretion Urinary Excretion Conjugated_Metabolites->Excretion

Melatonin Metabolic Pathway

Experimental Workflow for Bioanalysis

The general workflow for the quantification of melatonin and 6-hydroxymelatonin in clinical trial samples involves sample preparation, LC-MS/MS analysis, and data processing.

Bioanalytical Workflow

Data Presentation

Table 1: LC-MS/MS Parameters for Melatonin and 6-Hydroxymelatonin Analysis
ParameterMelatonin6-HydroxymelatoninThis compound (IS)Reference
Ionization Mode ESI+ESI+ESI+[11]
Precursor Ion (m/z) 233.1249.1253.1
Product Ion (m/z) 174.1190.1194.1[12]

ESI+: Electrospray Ionization Positive Mode

Table 2: Summary of Pharmacokinetic Parameters of Oral Melatonin in Healthy Adults
DoseCmax (pg/mL)Tmax (h)t1/2 (h)AUC (pg·h/mL)Bioavailability (%)Reference
0.5 mg4050.750.74501-74[11]
2 mg1,200 - 3,5000.5 - 1.00.5 - 1.02,370~3[4]
6 mg4,500 - 8,0000.80.812,000~3[4]
10 mg10,000 - 60,0000.5 - 1.50.7 - 1.115,000 - 70,0009 - 33[13]
100 mg101,1630.751.1--[5]

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, t1/2: Elimination half-life, AUC: Area under the curve.

Experimental Protocols

Protocol 1: Quantification of Melatonin in Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[11]

1. Materials and Reagents:

  • Human plasma (collected in K2EDTA tubes)

  • Melatonin and this compound standards

  • Methanol (B129727) (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) working solution: 5 ng/mL of this compound in methanol.

  • Mobile Phase: 50:50 (v/v) methanol and 0.1% formic acid in water.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (5 ng/mL this compound) and vortex briefly.[11]

  • Add 2.5 mL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes at 2000 rpm.

  • Centrifuge for 15 minutes at 4000 rpm and 5 °C.

  • Transfer 2 mL of the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 35 °C.

  • Reconstitute the dried residue in 300 µL of the mobile phase.[11]

  • Vortex and transfer to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: 50:50 (v/v) methanol and 0.1% formic acid in water

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Melatonin: 233.1 → 174.1

    • This compound (IS): 253.1 → 194.1 (Note: This is an example transition, actual transition for the specific d4-labeled standard should be optimized)

4. Data Analysis:

  • Quantify melatonin by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.

  • Determine the concentration of melatonin in the unknown samples from the calibration curve.

Protocol 2: Quantification of Melatonin and 6-Hydroxymelatonin in Human Urine

This protocol is based on a method for the simultaneous determination of melatonin and its primary metabolite in urine.[2][14]

1. Materials and Reagents:

  • Human urine

  • Melatonin, 6-hydroxymelatonin, and deuterated analogs (e.g., Melatonin-d4 and 6-Hydroxymelatonin-d3) as internal standards.

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Ammonium (B1175870) acetate buffer (25 mM, pH 5.0)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

2. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of urine, add 10 µL of the internal standard mix (containing deuterated melatonin and 6-hydroxymelatonin).

  • Add 1 mL of 25 mM ammonium acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase/arylsulfatase solution and incubate at 37 °C for 1 hour for deconjugation.[2]

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 25 mM ammonium acetate buffer (pH 7.0) followed by 3 mL of 10% methanol.[14]

  • Elute the analytes with 3 mL of 100% methanol.[14]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity or equivalent

  • Column: Reverse phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient Elution: A suitable gradient to separate melatonin and 6-hydroxymelatonin (e.g., start with 10% B, ramp to 90% B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: ESI, positive mode

  • MRM Transitions:

    • Melatonin: 233.1 → 174.1

    • 6-Hydroxymelatonin: 249.1 → 190.1

    • Internal Standards: Corresponding deuterated transitions

4. Data Analysis:

  • Similar to the plasma protocol, quantify both melatonin and 6-hydroxymelatonin using their respective deuterated internal standards and calibration curves.

Conclusion

The use of this compound as an internal standard is critical for the reliable quantification of melatonin and its metabolites in clinical trials. The detailed protocols provided here offer a robust framework for researchers to develop and validate their own bioanalytical methods. Adherence to these methodologies will ensure high-quality data for pharmacokinetic and pharmacodynamic assessments, ultimately contributing to a better understanding of the clinical effects of melatonin.

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Interference with 6-Hydroxy Melatonin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference issues when using 6-Hydroxy Melatonin-d4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

A1: this compound is a deuterated form of 6-Hydroxy Melatonin, the primary metabolite of melatonin.[1][2] It is commonly used as an internal standard in quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS/MS).[1] The deuterium (B1214612) labels give it a higher mass than the endogenous analyte, allowing for its differentiation and use as a tracer to correct for sample loss during preparation and for variations in instrument response.

Q2: What is isotopic interference and how can it affect my results?

A2: Isotopic interference, or "cross-talk," occurs when the signal of the analyte (6-Hydroxy Melatonin) contributes to the signal of the internal standard (this compound), or vice versa.[3] This can happen due to the natural abundance of heavy isotopes in the analyte or impurities in the internal standard.[3][4] This interference can lead to non-linear calibration curves and biased quantitative results, ultimately compromising the accuracy of your measurements.[3][5]

Q3: What are the common causes of isotopic interference with this compound?

A3: Common causes include:

  • Natural Isotope Abundance: The unlabeled 6-Hydroxy Melatonin has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) that can contribute to the mass channel of the deuterated internal standard.[3]

  • Isotopic Purity of the Standard: The this compound standard may contain a small percentage of unlabeled 6-Hydroxy Melatonin as an impurity.[4]

  • In-source Fragmentation or Back-Exchange: Deuterium atoms on the internal standard can sometimes be lost or exchanged with hydrogen atoms from the solvent or matrix, especially under certain pH and temperature conditions.[4][6]

Q4: Can the position of the deuterium labels on this compound affect its stability?

A4: Yes, the position of deuterium labels is crucial for the stability of the internal standard.[4] Labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to exchange with protons from the solvent.[4] It is advisable to use standards where the deuterium labels are on stable positions, such as aromatic rings or alkyl chains not prone to enolization.

Troubleshooting Guides

Issue 1: Non-linear calibration curve, especially at high or low concentrations.

This issue can arise from the contribution of the analyte's naturally occurring isotopes to the internal standard's signal, or from the presence of unlabeled analyte in the internal standard.[3][4]

Troubleshooting Steps:

  • Verify Isotopic Purity: Check the certificate of analysis for your this compound to confirm its isotopic purity.[4]

  • Optimize Analyte and Internal Standard Concentrations: Ensure that the concentration of the internal standard is appropriate to minimize the relative contribution of natural isotopes from the analyte, especially at the upper and lower limits of quantification.[5]

  • Perform a Cross-Talk Check: Analyze the highest concentration standard of unlabeled 6-Hydroxy Melatonin without the internal standard to check for any signal in the this compound channel. Conversely, analyze the internal standard alone to check for any signal in the analyte channel.[7]

  • Use a Non-linear Calibration Model: If interference is confirmed and cannot be eliminated, consider using a non-linear calibration function that corrects for the isotopic interference.[3]

Issue 2: Drifting or decreasing signal of this compound over an analytical run.

This may indicate the loss of deuterium labels from the internal standard, a phenomenon known as back-exchange.[4]

Troubleshooting Steps:

  • Evaluate Solvent and pH: If using protic solvents like water or methanol, minimize their content if possible. The pH of the mobile phase and sample diluent is critical; a pH range of 2.5-3 can minimize the rate of exchange for many compounds. Avoid strongly acidic or basic conditions.[4]

  • Control Temperature: Maintain low temperatures for your samples, standards, and in the autosampler to slow down the exchange rate.[4]

  • Check for Labile Deuterium Positions: Review the structure of your this compound to see if the deuterium labels are in positions prone to exchange.[4] If so, consider sourcing a standard with more stable labeling.

Issue 3: Co-elution issues or different retention times for 6-Hydroxy Melatonin and this compound.

While chemically similar, the substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, affecting chromatographic behavior.[6][8] This can be problematic as the internal standard should ideally co-elute with the analyte to effectively compensate for matrix effects.[8]

Troubleshooting Steps:

  • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column temperature to achieve co-elution.

  • Evaluate Matrix Effects: If co-elution cannot be achieved, be aware that the analyte and internal standard may experience different degrees of ion suppression or enhancement, which can affect accuracy.[8]

Data and Protocols

Table 1: Common m/z Transitions for Melatonin and Metabolites in LC-MS/MS
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Melatonin233.1174.1Positive
6-Hydroxymelatonin249.1190.1Positive
6-Sulfatoxymelatonin327.0247.1Negative
Melatonin-d4237.1178.1Positive
6-Hydroxymelatonin-d4253.1194.1Positive

Note: These values are illustrative and may vary depending on the specific instrumentation and analytical conditions.

Experimental Protocol: Isotopic Cross-Talk Evaluation

Objective: To determine the extent of isotopic interference between 6-Hydroxy Melatonin and this compound.

Materials:

  • 6-Hydroxy Melatonin analytical standard

  • This compound internal standard

  • LC-MS/MS system

  • Appropriate solvents and mobile phases

Methodology:

  • Prepare a High-Concentration Analyte Solution: Prepare a solution of 6-Hydroxy Melatonin at the highest concentration of your calibration curve.

  • Prepare an Internal Standard Solution: Prepare a solution of this compound at the concentration used in your assay.

  • LC-MS/MS Analysis:

    • Inject the high-concentration 6-Hydroxy Melatonin solution and monitor the MRM transitions for both the analyte and the internal standard.

    • Inject the this compound solution and monitor the MRM transitions for both the analyte and the internal standard.

  • Data Analysis:

    • In the analysis of the high-concentration analyte, any peak detected in the internal standard's MRM channel indicates interference from the analyte to the internal standard.

    • In the analysis of the internal standard, any peak detected in the analyte's MRM channel indicates the presence of unlabeled analyte in the internal standard.

Visualizations

TroubleshootingWorkflow cluster_solutions Potential Solutions start Inaccurate Quantification or Non-Linear Calibration Curve check_purity Check Certificate of Analysis for Isotopic Purity start->check_purity check_crosstalk Perform Isotopic Cross-Talk Experiment start->check_crosstalk check_stability Evaluate IS Stability: Back-Exchange? start->check_stability check_chromatography Review Chromatography: Co-elution Issues? start->check_chromatography optimize_conc Optimize IS and Analyte Concentrations check_purity->optimize_conc nonlinear_fit Use Non-Linear Calibration Fit check_crosstalk->nonlinear_fit adjust_ph_temp Adjust pH and Temperature of Solvents and Samples check_stability->adjust_ph_temp stable_is Source IS with More Stable Labels check_stability->stable_is optimize_lc Optimize LC Method for Co-elution check_chromatography->optimize_lc

Caption: Troubleshooting workflow for isotopic interference.

InterferenceCauses interference Isotopic Interference cause1 Natural Isotope Abundance of Analyte interference->cause1 cause2 Unlabeled Impurity in Deuterated Standard interference->cause2 cause3 Deuterium Back-Exchange (Loss of Labels) interference->cause3

Caption: Primary causes of isotopic interference.

References

optimizing collision energy for 6-Hydroxy Melatonin-d4 in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry parameters for 6-Hydroxy Melatonin-d4, a deuterated internal standard used in the quantification of 6-Hydroxy Melatonin.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode MS/MS?

A1: For this compound, the expected precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 253.1. A common and abundant product ion for monitoring is found at m/z 193.1.[1]

Q2: What is a recommended starting collision energy for this compound?

A2: A validated method suggests an optimized collision energy of +21 V for the transition of m/z 253.1 to 193.1.[1] This serves as an excellent starting point for optimization on your specific instrument.

Q3: My signal for this compound is low. What are some initial troubleshooting steps?

A3: If you are experiencing low signal intensity, consider the following:

  • Collision Energy Optimization: While a recommended value is available, the optimal collision energy can vary between different mass spectrometer models. It is advisable to perform a collision energy optimization experiment.

  • Source Conditions: Check and optimize ion source parameters such as IonSpray voltage and temperature. For example, an IonSpray voltage of 4500 kV and a temperature of 550 °C have been used successfully.[1]

  • Gas Pressures: Ensure that the curtain gas and collision gas pressures are set appropriately. Values of 40 psi for curtain gas and "high" for collision gas have been reported.[1]

  • Declustering Potential (DP) and Cell Exit Potential (CXP): These parameters also play a crucial role in ion transmission. Optimized values of 26 V for DP and 18 V for CXP have been reported for this compound.[1]

Q4: How does the collision energy for a deuterated standard like this compound relate to its non-deuterated analogue?

A4: Generally, the fragmentation behavior of a deuterated compound is very similar to its non-deuterated counterpart. Therefore, the optimal collision energy is expected to be very close. In a published study, the same collision energy of +21 V was found to be optimal for both 6-hydroxymelatonin (B16111) and 6-hydroxymelatonin-d4.[1]

Data Presentation

Table 1: Recommended MS/MS Parameters for this compound

ParameterValueReference
Precursor Ion (m/z)253.1[1]
Product Ion (m/z)193.1[1]
Collision Energy (CE)+21 V[1]
Declustering Potential (DP)26 V[1]
Cell Exit Potential (CXP)18 V[1]

Experimental Protocols

Protocol: Optimizing Collision Energy for this compound

This protocol describes a typical procedure for determining the optimal collision energy for this compound using a triple quadrupole mass spectrometer.

  • Preparation of a Standard Solution: Prepare a working solution of this compound in an appropriate solvent (e.g., methanol) at a concentration that will give a stable and robust signal. A concentration of 1400 ng/mL has been previously used for a stock solution of the internal standard.[1]

  • Infusion into the Mass Spectrometer: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Initial MS Settings:

    • Set the mass spectrometer to positive ion mode.

    • In the first quadrupole (Q1), set the mass to the precursor ion of this compound (m/z 253.1).

    • In the third quadrupole (Q3), set the mass to the expected product ion (m/z 193.1).

    • Set other source parameters (e.g., IonSpray voltage, temperature, gas flows) to reasonable starting values.

  • Collision Energy Ramp:

    • Set up an experiment where the collision energy is ramped over a range of values. A typical range would be from 5 V to 40 V in increments of 1-2 V.

    • Acquire data for each collision energy value, monitoring the intensity of the product ion at m/z 193.1.

  • Data Analysis:

    • Plot the intensity of the product ion as a function of the collision energy.

    • The collision energy that produces the highest intensity for the product ion is the optimal collision energy.

Mandatory Visualization

CollisionEnergyOptimizationWorkflow cluster_prep Preparation cluster_infusion Infusion & Initial Setup cluster_optimization Optimization cluster_analysis Analysis & Finalization A Prepare 6-Hydroxy Melatonin-d4 Standard B Infuse Standard into MS A->B C Set Initial MS Parameters (Precursor/Product Ions) B->C D Ramp Collision Energy (e.g., 5-40 V) C->D E Monitor Product Ion Intensity D->E F Plot Intensity vs. Collision Energy E->F G Determine Optimal CE F->G H Implement in Analytical Method G->H

Caption: Workflow for optimizing collision energy for this compound.

References

Technical Support Center: Analysis of 6-Hydroxymelatonin in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 6-hydroxymelatonin (B16111) (6-OHM) in urine, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of 6-hydroxymelatonin in urine?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, in this case, urine.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of 6-hydroxymelatonin.[1][2] The high and variable concentration of endogenous substances in urine makes it a particularly challenging matrix.[3][4]

Q2: What are the common signs of matrix effects in my LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inconsistent analyte response across different urine samples.

  • Significant deviation in the signal of post-extraction spiked samples compared to standards prepared in a clean solvent.[2]

  • Drifting retention times or distorted peak shapes.

Q3: Why is enzymatic deconjugation necessary for 6-hydroxymelatonin analysis in urine?

A3: In the body, melatonin (B1676174) is metabolized to 6-hydroxymelatonin, which is then conjugated to form 6-sulfatoxymelatonin (B1220468) (the major metabolite) and 6-hydroxymelatonin glucuronide before excretion in urine.[5][6][7] To measure the total 6-hydroxymelatonin concentration, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required to cleave these conjugates and convert them back to the parent 6-hydroxymelatonin.[5][8]

Q4: How can I minimize matrix effects during my experiment?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Solid-phase extraction (SPE) is commonly used to remove interfering substances from the urine matrix before LC-MS/MS analysis.[5][8]

  • Chromatographic Separation: Optimizing the chromatographic method to separate 6-hydroxymelatonin from co-eluting matrix components is crucial.

  • Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS), such as deuterated 6-hydroxymelatonin, are highly recommended. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[1][5]

  • Sample Dilution: Diluting urine samples can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[9]

Q5: What should I consider when choosing an internal standard?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 6-hydroxymelatonin-d4). This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Analyte Recovery
Possible Cause Troubleshooting Step
Incomplete Enzymatic Hydrolysis 1. Verify Enzyme Activity: Ensure the β-glucuronidase/arylsulfatase is active and has not expired. 2. Optimize Reaction Conditions: Confirm that the pH, temperature, and incubation time of the hydrolysis reaction are optimal. For example, efficient deconjugation has been achieved at 37°C with a pH 5.5 buffer and a 2-hour incubation.[10] 3. Increase Enzyme Concentration: The amount of enzyme may be insufficient for highly concentrated urine samples.
Suboptimal Solid-Phase Extraction (SPE) Procedure 1. Check SPE Cartridge/Plate: Ensure the correct type of SPE sorbent is being used (e.g., reversed-phase C18).[5] 2. Optimize Loading, Washing, and Elution Steps: The pH of the loading solution and the composition of the wash and elution solvents are critical for efficient recovery. For instance, after hydrolysis, adjusting the sample pH to 7 can aid in retention on certain SPE columns.[10] 3. Prevent Cartridge Overloading: Overloading the SPE cartridge with a sample that is too concentrated can lead to breakthrough of the analyte during the loading step.
Analyte Degradation 1. Check Sample Stability: Ensure that urine samples are stored properly (e.g., at -80°C) to prevent degradation of 6-hydroxymelatonin. 2. Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation.
Issue 2: High Variability in Signal Intensity (Ion Suppression/Enhancement)
Possible Cause Troubleshooting Step
Co-eluting Matrix Components 1. Improve Chromatographic Resolution: Modify the gradient, flow rate, or mobile phase composition to better separate 6-hydroxymelatonin from interfering peaks. 2. Enhance Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) protocol to remove a broader range of interfering substances.[1]
Variability Between Urine Samples 1. Normalize Urine Concentration: Normalize the data to creatinine (B1669602) concentration to account for variations in urine dilution between samples. 2. Implement Sample Dilution: Diluting urine samples can reduce the concentration of matrix components and minimize their effect on ionization.[9]
Inappropriate Internal Standard 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, providing the most accurate correction.[1]
Contamination of the LC-MS System 1. Clean the Ion Source: Contamination in the ion source can lead to inconsistent ionization. 2. Use a Diverter Valve: Divert the flow to waste during the initial and final stages of the chromatographic run when highly concentrated and interfering compounds may elute.

Experimental Protocols

Enzymatic Hydrolysis of 6-Hydroxymelatonin Conjugates

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Sample Preparation: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.

  • Internal Standard Spiking: To 2 mL of urine, add 10 µL of a stock solution of the stable isotope-labeled internal standard (e.g., 6-hydroxymelatonin-d4).

  • Buffer Addition: Add 200 µL of 1 M sodium acetate (B1210297) buffer (pH 5.5).

  • Enzyme Addition: Add 40 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia).

  • Incubation: Vortex the samples and incubate at 37°C for 2 hours to allow for complete hydrolysis of the glucuronide and sulfate (B86663) conjugates.[10]

  • Post-Incubation: After incubation, add 1.75 mL of 25 mM ammonium (B1175870) acetate buffer (pH 7). Vortex and centrifuge at 3000 x g for 5 minutes.[10] The supernatant is now ready for solid-phase extraction.

Solid-Phase Extraction (SPE) of 6-Hydroxymelatonin

This protocol is a general guideline using a mixed-mode strong anion exchange SPE plate and may require optimization.

  • Conditioning: Condition the wells of the SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the supernatant from the enzymatic hydrolysis step onto the SPE plate.

  • Washing:

    • Wash the wells with 1 mL of 25 mM ammonium acetate buffer (pH 7).

    • Wash the wells with 1 mL of water.

  • Elution: Elute the 6-hydroxymelatonin and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Parameter Method 1 Method 2 Reference
Analyte 6-hydroxymelatonin6-hydroxymelatonin[5]
Internal Standard AgomelatineEpigoitrin[5]
Extraction Recovery 96.8–104.0%101.4–102.6% (for S-O-MEL)[5]
Matrix Effect 95.6–104.2%100.9% (for epigoitrin)[5]
Precision (RSD) < 7.5%1.6% (for epigoitrin)[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_ms LC-MS/MS Analysis evap_recon->lc_ms quant Quantification lc_ms->quant

Caption: Experimental workflow for 6-hydroxymelatonin analysis.

troubleshooting_workflow cluster_recovery Low Recovery Troubleshooting cluster_matrix Matrix Effect Troubleshooting start Inaccurate/Imprecise Results check_recovery Assess Analyte Recovery start->check_recovery check_matrix Evaluate Matrix Effects start->check_matrix hydrolysis Optimize Hydrolysis check_recovery->hydrolysis If low chromatography Improve Chromatography check_matrix->chromatography If high spe Optimize SPE hydrolysis->spe stability Check Analyte Stability spe->stability cleanup Enhance Sample Cleanup chromatography->cleanup dilution Implement Dilution cleanup->dilution is_check Use SIL-IS dilution->is_check

References

improving the stability of 6-Hydroxy Melatonin-d4 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Hydroxy Melatonin-d4. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and accurate quantification of this compound in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound in biological samples.

Issue 1: Decreasing concentration of this compound in stored samples.

  • Question: I am observing a significant decrease in the concentration of this compound in my plasma/urine samples, even when stored at -20°C. What could be the cause?

  • Answer: Several factors could contribute to the degradation of this compound in biological samples. Indoleamines, including 6-hydroxymelatonin (B16111), are susceptible to oxidation.[1][2][3] The stability of the non-deuterated form, 6-hydroxymelatonin, has been shown to be dependent on pH, temperature, and light exposure.[4] It is more stable at acidic pH and its degradation increases with rising pH.[4] Long-term storage of the related compound, 6-hydroxymelatonin sulfate (B86663), in urine has been shown to be stable for at least 15 years at -20°C, suggesting the parent compound may be less stable.[5][6] For stock solutions of this compound, storage at -80°C is recommended for up to 6 months, and at -20°C for only up to 1 month.[7]

Issue 2: High variability in quantification results between samples.

  • Question: My quantification of this compound is showing high variability between replicate samples and different batches. What are the potential sources of this variability?

  • Answer: High variability can stem from several sources in the analytical workflow. Inconsistent sample handling and storage can lead to differential degradation of the analyte. Matrix effects, where components in the biological sample interfere with the ionization of the analyte and internal standard, are a common issue in LC-MS/MS analysis.[8] It is also possible that the deuterated internal standard and the native analyte are separating chromatographically, leading to differential matrix effects.[9] Additionally, issues with the extraction procedure, such as variable recovery, can introduce variability.

Issue 3: Appearance of an unexpected peak at the retention time of the unlabeled 6-Hydroxymelatonin.

  • Question: I am observing a peak in the mass channel of the unlabeled 6-Hydroxymelatonin in my blank samples that were spiked only with this compound. What could be causing this?

  • Answer: This phenomenon is likely due to isotopic exchange, where the deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[10][11] This back-exchange can be promoted by several factors, including:

    • pH: The rate of hydrogen-deuterium exchange is highly pH-dependent, with increased rates under both acidic and, more significantly, basic conditions.[10][11]

    • Temperature: Higher temperatures can accelerate the rate of isotopic exchange.[10][11]

    • Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate this exchange.[10]

    • Position of the Deuterium Label: Deuterium atoms on or near functional groups that can participate in acid-base chemistry are more susceptible to exchange.[10]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for biological samples containing this compound?

A1: Based on stability data for the non-deuterated analog and general best practices for indoleamines, the following storage conditions are recommended:

  • Short-term storage (up to 24 hours): Samples should be kept at +4°C in the dark.[12]

  • Long-term storage: For storage longer than 24 hours, samples should be frozen and maintained at -80°C.[12] The related compound, 6-hydroxymelatonin sulfate, has been shown to be stable for at least 15 years in urine stored at -20°C, however, -80°C is generally recommended for long-term stability of small molecules in biological matrices.[5][6]

  • pH: The stability of 6-hydroxymelatonin is pH-dependent, with greater stability at acidic pH.[4] While not always feasible to adjust the pH of biological samples, it is a critical factor to consider. 6-hydroxymelatonin has been observed to be unstable in basic media.[12][13]

  • Light Exposure: Samples should be protected from light to prevent photodegradation.[4]

Q2: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?

A2: While specific data on the freeze-thaw stability of this compound is limited, it is a critical parameter to evaluate during method validation. For many small molecules in biological matrices, repeated freeze-thaw cycles can lead to degradation. It is recommended to limit the number of freeze-thaw cycles to a minimum, ideally not exceeding three cycles.[14] If multiple analyses from the same sample are required, it is best practice to aliquot the sample into smaller volumes before the initial freezing.

Q3: Are there any recommended additives or stabilizers for improving the stability of this compound in biological samples?

A3: The use of antioxidants can be beneficial for stabilizing indoleamines, which are prone to oxidation.[1][2][3] Compounds like ascorbic acid or EDTA can be added to samples to chelate metal ions that can catalyze oxidation reactions. The addition of a primary antioxidant that donates a hydrogen atom to free radicals could also be considered. However, the compatibility of any additive with the analytical method must be thoroughly validated to ensure it does not interfere with the analysis or cause ion suppression.

Q4: What are the common degradation pathways for this compound in biological samples?

A4: The primary metabolic pathway of melatonin (B1676174) in vivo is hydroxylation to 6-hydroxymelatonin, which is then conjugated to sulfate or glucuronide.[15] In biological samples ex vivo, the degradation of this compound is likely to proceed through oxidation of the indole (B1671886) ring. This can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents or metal ions.

Data Presentation

The stability of 6-hydroxymelatonin in human urine has been evaluated under various conditions. The following table summarizes the stability data from a validated LC-MS/MS method.[12]

Storage ConditionDurationStability (% of Initial Concentration)
Room Temperature14 hoursStable (within ±15% of nominal concentrations)
+4°C24 hoursStable (within ±15% of nominal concentrations)
-80°C4 monthsStable (within ±15% of nominal concentrations)

Experimental Protocols

Protocol 1: Blood and Urine Sample Collection and Handling

  • Blood Collection:

    • Collect whole blood in tubes containing K2-EDTA as an anticoagulant.

    • Immediately place the collected blood samples on ice.

    • Within 1 hour of collection, centrifuge the blood at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clearly labeled polypropylene (B1209903) tubes.

    • If analysis is not performed immediately, freeze the plasma samples at -80°C.

  • Urine Collection:

    • For 24-hour urine collection, provide the subject with a suitable container and instruct them to collect all urine over a 24-hour period.

    • Keep the collection container refrigerated or on ice during the collection period.

    • After the 24-hour collection is complete, mix the total volume of urine thoroughly.

    • Measure and record the total volume.

    • Take an aliquot of the mixed urine and transfer it to a labeled polypropylene tube.

    • Store the urine aliquot at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of 6-Hydroxymelatonin in Urine

This protocol is adapted from a validated method for the simultaneous determination of melatonin and 6-hydroxymelatonin in human urine.[12][13][16]

  • Deconjugation:

    • To 2 mL of urine sample, add a solution of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate the mixture to allow for the enzymatic hydrolysis of conjugated metabolites.

  • Internal Standard Spiking:

    • Add a known amount of this compound (internal standard) stock solution to the deconjugated sample.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge with methanol and then equilibrate with water.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with an appropriate buffer (e.g., 25 mM ammonium (B1175870) acetate (B1210297) buffer, pH 7) to remove interferences. It is crucial to avoid basic wash steps as 6-hydroxymelatonin is unstable in basic media.[12][13]

    • Elute the analyte and internal standard with methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable mobile phase for injection into the LC-MS/MS system.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Sample Analysis Blood Blood Collection (EDTA tubes) Centrifuge Centrifugation (Plasma Separation) Blood->Centrifuge Urine Urine Collection Aliquot Aliquoting Urine->Aliquot Centrifuge->Aliquot ShortTerm Short-term Storage (+4°C) Aliquot->ShortTerm < 24h LongTerm Long-term Storage (-80°C) Aliquot->LongTerm > 24h Thaw Thawing ShortTerm->Thaw LongTerm->Thaw Deconjugation Deconjugation Thaw->Deconjugation SPE Solid Phase Extraction (SPE) Deconjugation->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Caption: A flowchart of the experimental workflow for the analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Isotopic Exchange Start Unexplained Peak at Analyte m/z in IS-spiked Blank CheckpH Check pH of Solvents and Matrix Start->CheckpH CheckTemp Review Storage and Handling Temperatures CheckpH->CheckTemp pH is optimal AdjustpH Adjust pH to be slightly acidic (if possible) CheckpH->AdjustpH pH is neutral/basic CheckSolvent Evaluate Solvent Composition (Protic vs. Aprotic) CheckTemp->CheckSolvent Temperatures are optimal LowerTemp Ensure samples are kept cold/frozen CheckTemp->LowerTemp High temperatures MinimizeProtic Minimize exposure to protic solvents CheckSolvent->MinimizeProtic High protic solvent content Reanalyze Re-analyze samples CheckSolvent->Reanalyze Solvent is optimal AdjustpH->Reanalyze LowerTemp->Reanalyze MinimizeProtic->Reanalyze

Caption: A decision tree for troubleshooting isotopic exchange of this compound.

References

addressing co-elution issues of melatonin and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of melatonin (B1676174) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor separation between melatonin and its direct precursor, N-acetylserotonin (NAS), in my reverse-phase HPLC analysis?

A1: Co-elution of melatonin and N-acetylserotonin (NAS) is a common issue due to their structural similarity. NAS is the immediate precursor to melatonin, differing only by a methyl group on the 5-hydroxy position.[1][2] This similarity in structure leads to comparable retention behavior on standard C18 columns.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Fine-tuning the mobile phase is critical. A gradient elution is often necessary to achieve separation. Start with a higher aqueous component and gradually increase the organic solvent (e.g., acetonitrile (B52724) or methanol). The addition of a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and resolution.

  • Adjust pH: The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase. Experiment with pH adjustments within the stable range of your column.

  • Select an Appropriate Column: While C18 columns are widely used, consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.

  • Decrease Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially improving resolution between closely eluting peaks.

  • Lower Column Temperature: Decreasing the column temperature can sometimes enhance separation, although it may also lead to broader peaks and longer run times.

Q2: How can I simultaneously quantify melatonin and its major metabolites, like 6-hydroxymelatonin (B16111) and 6-sulfatoxymelatonin (B1220468), without interference?

A2: Simultaneous quantification requires a highly selective and sensitive method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique allows for the differentiation of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, even if they are not perfectly separated chromatographically.[3][4]

Key Considerations for LC-MS/MS Method Development:

  • Ionization Mode: Melatonin and 6-hydroxymelatonin are typically analyzed in positive electrospray ionization (ESI+) mode, while the highly polar 6-sulfatoxymelatonin is best detected in negative mode (ESI-).[3] A method with rapid polarity switching is ideal.

  • Multiple Reaction Monitoring (MRM): Use specific precursor-to-product ion transitions for each analyte to ensure specificity and minimize crosstalk.

  • Chromatographic Separation: While MS/MS provides selectivity, good chromatographic separation is still important to reduce matrix effects and potential ion suppression. A gradient elution on a C18 column is a common starting point.[3][5]

  • Sample Preparation: For biological samples like plasma or urine, proper sample preparation is crucial. This often involves deconjugation (using enzymes like β-glucuronidase/arylsulfatase for urine samples) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[5][6]

Troubleshooting Guide: Co-elution of Melatonin and Structural Isomers

A significant challenge in melatonin analysis is its potential co-elution with structural isomers, which have the same molecular weight and can interfere with accurate quantification, especially in complex matrices like food samples.[7]

Issue: My melatonin peak is showing signs of a shoulder or is broader than expected, suggesting co-elution with an isomer. How can I confirm and resolve this?

Solution Workflow:

Melatonin_Pathway Trp Tryptophan HTP 5-Hydroxytryptophan Trp->HTP Serotonin Serotonin HTP->Serotonin NAS N-Acetylserotonin (NAS) Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin ASMT HMEL 6-Hydroxymelatonin Melatonin->HMEL CYP1A2 AFMK AFMK Melatonin->AFMK Sulf_Conj Sulfate & Glucuronide Conjugates (Excreted) HMEL->Sulf_Conj AMK AMK AFMK->AMK

References

minimizing ion suppression for 6-Hydroxy Melatonin-d4 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-Hydroxy Melatonin-d4 by ESI-MS. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you minimize ion suppression and achieve reliable, high-quality data.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to poor signal intensity and variability for this compound.

Q1: My this compound signal is low and inconsistent. Could this be ion suppression?

A1: Yes, low and inconsistent signal intensity are classic symptoms of ion suppression. Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source.[1][2] This competition for ionization leads to a reduced signal for your analyte, compromising the sensitivity, accuracy, and precision of the analysis.[3][4] The phenomenon is a major concern in LC-MS, especially when analyzing complex biological samples like plasma, serum, or urine.[4][5]

Q2: How can I definitively confirm that ion suppression is affecting my analysis?

A2: The most reliable method to identify and locate ion suppression is a post-column infusion experiment .[4][6] This technique involves infusing a constant flow of a this compound standard solution into the mobile phase stream after the analytical column but before the ESI source.[4][6] When a blank, extracted matrix sample is injected onto the column, any dip in the constant baseline signal of the infused standard directly corresponds to a region of ion suppression caused by eluting matrix components.[4][6]

Q3: I've confirmed ion suppression. What are the primary causes and how do I fix it?

A3: The primary causes of ion suppression are endogenous matrix components that were not removed during sample preparation.[7] For biological fluids, phospholipids (B1166683) are a major culprit.[5][8] The most effective way to minimize ion suppression is by improving sample cleanup and optimizing chromatographic separation.[3][4][5]

The following workflow provides a systematic approach to troubleshooting this issue.

G Troubleshooting Workflow for Ion Suppression cluster_0 Diagnosis cluster_1 Mitigation Strategies cluster_2 1. Optimize Sample Preparation cluster_3 2. Optimize Chromatography cluster_4 3. Optimize MS Source start Problem: Low / Inconsistent Signal for this compound diag Perform Post-Column Infusion Experiment start->diag suppressed Suppression Observed? diag->suppressed sample_prep Improve Sample Cleanup suppressed->sample_prep Yes end_node Problem Resolved: Stable & Sensitive Signal suppressed->end_node No spe Implement Solid-Phase Extraction (SPE) sample_prep->spe lle Use Liquid-Liquid Extraction (LLE) sample_prep->lle ppt Refine Protein Precipitation (PPT) sample_prep->ppt chrom Enhance LC Separation sample_prep->chrom gradient Adjust Gradient Profile chrom->gradient column Change Stationary Phase chrom->column mobile Modify Mobile Phase chrom->mobile ms_source Tune ESI Parameters chrom->ms_source gas Optimize Nebulizer & Drying Gas ms_source->gas voltage Adjust Spray Voltage ms_source->voltage ms_source->end_node G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine) spike Spike with Internal Standard (IS) sample->spike extract Perform Sample Cleanup (e.g., SPE Protocol) spike->extract reconstitute Evaporate & Reconstitute in Mobile Phase extract->reconstitute inject Inject onto LC-MS/MS System reconstitute->inject separate Chromatographic Separation inject->separate integrate Integrate Peak Areas (Analyte & IS) detect ESI-MS/MS Detection separate->detect detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify vs. Calibration Curve calculate->quantify

References

Technical Support Center: Best Practices for Using Deuterated Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to the use of deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a deuterated internal standard in LC-MS analysis?

A1: Deuterated internal standards are considered the gold standard in quantitative LC-MS for several reasons. Their chemical and physical properties are nearly identical to the analyte of interest. This close similarity ensures that the internal standard and analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] Key advantages include:

  • Correction for Matrix Effects: They co-elute with the analyte, meaning they experience similar ion suppression or enhancement from the sample matrix, which helps to normalize the analyte signal.[3]

  • Compensation for Variability: They account for variations in sample extraction, handling, and injection volume.[2][4]

  • Improved Accuracy and Precision: By normalizing for these variables, deuterated internal standards significantly improve the accuracy and precision of quantitative results.[3][4][5]

Q2: What are the critical factors to consider when selecting a deuterated internal standard?

A2: Several factors are crucial for selecting an appropriate deuterated internal standard to ensure reliable results:

  • Isotopic Purity and Enrichment: The standard should have a high isotopic enrichment (ideally ≥98%) to minimize the contribution of any unlabeled analyte.[4][5] The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration.[4]

  • Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange, such as -OH, -NH, and -SH groups.[4][6] Exchange can compromise the mass difference between the standard and the analyte.[4]

  • Degree of Deuteration: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap from the naturally occurring isotopes of the analyte.[7]

  • Co-elution: The deuterated internal standard should ideally co-elute perfectly with the analyte to ensure they experience the same matrix effects.[3][4]

Q3: Can a deuterated internal standard be used for the quantification of multiple analytes?

A3: While it is possible, it is not ideal. The highest level of accuracy is achieved when each analyte has its own dedicated, co-eluting, isotopically labeled internal standard.[7] Using a single deuterated internal standard for multiple analytes may not adequately correct for differences in chromatographic retention times and matrix effects experienced by each individual analyte.[8]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Results

Question: My quantitative results are inaccurate and show poor reproducibility despite using a deuterated internal standard. What are the potential causes?

Answer: This is a common issue that can arise from several factors. The most frequent culprits include a lack of co-elution, differential matrix effects, instability of the internal standard, or issues with the purity of the standard.

Troubleshooting Steps:

  • Verify Co-elution:

    • Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, a phenomenon known as the "isotope effect".[1][3][9] This can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement.[10][11]

    • Solution: Overlay the chromatograms of the analyte and the internal standard to confirm they are co-eluting. If a separation is observed, you may need to adjust your chromatographic method (e.g., gradient, mobile phase composition) or use a column with lower resolution to ensure the peaks overlap.[10][12]

  • Investigate for Differential Matrix Effects:

    • Problem: Even with co-elution, the analyte and internal standard may experience different matrix effects.[10][11][13] Studies have shown that the matrix effects on an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma.[11]

    • Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect on both the analyte and the internal standard independently.

  • Check for Isotopic Exchange (Back-Exchange):

    • Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, especially if the labels are on labile positions (-OH, -NH).[4][10][14] This can decrease the internal standard signal and lead to an overestimation of the analyte concentration.[7]

    • Solution: Ensure the deuterated internal standard has labels on stable positions, such as a carbon backbone.[7] Storing standards in acidic or basic solutions should be avoided as this can catalyze exchange.[15][14]

  • Assess the Purity of the Internal Standard:

    • Problem: The deuterated internal standard may contain the unlabeled analyte as an impurity, leading to a constant positive bias in the results.[7][14]

    • Solution: Verify the purity of your internal standard, ideally using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR). The response of the unlabeled analyte in a blank sample spiked only with the internal standard should be minimal.[10]

Issue 2: Non-Linear Calibration Curve

Question: My calibration curve is non-linear, especially at higher concentrations. What could be the cause?

Answer: Non-linearity in the calibration curve when using a deuterated internal standard can often be attributed to isotopic interference or "cross-talk".

Troubleshooting Steps:

  • Evaluate Isotopic Contribution (Cross-Talk):

    • Problem: Naturally occurring isotopes of your analyte can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small (e.g., a D2-labeled standard).[7][16] This interference becomes more significant at high analyte concentrations, causing an artificially high internal standard signal and leading to a non-linear curve that bends downwards.[7][17]

    • Solution:

      • Use a Higher Mass-Labeled Standard: Whenever possible, use an internal standard with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard to minimize isotopic overlap.[7]

      • Optimize Internal Standard Concentration: A common practice is to use an internal standard concentration that provides a signal intensity around 50% of the highest calibration standard.[7] In some instances, increasing the internal standard concentration to be significantly higher than the upper limit of quantification (ULOQ) can improve linearity.[7]

      • Mathematical Correction: Some mass spectrometry software platforms offer mathematical corrections for isotopic contributions.[7][17]

Quantitative Data Summary

The choice of internal standard can significantly impact assay performance. The following tables summarize quantitative data from studies comparing deuterated internal standards with other approaches.

Table 1: Impact of Internal Standard Choice on Assay Precision

Internal Standard TypeMean Bias (%)Standard Deviation of Bias (%)
Structural Analogue96.88.6
Deuterated Standard100.37.6

This data illustrates a notable improvement in precision (lower variance) when a deuterated internal standard is used compared to a structural analogue. The deuterated standard also resulted in a mean bias closer to the true value.[4][18]

Table 2: Comparison of Inter-patient Assay Imprecision (CV%)

Internal Standard TypeCoefficient of Variation (CV%) Range
Deuterated Sirolimus (SIR-d₃)2.7% - 5.7%
Structural Analog (DMR)7.6% - 9.7%

This study on the immunosuppressant drug sirolimus shows that the deuterated internal standard provided consistently lower imprecision across different patient samples.[19]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

A detailed methodology for the preparation of standard solutions is crucial for accurate quantification.

  • Analyte and Deuterated Standard Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks.

    • Dissolve the compounds in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

    • Store these stock solutions at an appropriate temperature (e.g., -20°C or -80°C) to ensure stability.

  • Intermediate and Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by performing serial dilutions of the analyte stock solution with the appropriate solvent.

  • Internal Standard Spiking Solution:

    • Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust and consistent signal in the mass spectrometer when added to all samples, calibrators, and quality controls.

Protocol 2: LC-MS/MS Analysis Workflow

This protocol outlines a typical workflow for quantitative analysis using a deuterated internal standard.

  • Sample Preparation:

    • To an aliquot of your sample (e.g., 100 µL of plasma), calibrator, or QC, add a fixed volume (e.g., 10 µL) of the deuterated internal standard working solution.

    • Vortex briefly to mix.

    • Perform the sample cleanup procedure (e.g., protein precipitation by adding 300 µL of acetonitrile, vortexing, and centrifuging).[1]

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Instrument Parameters:

    • Liquid Chromatography:

      • Column: Select an appropriate column for your analyte.

      • Mobile Phases: Typically a combination of an aqueous phase (A) and an organic phase (B), both with a suitable additive (e.g., 0.1% formic acid).

      • Gradient: Develop a gradient to ensure good peak shape and co-elution of the analyte and internal standard.

      • Flow Rate: A typical flow rate is between 0.3 - 0.5 mL/min.

      • Injection Volume: Typically 5 - 10 µL.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), in either positive or negative mode.

      • MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing individual standard solutions.[4]

  • Data Processing and Quantification:

    • Peak Integration: Integrate the peak areas for the specified MRM transitions of the analyte and the deuterated internal standard.

    • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

    • Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression, often with a 1/x or 1/x² weighting.[4]

    • Concentration Determination: Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Calibrator/QC Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Cleanup Sample Cleanup (e.g., Protein Precipitation) Spike_IS->Cleanup Extract Extract for Analysis Cleanup->Extract LC_Separation LC Separation Extract->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Unknowns Cal_Curve->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: A typical experimental workflow for quantitative LC-MS/MS analysis using a deuterated internal standard.

logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Inaccurate or Irreproducible Results CoElution Lack of Co-elution (Isotope Effect) Problem->CoElution MatrixEffect Differential Matrix Effects Problem->MatrixEffect Stability IS Instability (Back-Exchange) Problem->Stability Purity IS Purity Issues Problem->Purity AdjustChroma Adjust Chromatography CoElution->AdjustChroma EvalMatrix Evaluate Matrix Effects MatrixEffect->EvalMatrix StableLabel Use Stable Label Position Stability->StableLabel VerifyPurity Verify IS Purity Purity->VerifyPurity

Caption: Logical relationship for troubleshooting inaccurate results with deuterated internal standards.

References

Technical Support Center: Resolving Poor Chromatographic Peak Shape for Melatonin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shape for melatonin (B1676174) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for melatonin metabolites in reversed-phase HPLC?

A1: Poor peak shape, such as peak tailing, fronting, or splitting, for melatonin and its metabolites can be attributed to several factors. These compounds contain amine groups and can be polar, making them susceptible to secondary interactions with the stationary phase.[1] Common causes include:

  • Secondary Interactions: Melatonin and its metabolites can interact with residual silanol (B1196071) groups on silica-based stationary phases, leading to peak tailing.[2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause inconsistent ionization of the analytes, resulting in poor peak shape.[4][5]

  • Sample Solvent Mismatch: If the sample solvent is stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[6][7]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[8][9]

  • System Issues: Problems such as a partially blocked frit, a void in the column, or excessive extra-column volume can cause peak splitting or broadening.[10][11]

Q2: How does the mobile phase pH influence the peak shape of melatonin and its metabolites?

A2: The mobile phase pH is a critical parameter that affects the ionization state of melatonin and its metabolites.[12]

  • Low pH: At a low pH (e.g., below the pKa of the amine groups), these compounds will be protonated (positively charged). This can reduce unwanted interactions with silanol groups, but may also decrease retention on a C18 column.[13]

  • Mid-range pH: If the mobile phase pH is close to the pKa of an analyte, a mixture of ionized and non-ionized forms will exist, which can lead to broad or split peaks.[3][5]

  • High pH: At a higher pH, the amine groups will be in their neutral form, which can increase retention. However, high pH can degrade traditional silica-based columns.[13]

For optimal peak shape, it is generally recommended to use a mobile phase pH that is at least 1.5 to 2 units away from the pKa of the analytes.[14]

Q3: What type of HPLC column is recommended for the analysis of melatonin and its metabolites?

A3: A high-purity, end-capped C18 column is a common choice for analyzing melatonin and its metabolites.[15][16]

  • End-capping: This process deactivates many of the residual silanol groups on the silica (B1680970) surface, which minimizes secondary interactions and reduces peak tailing.[11][17]

  • High-Purity Silica: Using a column packed with high-purity silica reduces the presence of metal impurities that can cause peak distortion through chelation.[14]

  • Polar-Embedded or Aqueous-Stable C18 Columns: For highly polar metabolites that show poor retention on standard C18 columns, a polar-embedded or aqueous-stable C18 phase can improve retention and peak shape, especially when using highly aqueous mobile phases.[3][18]

Q4: Can the sample solvent affect my peak shape?

A4: Yes, the composition of the sample solvent can have a significant impact on peak shape.[19] If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, such as fronting or splitting.[7] Whenever possible, it is best to dissolve your sample in the initial mobile phase.[20] If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve your sample.[6]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The peak has an asymmetry factor greater than 1.2, with a noticeable "tail."[1]

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Is mobile phase pH 2 units from pKa? start->check_ph adjust_ph Adjust mobile phase pH (e.g., add 0.1% formic acid) check_ph->adjust_ph No check_column Is an end-capped column being used? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to a high-purity, end-capped C18 column check_column->use_endcapped No check_overload Is the column overloaded? check_column->check_overload Yes use_endcapped->check_overload reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No reduce_load->check_solvent change_solvent Re-dissolve sample in initial mobile phase check_solvent->change_solvent Yes end Peak Shape Improved check_solvent->end No change_solvent->end

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Peak Fronting

Symptom: The peak has an asymmetry factor less than 0.9, with a leading edge that is broader than the trailing edge.[9]

Troubleshooting Workflow:

G start Peak Fronting Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_solubility Is sample solubility low? check_overload->check_solubility No reduce_load->check_solubility change_solvent Change sample solvent to improve solubility check_solubility->change_solvent Yes check_solvent_match Is sample solvent stronger than mobile phase? check_solubility->check_solvent_match No change_solvent->check_solvent_match match_solvent Re-dissolve sample in initial mobile phase check_solvent_match->match_solvent Yes end Peak Shape Improved check_solvent_match->end No match_solvent->end

Caption: Troubleshooting workflow for peak fronting.

Issue 3: Split Peaks

Symptom: The peak appears as two or more closely spaced peaks.

Troubleshooting Workflow:

G start Split Peaks Observed check_frit Is the column inlet frit partially blocked? start->check_frit reverse_flush Reverse flush or replace the column check_frit->reverse_flush Yes check_void Is there a void at the head of the column? check_frit->check_void No reverse_flush->check_void replace_column Replace the column check_void->replace_column Yes check_solvent_match Is there a mismatch between sample and mobile phase? check_void->check_solvent_match No replace_column->check_solvent_match match_solvent Re-dissolve sample in initial mobile phase check_solvent_match->match_solvent Yes end Peak Shape Improved check_solvent_match->end No match_solvent->end

Caption: Troubleshooting workflow for split peaks.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Representative Melatonin Metabolite (6-Hydroxymelatonin)

Mobile Phase pHBuffer SystemAsymmetry Factor (As)Observations
2.50.1% Formic Acid in Water1.1Symmetrical peak shape.
4.510 mM Ammonium Acetate1.8Significant peak tailing.
7.010 mM Ammonium Bicarbonate1.5Moderate peak tailing.

Experimental Protocols

Protocol 1: Standard HPLC Method for Melatonin and Metabolites

  • Column: High-purity, end-capped C18, 2.5 µm, 4.6 x 75 mm[16]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 35% B over 10 minutes

  • Flow Rate: 1.0 mL/min[16]

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: Fluorescence (Excitation: 280 nm, Emission: 350 nm) or UV at 220 nm[15]

  • Sample Preparation: Dissolve samples in the initial mobile phase (95% A, 5% B).

References

long-term storage and stability of 6-hydroxymelatonin in urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of 6-hydroxymelatonin (B16111) (6-OHM) in urine samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of urine samples for 6-hydroxymelatonin analysis?

For long-term storage, it is highly recommended to store urine samples at -80°C.[1] While 6-sulfatoxymelatonin (B1220468) (aMT6s), the primary conjugate of 6-OHM in urine, has been shown to be stable for at least 15 years at -20°C, colder temperatures are generally better for preserving the integrity of biological specimens.[2] Some studies have indicated that urine stored long-term at -30°C had systematically lower aMT6s levels than urine stored at -80°C.

Q2: How long can I store urine samples at room temperature or in the refrigerator before analysis?

Urine samples intended for aMT6s analysis are stable for a limited time at non-frozen temperatures. One study reported stability for up to 14 hours at room temperature and 24 hours at +4°C without significant degradation.[3] Another source suggests stability for up to five days at room temperature. However, for optimal results, it is best to freeze the samples as soon as possible if analysis is not performed promptly.

Q3: Are there any specific requirements for collecting a 24-hour urine sample for 6-OHM analysis?

Yes, proper collection is crucial for accurate results. The standard procedure for a 24-hour urine collection should be followed.[4][5][6][7][8] This involves beginning the collection with an empty bladder, discarding the first void, and then collecting all subsequent urine for the next 24 hours.[4][5][6] The collection container should be kept refrigerated or on ice throughout the collection period.[4][7][8] No specific preservatives are generally required for aMT6s analysis.[9]

Q4: Do I need to perform any special processing on the urine samples before analysis?

To measure the total 6-hydroxymelatonin excretion, an enzymatic deconjugation step is necessary.[10][11] This is because 6-OHM is primarily excreted as sulfate (B86663) and glucuronide conjugates.[10][11] The deconjugation is typically achieved by treating the urine sample with a β-glucuronidase/arylsulfatase enzyme solution, such as from Helix pomatia.[11][12]

Q5: What analytical methods are commonly used to quantify 6-hydroxymelatonin in urine?

The most common methods for quantifying 6-OHM and its conjugates in urine are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][13][14][15] LC-MS/MS is often preferred for its higher sensitivity and specificity.[10]

Troubleshooting Guide

Issue: Lower than expected 6-OHM concentrations.

  • Possible Cause 1: Improper Sample Storage.

    • Troubleshooting: Verify the storage temperature and duration. Prolonged storage at temperatures warmer than -20°C can lead to degradation. For long-term studies, ensure samples were consistently stored at -80°C.

  • Possible Cause 2: Incomplete Enzymatic Hydrolysis.

    • Troubleshooting: Review the deconjugation protocol. Ensure the correct enzyme, buffer pH, temperature, and incubation time were used. The efficiency of different enzyme batches can vary, so it may be necessary to optimize the enzyme concentration.

  • Possible Cause 3: Errors in Urine Collection.

    • Troubleshooting: Confirm that the 24-hour urine collection was performed correctly and that no voids were missed. Inaccurate collection volumes will lead to incorrect total excretion calculations.

Issue: High variability between replicate measurements.

  • Possible Cause 1: Incomplete Thawing and Mixing.

    • Troubleshooting: Ensure that frozen urine samples are completely thawed and thoroughly mixed before taking an aliquot for analysis. Incomplete thawing can lead to concentration gradients within the sample.

  • Possible Cause 2: Matrix Effects in LC-MS/MS Analysis.

    • Troubleshooting: Implement the use of a stable isotope-labeled internal standard for 6-hydroxymelatonin to correct for matrix effects and variations in extraction recovery.[11]

  • Possible Cause 3: Pipetting Errors.

    • Troubleshooting: Use calibrated pipettes and proper pipetting techniques, especially when preparing standards and adding small volumes of reagents. Running samples in duplicate or triplicate can help identify random pipetting errors.[9]

Data Presentation

Table 1: Stability of 6-Sulfatoxymelatonin (aMT6s) in Urine Under Various Storage Conditions

Storage TemperatureDurationStabilityReference(s)
Room Temperature14 hoursStable (within ±15% of nominal concentrations)[3]
+4°C24 hoursStable (within ±15% of nominal concentrations)[3]
-20°CAt least 15 yearsStable[2]
-80°C4 monthsStable (within ±15% of nominal concentrations)[3]
Freeze-Thaw CyclesUp to 3 cyclesGenerally stable, though some studies on other biomarkers show degradation. Best practice is to minimize cycles.[1][16]

Experimental Protocols

Protocol 1: 24-Hour Urine Collection
  • Preparation: Provide the participant with a large, clean, and opaque collection container. No preservatives are typically needed for aMT6s analysis.[9]

  • Start of Collection:

    • On the morning of day 1, the participant should completely empty their bladder into the toilet upon waking. This first urine sample is discarded .[4][6]

    • The exact time of this discarded void should be recorded as the start time of the 24-hour collection period.[5]

  • Collection Period:

    • For the next 24 hours, all urine must be collected in the provided container.[4][6]

    • The collection container should be kept in a cool place, such as a refrigerator or a cooler with ice packs, for the entire duration of the collection.[4][8]

  • End of Collection:

    • On the morning of day 2, exactly 24 hours after the start time, the participant should completely empty their bladder and add this final urine to the collection container.[5][6]

    • The exact time of this final collection should be recorded.

  • Post-Collection: The total volume of the 24-hour urine collection should be measured and recorded. The sample should be mixed well, and aliquots can be taken for storage at -80°C until analysis.

Protocol 2: Enzymatic Hydrolysis of Conjugated 6-Hydroxymelatonin

This protocol is for the deconjugation of 6-sulfatoxymelatonin and 6-glucuronidylmelatonin to measure total 6-hydroxymelatonin.

  • Sample Preparation: Thaw frozen urine samples completely and mix thoroughly by vortexing.

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme. For β-glucuronidase/arylsulfatase from Helix pomatia, an acetate (B1210297) buffer with a pH of 4.0 is effective.[12]

  • Enzymatic Reaction:

    • To a known volume of urine (e.g., 1 mL), add the β-glucuronidase/arylsulfatase enzyme solution. The optimal enzyme concentration should be determined, but a starting point could be around 5000-6000 units per sample.[12]

    • Incubate the mixture at 37°C for a sufficient duration to ensure complete hydrolysis. An incubation time of 60 minutes has been shown to be effective.[12]

  • Reaction Termination: After incubation, the reaction can be stopped by adding a solvent such as methanol (B129727) or by proceeding directly to a solid-phase extraction (SPE) step, which will also effectively halt the enzymatic activity.

  • Analysis: The sample is now ready for analysis by a validated method such as LC-MS/MS to quantify the total 6-hydroxymelatonin concentration.

Visualizations

Melatonin_Metabolism_Pathway Melatonin (B1676174) Melatonin CYP1A2 CYP1A2 (Liver) Melatonin->CYP1A2 SixOHM 6-Hydroxymelatonin (6-OHM) CYP1A2->SixOHM Phase I Metabolism SULTs Sulfotransferases SixOHM->SULTs UGTs UDP-Glucuronosyltransferases SixOHM->UGTs aMT6s 6-Sulfatoxymelatonin (aMT6s) SULTs->aMT6s Phase II Conjugation (Major Pathway) Glucuronide 6-Hydroxymelatonin Glucuronide UGTs->Glucuronide Phase II Conjugation (Minor Pathway) Urine Excretion in Urine aMT6s->Urine Glucuronide->Urine

Caption: Melatonin Metabolism and Excretion Pathway.

Urine_Sample_Workflow Collection 24-Hour Urine Collection (Refrigerated) Processing Measure Total Volume & Aliquot Collection->Processing Storage Long-Term Storage at -80°C Processing->Storage Thawing Thaw and Mix Sample Storage->Thawing Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Thawing->Hydrolysis Analysis Quantification by LC-MS/MS or ELISA Hydrolysis->Analysis

Caption: Experimental Workflow for 6-OHM Analysis.

References

Validation & Comparative

Revolutionizing Bioanalysis: A Comparative Guide to Analytical Method Validation Using 6-Hydroxy Melatonin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of pharmacokinetic and metabolic research, the precise and accurate quantification of melatonin (B1676174) and its primary metabolite, 6-hydroxymelatonin (B16111), is paramount. This guide provides a comprehensive comparison of validated analytical methods utilizing 6-Hydroxy Melatonin-d4 as an internal standard, offering a robust tool for enhancing the reliability of bioanalytical data.

The use of a stable isotope-labeled internal standard is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of 6-hydroxymelatonin, serves as an ideal internal standard, minimizing variability and improving the accuracy of quantification in complex biological matrices such as plasma and urine.[1][2] Its utility is highlighted in numerous validated methods that demonstrate exceptional sensitivity, precision, and accuracy.

Comparative Performance of Validated LC-MS/MS Methods

The following table summarizes the performance characteristics of recently published and validated LC-MS/MS methods that employ this compound for the quantification of 6-hydroxymelatonin and melatonin. This data facilitates an objective comparison to guide researchers in selecting or developing the most suitable method for their specific applications.

Parameter Method by Magliocco et al. (2021)[3][4][5] Method by Nakashima et al. (2022)[6] Method for Dog Plasma[7]
Analyte(s) Melatonin and 6-Hydroxymelatonin6-HydroxymelatoninMelatonin, 6-Hydroxymelatonin, and 6-Sulfatoxymelatonin (B1220468)
Matrix Human UrineHuman UrineDog Plasma
Internal Standard Melatonin-d4 and 6-Hydroxymelatonin-d4Not explicitly stated, but deuterated standards are common practice for such methods.Not explicitly stated, but likely a deuterated analog.
Linearity Range Melatonin: 7.5–500 pg/mL6-Hydroxymelatonin: 375–25,000 pg/mLNot specifiedMelatonin: 0.02-20 ng/mL6-Hydroxymelatonin: 0.04-40 ng/mL6-Sulfatoxymelatonin: 0.5-500 ng/mL
Accuracy (% of theoretical value) Melatonin: 92.4–104.6%6-Hydroxymelatonin: 94.0–102.6%-3.60 to -0.47% (relative error)Within 13.0% (relative error)
Precision (RSD%) Repeatability: Melatonin: 3.4–10.4%6-Hydroxymelatonin: 4.2–7.9%Intermediate Precision: Melatonin: 4.8–10.4%6-Hydroxymelatonin: 6.1–14.8%<6.80%Within 13.5%
Lower Limit of Quantification (LLOQ) Melatonin: 7.5 pg/mL6-Hydroxymelatonin: 375 pg/mLNot specifiedMelatonin: 0.02 ng/mL6-Hydroxymelatonin: 0.04 ng/mL6-Sulfatoxymelatonin: 0.50 ng/mL

Experimental Protocols: A Closer Look

The successful implementation of these analytical methods hinges on meticulous experimental execution. Below are detailed protocols for key stages of the analytical process, based on the validated methods cited.

Sample Preparation: Deconjugation and Solid Phase Extraction (SPE)

A critical step in the analysis of urinary 6-hydroxymelatonin is the deconjugation of its glucuronidated and sulfated metabolites to measure the total amount excreted.[6][8]

  • Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase/arylsulfatase from Helix pomatia to hydrolyze the conjugated metabolites.[3][4][5] Optimal conditions for this reaction have been determined to be at 37°C in a pH 4.0 buffer for 60 minutes.[6]

  • Solid Phase Extraction (SPE): Following deconjugation, the sample is purified using SPE to remove interfering matrix components.[3][4][5] A reverse-phase C18 column is commonly used for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The purified extract is then analyzed by LC-MS/MS. The chromatographic separation is typically achieved on a C18 analytical column with a gradient elution.

  • Mobile Phase: A common mobile phase consists of a gradient mixture of water with a small percentage of an acid (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile.[7][9]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique allows for the precise quantification of the target analytes and the internal standard.[7]

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Deconjugation Enzymatic Deconjugation (β-glucuronidase/arylsulfatase) Urine_Sample->Deconjugation SPE Solid Phase Extraction (SPE) (C18 Column) Deconjugation->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification using This compound as Internal Standard

Figure 1: General workflow for the analysis of 6-hydroxymelatonin in urine.

The metabolism of melatonin is a key consideration in these analytical methods. The following diagram illustrates the primary metabolic pathway.

melatonin_metabolism Melatonin Melatonin Hydroxylation Hydroxylation (CYP450 Enzymes) Melatonin->Hydroxylation Six_Hydroxy_Melatonin 6-Hydroxymelatonin Hydroxylation->Six_Hydroxy_Melatonin Conjugation Conjugation (Sulfation/Glucuronidation) Six_Hydroxy_Melatonin->Conjugation Excreted_Metabolites 6-Sulfatoxymelatonin & 6-Hydroxymelatonin Glucuronide (Excreted in Urine) Conjugation->Excreted_Metabolites

Figure 2: Primary metabolic pathway of melatonin.

References

A Comparative Guide to LC-MS/MS and ELISA for 6-Hydroxymelatonin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxymelatonin (B16111), the primary urinary metabolite of melatonin (B1676174), serves as a crucial biomarker for assessing endogenous melatonin production and circadian rhythm status. The accurate quantification of this metabolite is paramount in sleep research, clinical diagnostics, and pharmacological studies. Two predominant analytical methods employed for this purpose are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

Principles of the Methods

LC-MS/MS: This technique is considered the gold standard for quantitative bioanalysis. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Molecules are separated based on their physicochemical properties and then identified and quantified based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. The use of deuterated internal standards ensures high accuracy and precision.[1][2]

ELISA: This is an immunoassay based on the principle of competitive binding.[3] In a typical setup for 6-hydroxymelatonin, a known amount of enzyme-labeled 6-hydroxymelatonin competes with the 6-hydroxymelatonin present in the sample for a limited number of binding sites on a specific antibody coated onto a microplate.[3][4] The enzymatic reaction produces a colored product, and the intensity of the color is inversely proportional to the concentration of 6-hydroxymelatonin in the sample.[3]

Performance Comparison

The choice between LC-MS/MS and ELISA often depends on a trade-off between throughput, specificity, and cost. The following table summarizes the key performance characteristics of each method based on available data.

ParameterLC-MS/MSELISA
Sensitivity (LLOQ) 0.04 ng/mL to 0.1 ng/mL[5][6]4.688 pg/mL to 7.813 pg/mL (0.0047 to 0.0078 ng/mL)[7][8]
Accuracy (% RE) -3.60% to -0.47%[9][10]Generally within ±15-20% (Typical for immunoassays)
Precision (% CV/RSD) Intra-assay: < 6.80%; Inter-assay: < 5.4%[9][10][11]Intra-assay: < 8%; Inter-assay: < 10%[8]
Specificity Very high; differentiates between analyte and interfering substances.[2]High, but susceptible to cross-reactivity with structurally similar molecules.[11]
Linear Range 0.1 – 200 ng/mL[5]7.813 - 500 pg/mL (0.0078 - 0.5 ng/mL)[7][8]
Sample Throughput Lower; sequential analysisHigh; suitable for batch processing of 96-well plates
Cost per Sample Higher (instrumentation, reagents, expertise)Lower
Technical Expertise Requires highly skilled operators and specialized instrumentationRelatively simple and can be automated[12]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for quantifying 6-hydroxymelatonin using LC-MS/MS and ELISA.

G cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow lcms_s1 Urine Sample Collection lcms_s2 Enzymatic Deconjugation (β-glucuronidase/sulfatase) lcms_s1->lcms_s2 lcms_s3 Internal Standard Spiking (e.g., 6-OH-Mel-d4) lcms_s2->lcms_s3 lcms_s4 Sample Purification (Solid Phase Extraction) lcms_s3->lcms_s4 lcms_s5 LC Separation (e.g., C18 Column) lcms_s4->lcms_s5 lcms_s6 MS/MS Detection (MRM Mode) lcms_s5->lcms_s6 lcms_s7 Data Analysis & Quantification lcms_s6->lcms_s7 elisa_s1 Urine Sample Collection elisa_s2 Sample Dilution elisa_s1->elisa_s2 elisa_s3 Add Sample/Standard to Antibody-Coated Plate elisa_s2->elisa_s3 elisa_s4 Add Enzyme Conjugate & Incubate elisa_s3->elisa_s4 elisa_s5 Wash Plate (4x) elisa_s4->elisa_s5 elisa_s6 Add TMB Substrate & Incubate elisa_s5->elisa_s6 elisa_s7 Add Stop Solution elisa_s6->elisa_s7 elisa_s8 Read Absorbance (450 nm) elisa_s7->elisa_s8 elisa_s9 Data Analysis & Quantification elisa_s8->elisa_s9

Caption: Comparative experimental workflows for LC-MS/MS and ELISA.

Detailed Experimental Protocols

LC-MS/MS Protocol for Urinary 6-Hydroxymelatonin

This protocol is a generalized procedure based on published methods.[1][9][10]

  • Enzymatic Deconjugation:

    • To 100 µL of urine sample, add an internal standard (e.g., deuterated 6-hydroxymelatonin).

    • Add 500 µL of acetate (B1210297) buffer (pH 4.0).

    • Add β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate at 37°C for 60 minutes to hydrolyze the sulfate (B86663) and glucuronide conjugates.[9][10]

  • Sample Purification (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the deconjugated sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[13]

      • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[1]

      • Flow Rate: 0.2 mL/min.[13]

    • Mass Spectrometry Detection:

      • Ionization: Electrospray Ionization (ESI), typically in positive mode for 6-hydroxymelatonin.[13]

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for specific precursor ion → product ion transitions for both the analyte and the internal standard (e.g., for 6-hydroxymelatonin: m/z 249.1 → 190.1, 158.1).[10]

ELISA Protocol for Urinary 6-Hydroxymelatonin Sulfate

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[3][7][14]

  • Reagent and Sample Preparation:

    • Allow all reagents and samples to reach room temperature.

    • Prepare wash buffer by diluting the concentrated stock.

    • Prepare standards by performing serial dilutions as per the kit instructions.

    • Dilute urine samples with the provided sample diluent.

  • Assay Procedure:

    • Pipette 50 µL of diluted standards, controls, and samples into the appropriate wells of the antibody-coated microtiter plate.[3]

    • Pipette 50 µL of the enzyme conjugate (e.g., HRP-labeled 6-hydroxymelatonin) into each well.[3]

    • Pipette 50 µL of antiserum into each well.[3]

    • Cover the plate and incubate for 2 hours at room temperature on an orbital shaker.[3]

    • Discard the incubation solution and wash the plate 4 times with diluted wash buffer.[3]

    • Add 100 µL of TMB Substrate Solution to each well and incubate for 30 minutes at room temperature.[3]

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.[3]

    • Measure the optical density (OD) at 450 nm within 60 minutes.[3]

  • Calculation:

    • Generate a standard curve by plotting the OD of the standards against their concentration.

    • Calculate the concentration of 6-hydroxymelatonin sulfate in the samples by interpolating their OD values from the standard curve.

Method Comparison: A Logical Overview

The diagram below provides a logical comparison of the core attributes of LC-MS/MS and ELISA.

G cluster_main Method Attributes cluster_adv Advantages cluster_dis Disadvantages lcms LC-MS/MS adv_spec High Specificity lcms->adv_spec adv_acc High Accuracy lcms->adv_acc adv_multi Multiplexing lcms->adv_multi dis_cost High Cost lcms->dis_cost dis_exp Requires Expertise lcms->dis_exp dis_lth Low Throughput lcms->dis_lth elisa ELISA adv_hth High Throughput elisa->adv_hth adv_cost Low Cost elisa->adv_cost adv_ease Ease of Use elisa->adv_ease dis_cross Cross-Reactivity elisa->dis_cross dis_ind Indirect Detection elisa->dis_ind

References

Navigating the Nuances of Melatonin Immunoassays: A Guide to Cross-Reactivity Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of melatonin (B1676174) and its metabolites is paramount. However, the landscape of commercially available immunoassays is fraught with challenges, primarily revolving around the critical issue of cross-reactivity. This guide provides a comparative analysis of various immunoassay kits, presenting supporting experimental data to aid in the selection of the most appropriate assay for your research needs.

The specificity of an immunoassay is a crucial performance characteristic, indicating its ability to solely detect the target analyte without interference from structurally similar molecules. In the context of melatonin analysis, where a cascade of related metabolites exists, the potential for cross-reactivity is a significant concern that can lead to overestimated and inaccurate results. Many commercially available ELISA kits, a popular method for their convenience, may lack thorough validation of their specificity.

Comparative Analysis of Immunoassay Cross-Reactivity

To address this challenge, this guide compiles available cross-reactivity data from various commercially available ELISA kits for both melatonin and its primary urinary metabolite, 6-sulfatoxymelatonin (B1220468) (aMT6s). The data is presented in tabular format to facilitate a clear comparison of the specificity of different assays.

It is important to note that mass spectrometry-based methods are considered the gold standard for melatonin measurement due to their high specificity and sensitivity, providing target values that immunoassays should strive to achieve. However, the relative simplicity and high-throughput nature of immunoassays make them a common choice in many research settings.

Melatonin ELISA Kits: A Comparative Look at Specificity

The following table summarizes the reported cross-reactivity of several commercially available melatonin ELISA kits with various endogenous compounds, including melatonin precursors and metabolites.

Cross-ReactantIBL International (RE54041)IBL International (RE54021)Novus Biologicals (NBP2-62160)Eagle Biosciences (MEL31-K01)
Melatonin100%100%100%100%
N-Acetylserotonin<0.01%[1][2]1.2%[3]0.05%0.38%[4]
5-Methoxytryptamine<0.01%[1][2]2.5%[3]<0.01%0.15%[4]
5-Methoxytryptophol<0.01%[1][2]1.2%[3]Not Reported<0.001%[4]
Serotonin0.54%[1][2]Not Reported<0.01%<0.001%[4]
6-HydroxymelatoninNot ReportedNot Reported<0.01%<0.001%[4]
6-SulfatoxymelatoninNot ReportedNot Reported<0.01%Not Reported
TryptophanNot ReportedNot Reported<0.01%Not Reported
3-Methoxy TryptamineNot ReportedNot Reported0.03%Not Reported
5-Methoxy-DL-TryptophanNot ReportedNot ReportedNot Reported<0.001%[4]
6-Sulfatoxymelatonin (aMT6s) ELISA Kits: Assessing Specificity

The measurement of aMT6s in urine is a common, non-invasive method for assessing circadian rhythms. The specificity of aMT6s immunoassays is equally critical to avoid interference from melatonin and other related compounds.

Cross-ReactantIBL International (RE54031)
6-Sulfatoxymelatonin100%
Melatonin0.002%[5]
6-Hydroxymelatonin0.001%[5]
N-Acetyl-5-hydroxytryptamine0.0005%[5]
N-Acetyl-L-tryptophan<0.0001%[5]
5-Methoxytryptamine<0.0001%[5]
Tryptamine<0.0001%[5]
5-Methoxytryptophol<0.0001%[5]
5-Methoxy-3-indoleacetic acid<0.0001%[5]
DL-5-Methoxytryptophan<0.0001%[5]

Understanding the Melatonin Metabolic Pathway

To appreciate the potential for cross-reactivity, it is essential to understand the metabolic pathway of melatonin. The following diagram illustrates the key steps in the synthesis and degradation of melatonin, highlighting the structurally similar compounds that could potentially interfere with immunoassays.

Melatonin_Metabolic_Pathway Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Multiple Steps N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT Melatonin Melatonin N_Acetylserotonin->Melatonin ASMT _6_Hydroxymelatonin 6-Hydroxymelatonin Melatonin->_6_Hydroxymelatonin CYP1A2 (Liver) _6_Sulfatoxymelatonin 6-Sulfatoxymelatonin (aMT6s) _6_Hydroxymelatonin->_6_Sulfatoxymelatonin Sulfotransferase Urine Urine Excretion _6_Sulfatoxymelatonin->Urine

Caption: The metabolic pathway of melatonin, from its precursor tryptophan to its major urinary metabolite, 6-sulfatoxymelatonin.

Experimental Protocol for Assessing Immunoassay Cross-Reactivity

A standardized experimental protocol is crucial for the accurate determination of immunoassay cross-reactivity. The following outlines a general methodology for this assessment.

Objective: To determine the percentage of cross-reactivity of an immunoassay with structurally related compounds.

Materials:

  • Immunoassay kit (including standards, antibodies, and detection reagents)

  • The primary analyte (e.g., melatonin or 6-sulfatoxymelatonin)

  • A panel of potential cross-reactants (e.g., melatonin precursors, metabolites, and structurally similar molecules)

  • Assay buffer

  • Microplate reader

Procedure:

  • Preparation of Standard Curve: Prepare a standard curve for the primary analyte according to the immunoassay kit's instructions. This typically involves serial dilutions of the standard to generate a range of known concentrations.

  • Preparation of Cross-Reactant Solutions: Prepare a series of dilutions for each potential cross-reactant in the assay buffer. The concentration range should be high enough to potentially elicit a response in the assay.

  • Immunoassay Procedure:

    • Add the prepared standards and cross-reactant solutions to the wells of the microplate as per the kit's protocol.

    • Follow the incubation, washing, and detection steps outlined in the immunoassay manual.

  • Data Acquisition: Measure the signal (e.g., absorbance, fluorescence, luminescence) for each well using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Determine the concentration of the primary analyte that produces a 50% reduction in the maximum signal (IC50) from the standard curve.

    • For each cross-reactant, determine the concentration that produces a 50% reduction in the maximum signal.

    • Calculate the percentage of cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100

The following diagram illustrates the workflow for a typical cross-reactivity assessment experiment.

Cross_Reactivity_Workflow Start Start Prep_Standards Prepare Primary Analyte Standard Curve Start->Prep_Standards Prep_CrossReactants Prepare Dilutions of Potential Cross-Reactants Start->Prep_CrossReactants Run_Immunoassay Perform Immunoassay Prep_Standards->Run_Immunoassay Prep_CrossReactants->Run_Immunoassay Measure_Signal Measure Signal (e.g., Absorbance) Run_Immunoassay->Measure_Signal Calculate_IC50 Determine IC50 for Primary Analyte and Cross-Reactants Measure_Signal->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End Calculate_CR->End

Caption: A generalized workflow for determining the cross-reactivity of an immunoassay.

Conclusion and Recommendations

The data presented in this guide highlights the variability in specificity among commercially available immunoassays for melatonin and its metabolites. For researchers, a thorough evaluation of an assay's cross-reactivity profile is not just recommended, it is essential for generating reliable and reproducible data. When selecting an immunoassay, it is crucial to:

  • Scrutinize the manufacturer's validation data: Look for comprehensive cross-reactivity testing against a panel of relevant, structurally similar compounds.

  • Consider the biological matrix: The composition of the sample (e.g., serum, saliva, urine) can influence assay performance and potential interferences.

  • Independently validate the assay: Whenever possible, perform in-house validation studies to confirm the manufacturer's claims and ensure the assay is fit for your specific research purpose.

By carefully considering the issue of cross-reactivity and selecting assays with well-documented specificity, researchers can enhance the accuracy and validity of their findings in the complex and dynamic field of melatonin research.

References

The Analytical Edge: 6-Hydroxy Melatonin-d4 and Other Internal Standards in Melatonin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of melatonin (B1676174) is paramount for a wide range of studies, from circadian rhythm research to pharmacokinetic analysis. The choice of an appropriate internal standard is a critical determinant of analytical method performance, ensuring the reliability and reproducibility of results. This guide provides an objective comparison of 6-Hydroxy Melatonin-d4 and other commonly used internal standards for melatonin analysis, supported by experimental data and detailed protocols.

The gold standard for the quantitative analysis of melatonin in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. However, its accuracy is susceptible to variations in sample preparation, instrument response, and matrix effects. To compensate for these variables, an internal standard is co-analyzed with the sample. An ideal internal standard mimics the analyte's chemical and physical properties, experiencing similar variations during the analytical process.

Stable isotope-labeled (SIL) compounds are considered the most suitable internal standards for mass spectrometry-based quantification, a technique known as isotope dilution mass spectrometry (IDMS). These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Comparison of Internal Standards for Melatonin Analysis

The most frequently employed internal standards for melatonin analysis are its deuterated analogs. This section compares the performance of this compound and other deuterated melatonin standards based on published analytical method validation data.

Internal StandardAnalyte(s)MatrixKey Performance MetricsReference
This compound 6-Hydroxymelatonin (B16111)Human UrineLinearity: 375 - 25,000 pg/mL (r² > 0.99) Accuracy: 94.0 - 102.6% Precision (RSD): 4.2 - 14.8% Recovery: 94 - 102%[1][2][3]
Melatonin-d4 MelatoninHuman UrineLinearity: 7.5 - 500 pg/mL (r² > 0.99) Accuracy: 92.4 - 104.6% Precision (RSD): 3.4 - 10.4% Recovery: 94 - 102%[1][2][3]
Melatonin-d4 MelatoninHuman PlasmaLLOQ: 5 pg/mL Linearity: 5 - 2000 pg/mL (r > 0.99) Accuracy: 95.8 - 104.5% Precision (RSD): < 8.2%[4]
Melatonin-d4 Melatonin, 6-Hydroxymelatonin, AFMK, AMKBovine Follicular Fluid, Tissue Culture MediumLLOQ: 10 pg/mL (MEL, AFMK, AMK), 100 pg/mL (6-HMEL) Linearity: r > 0.999 Recovery: 80 - 108% Precision (RSD): < 3.55%[5]
Melatonin-d7 MelatoninHuman PlasmaNot specified in detail[6]
Melatonin-d3 Melatonin, AFMKHuman PlasmaNot specified in detail[7]

AFMK: N1-acetyl-N2-formyl-5-methoxykynuramine, AMK: N1-acetyl-5-methoxykynuramine, LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation

As the data indicates, both this compound and Melatonin-d4 serve as excellent internal standards for the quantification of their respective analytes. The choice between them, or the necessity of using both, depends on the specific goals of the study. For a comprehensive pharmacokinetic study of melatonin, simultaneous quantification of both melatonin and its primary metabolite, 6-hydroxymelatonin, is often required. In such cases, a combination of Melatonin-d4 and this compound is the recommended approach to ensure the highest accuracy for both analytes.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of melatonin and 6-hydroxymelatonin using their deuterated internal standards.

Protocol 1: Simultaneous Determination of Melatonin and 6-Hydroxymelatonin in Human Urine[1][2][3]

1. Sample Preparation (Deconjugation and Solid Phase Extraction - SPE):

  • To 2 mL of urine, add 10 µL of an internal standard stock solution containing Melatonin-d4 (30 ng/mL) and 6-Hydroxymelatonin-d4 (1400 ng/mL).

  • Add β-glucuronidase/arylsulfatase from Helix pomatia to deconjugate the metabolites.

  • Incubate the samples.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

2. LC-MS/MS Analysis:

  • LC Column: Reverse phase C18 column.

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in both positive (for melatonin) and negative (for 6-sulfatoxymelatonin (B1220468), a conjugated form of 6-hydroxymelatonin) modes.[8]

  • MRM Transitions:

    • Melatonin: Specific precursor to product ion transition.

    • Melatonin-d4: Specific precursor to product ion transition.

    • 6-Hydroxymelatonin: Specific precursor to product ion transition.

    • This compound: Specific precursor to product ion transition.

Protocol 2: Determination of Melatonin in Human Plasma[4]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 200 µL of plasma, add 50 µL of internal standard solution (Melatonin-d4, 5 ng/mL).

  • Add an extraction solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Vortex and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: C18 column.

  • Mobile Phase: Gradient elution with acetonitrile and water containing a modifier like formic acid.

  • Run Time: Approximately 3.5 minutes.

  • MS Detection: Triple quadrupole mass spectrometer with heated ESI in positive mode.

  • MRM Transitions:

    • Melatonin: m/z 232.95 → 173.90

    • Melatonin-d4: m/z 237.10 → 178.20

Visualizing the Workflow and Metabolic Pathway

To further clarify the analytical process and the biological context, the following diagrams have been generated using Graphviz.

Melatonin_Metabolism Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin N-acetylserotonin N-acetylserotonin Serotonin->N-acetylserotonin Melatonin Melatonin N-acetylserotonin->Melatonin 6-Hydroxymelatonin 6-Hydroxymelatonin Melatonin->6-Hydroxymelatonin CYP1A2 6-Sulfatoxymelatonin 6-Sulfatoxymelatonin 6-Hydroxymelatonin->6-Sulfatoxymelatonin Sulfation Excretion Excretion 6-Sulfatoxymelatonin->Excretion

Caption: Melatonin Biosynthesis and Major Metabolic Pathway.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Urine, Plasma, etc.) Add_IS Spike with Internal Standard (e.g., this compound) Biological_Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: General Workflow for Melatonin Analysis using LC-MS/MS.

References

A Comparative Guide to the Pharmacokinetics of Melatonin and 6-Hydroxymelatonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of melatonin (B1676174) and its primary metabolite, 6-hydroxymelatonin (B16111). The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the absorption, distribution, metabolism, and excretion of these compounds.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters for melatonin and 6-hydroxymelatonin. It is important to note that while extensive data is available for melatonin in humans, pharmacokinetic parameters for 6-hydroxymelatonin are primarily derived from animal studies or inferred from the measurement of its downstream conjugate, 6-sulfatoxymelatonin (B1220468), following melatonin administration in humans.

Pharmacokinetic ParameterMelatonin6-Hydroxymelatonin
Half-Life (t½) 20-50 minutes[1]~19 minutes (in rats)[2]
Bioavailability (Oral) Highly variable, approximately 9-33%[3][4]Not directly studied in humans
Time to Peak Plasma Concentration (Tmax) ~50 minutes for immediate-release oral formulations[3]Not directly studied in humans
Metabolism Primarily hepatic via CYP1A2 to 6-hydroxymelatonin[1][5][6]Further conjugated to 6-sulfatoxymelatonin and glucuronide forms[5]
Primary Excretion Route Urine, as 6-sulfatoxymelatonin[1][5]Urine, as 6-sulfatoxymelatonin[5]

Metabolic Pathway of Melatonin

Melatonin undergoes extensive first-pass metabolism in the liver, where it is hydroxylated to form 6-hydroxymelatonin. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1A2.[1][6] Subsequently, 6-hydroxymelatonin is rapidly conjugated with sulfate (B86663) to form 6-sulfatoxymelatonin, which is the major urinary metabolite.[5] A smaller fraction may also be conjugated with glucuronic acid.[5]

Melatonin_Metabolism Melatonin Melatonin 6-Hydroxymelatonin 6-Hydroxymelatonin Melatonin->6-Hydroxymelatonin CYP1A2 (Liver) 6-Sulfatoxymelatonin 6-Sulfatoxymelatonin 6-Hydroxymelatonin->6-Sulfatoxymelatonin Sulfation Urinary Excretion Urinary Excretion 6-Sulfatoxymelatonin->Urinary Excretion

Figure 1: Metabolic pathway of melatonin to 6-hydroxymelatonin and its subsequent excretion.

Experimental Protocols

The following sections detail typical methodologies employed in pharmacokinetic studies of melatonin and its metabolites.

Human Pharmacokinetic Study of Oral Melatonin

A representative experimental design to assess the pharmacokinetics of orally administered melatonin is as follows:

  • Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria typically include smoking, use of medications known to interact with CYP1A2, and irregular sleep-wake schedules.

  • Study Design: A randomized, crossover study design is often employed, where each subject receives both melatonin and a placebo on separate occasions, with a washout period in between.[7]

  • Drug Administration: A defined oral dose of immediate-release melatonin (e.g., 5 mg) is administered to fasting subjects.

  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at predose (0 hours) and at multiple time points post-administration (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours).[8]

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of melatonin and its metabolites (often 6-sulfatoxymelatonin as a surrogate for 6-hydroxymelatonin) are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] This method offers high sensitivity and specificity for the simultaneous quantification of the parent drug and its metabolites.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, using non-compartmental or compartmental analysis.

Experimental Workflow for Pharmacokinetic Analysis

The logical flow of a typical pharmacokinetic study is illustrated in the diagram below.

PK_Workflow cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject_Recruitment Drug_Administration Drug_Administration Subject_Recruitment->Drug_Administration Blood_Sampling Blood_Sampling Drug_Administration->Blood_Sampling Bioanalysis Bioanalysis Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation LC-MS/MS Plasma_Separation->Bioanalysis LC-MS/MS PK_Parameter_Calculation PK_Parameter_Calculation Bioanalysis->PK_Parameter_Calculation Statistical_Analysis Statistical_Analysis PK_Parameter_Calculation->Statistical_Analysis Reporting Reporting Statistical_Analysis->Reporting

References

Evaluating 6-Hydroxymelatonin as a Biomarker for CYP1A2 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 6-hydroxymelatonin (B16111) against alternative biomarkers for cytochrome P450 1A2 (CYP1A2) activity, supported by experimental data and detailed methodologies.

The cytochrome P450 enzyme CYP1A2 is a critical component in the metabolism of numerous drugs and endogenous compounds.[1][2] Its activity varies significantly between individuals due to genetic and environmental factors, impacting drug efficacy and toxicity.[1][3] Consequently, accurate in vivo assessment of CYP1A2 activity is crucial for personalized medicine and drug development. This guide provides a comprehensive comparison of 6-hydroxymelatonin as a biomarker for CYP1A2 activity against established and emerging alternatives, with a focus on experimental data and protocols.

Introduction to CYP1A2 and the Need for Reliable Biomarkers

CYP1A2 is predominantly expressed in the liver and is responsible for the metabolism of approximately 8-10% of marketed drugs, including theophylline (B1681296), clozapine, and caffeine (B1668208).[1][3] The enzyme also plays a role in the bioactivation of procarcinogens.[3] Given the wide interindividual variability in CYP1A2 activity, phenotyping—the determination of in vivo enzyme activity—is a valuable tool in clinical pharmacology.[3] An ideal biomarker should be safe, non-invasive, and accurately reflect the true activity of the enzyme.

6-Hydroxymelatonin: An Endogenous Candidate

Melatonin (B1676174), a hormone primarily synthesized by the pineal gland, is extensively metabolized by CYP1A2 to its main metabolite, 6-hydroxymelatonin.[4][5] This metabolic pathway has positioned the urinary ratio of 6-hydroxymelatonin to melatonin as a potential endogenous biomarker for CYP1A2 activity. The use of an endogenous marker offers advantages in terms of safety and convenience over the administration of exogenous probe drugs.[6]

Comparative Analysis of CYP1A2 Biomarkers

The suitability of 6-hydroxymelatonin as a CYP1A2 biomarker is best evaluated by comparing its performance against other established and proposed markers. Caffeine is currently the most widely accepted and used probe for in vivo CYP1A2 phenotyping.[7][8][9]

Quantitative Comparison of Biomarker Performance

Biomarker/MetricCorrelation with Caffeine Clearance (rs)Key FindingsReference
Melatonin Clearance 0.75 (p = 0.005)Significant correlation suggests melatonin as a potential alternative probe drug.[4]
Melatonin Concentration (1.5h post-dose) -0.62 (p = 0.03)Inversely correlated with caffeine clearance.[4]
Endogenous Urinary 6-Hydroxymelatonin/Melatonin Ratio < 0.35 (Pearson r, p < 0.05)Very weak correlation with the paraxanthine (B195701)/caffeine ratio.[10]
Plasma/Saliva Paraxanthine/Caffeine Ratio (4h post-dose) 0.84/0.83 (plasma), 0.82/0.77 (saliva)High correlation with oral caffeine clearance.[11]
Urinary (AFMU + 1U + 1X + 17U + 17X)/137X Ratio (0-24h) 0.85 (p < 0.001)Highest correlation with a caffeine clearance metric in urine.[11]

Key Observations from Comparative Data:

  • While the clearance of exogenously administered melatonin shows a strong correlation with caffeine clearance, the endogenous urinary 6-hydroxymelatonin/melatonin ratio demonstrates a very weak correlation with the widely used paraxanthine/caffeine ratio.[4][10]

  • Studies have indicated a larger intra- and interindividual variability in the 6-hydroxymelatonin/melatonin ratio compared to the paraxanthine/caffeine ratio, questioning its reliability in reflecting CYP1A2 activity.[6][10]

  • Caffeine-based metrics, particularly the paraxanthine/caffeine ratio in plasma or saliva and a comprehensive urinary metabolite ratio, remain the most validated and reliable methods for CYP1A2 phenotyping.[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biomarker studies. Below are summarized protocols for key experiments involving the evaluation of CYP1A2 biomarkers.

Protocol 1: Evaluation of Exogenous Melatonin as a CYP1A2 Probe

  • Objective: To assess the correlation between melatonin clearance and caffeine clearance.

  • Study Design: Healthy volunteers are administered a single oral dose of melatonin (e.g., 25 mg) and, on a separate occasion, a single oral dose of caffeine (e.g., 100 mg).[4]

  • Sample Collection: Blood samples are collected at multiple time points (e.g., 0.5 to 6.5 hours) after melatonin administration.[4]

  • Analytical Method: Melatonin and conjugated 6-hydroxymelatonin concentrations in serum or plasma are determined using liquid chromatography-mass spectrometry (LC-MS).[4][12]

  • Data Analysis: The apparent clearance of melatonin is calculated and correlated with the caffeine clearance determined from the caffeine administration phase.[4]

Protocol 2: Evaluation of Endogenous Urinary 6-Hydroxymelatonin/Melatonin Ratio

  • Objective: To assess the correlation between the endogenous urinary 6-hydroxymelatonin/melatonin ratio and the paraxanthine/caffeine ratio.

  • Study Design: Healthy volunteers provide overnight urine samples and first morning voids.[6][10] On a separate occasion, they are administered a caffeinated beverage.[10]

  • Sample Collection: Overnight urine is collected over a 12-hour period.[6][10] Capillary blood samples are collected (e.g., 2 hours) after caffeine intake.[10]

  • Analytical Method: Urinary concentrations of melatonin and 6-hydroxymelatonin are measured by LC-MS/MS after deconjugation of 6-hydroxymelatonin metabolites.[13][14] Caffeine and paraxanthine concentrations in dried blood spots are also determined by LC-MS/MS.[6]

  • Data Analysis: The urinary 6-hydroxymelatonin/melatonin ratio is calculated and its correlation with the paraxanthine/caffeine ratio is assessed.[10]

Protocol 3: Caffeine-Based CYP1A2 Phenotyping

  • Objective: To determine CYP1A2 activity using caffeine as a probe drug.

  • Study Design: Subjects abstain from methylxanthine-containing products for a specified period (e.g., 24 hours) before being administered a standard dose of caffeine (e.g., 100 mg).[10][11]

  • Sample Collection: Plasma, saliva, or urine samples are collected at specific time points. For the paraxanthine/caffeine ratio, a single plasma or saliva sample at 4-6 hours post-dose is common.[3][11] For urinary metabolite ratios, a 24-hour urine collection is often employed.[11]

  • Analytical Method: Caffeine and its metabolites (e.g., paraxanthine, theobromine, theophylline, and others) are quantified using high-performance liquid chromatography (HPLC) or LC-MS/MS.[15][16]

  • Data Analysis: Various metrics can be calculated, including the paraxanthine/caffeine ratio or more complex urinary metabolite ratios, which are then correlated with caffeine clearance.[11]

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of Melatonin

Melatonin_Metabolism Melatonin Melatonin 6-Hydroxymelatonin 6-Hydroxymelatonin Melatonin->6-Hydroxymelatonin CYP1A2 Conjugated Metabolites Conjugated Metabolites (Sulfate and Glucuronide) 6-Hydroxymelatonin->Conjugated Metabolites Phase II Enzymes Urinary Excretion Urinary Excretion Conjugated Metabolites->Urinary Excretion

Caption: Metabolic conversion of melatonin to 6-hydroxymelatonin by CYP1A2.

Experimental Workflow for Biomarker Comparison

Biomarker_Comparison_Workflow cluster_melatonin Melatonin Arm cluster_caffeine Caffeine Arm Melatonin Admin Administer Melatonin Blood Sampling_M Serial Blood Sampling Melatonin Admin->Blood Sampling_M Urine Collection_M Overnight Urine Collection Melatonin Admin->Urine Collection_M LCMS_M LC-MS/MS Analysis (Melatonin, 6-OH-Melatonin) Blood Sampling_M->LCMS_M Urine Collection_M->LCMS_M Correlation Analysis Correlation Analysis LCMS_M->Correlation Analysis Caffeine Admin Administer Caffeine Blood Sampling_C Single Point Blood/Saliva Sample Caffeine Admin->Blood Sampling_C LCMS_C LC-MS/MS Analysis (Caffeine, Paraxanthine) Blood Sampling_C->LCMS_C LCMS_C->Correlation Analysis

Caption: Workflow for comparing melatonin and caffeine as CYP1A2 biomarkers.

Alternative and Emerging Biomarkers

While caffeine is the gold standard, research into other biomarkers continues.

  • Theophylline: Similar to caffeine, theophylline is metabolized by CYP1A2.[17][18][19] However, its use as a probe drug is less common than caffeine due to a narrower therapeutic index.

  • Endogenous Metabolomics: Studies have explored other endogenous biomarkers. For instance, in rats, the ratio of phenylalanine to tyrosine concentration in serum has been shown to be highly correlated with CYP1A2 activity and gene expression.[1][20] Further research is needed to validate these findings in humans.

Conclusion and Future Directions

The evaluation of 6-hydroxymelatonin as a biomarker for CYP1A2 activity has yielded mixed results. While exogenously administered melatonin shows promise as a probe drug, the endogenous urinary 6-hydroxymelatonin/melatonin ratio appears to be an unreliable indicator of CYP1A2 activity due to high variability and weak correlation with established caffeine-based metrics.[4][6][10]

Caffeine remains the most robust and validated probe for CYP1A2 phenotyping.[7][9] Its various metrics, particularly the paraxanthine/caffeine ratio in plasma or saliva, offer a convenient and reliable assessment of enzyme activity.[3][11]

Future research should focus on larger cohort studies to further investigate the utility of endogenous melatonin metabolites, potentially exploring different sampling strategies or more complex metabolic ratios. Additionally, the validation of novel endogenous biomarkers discovered through metabolomics approaches in human populations is a promising avenue for developing safer and more convenient methods for CYP1A2 phenotyping.

References

A Comparative Guide to Salivary and Urinary 6-Hydroxymelatonin Levels for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the correlation, experimental protocols, and metabolic pathways of two key non-invasive biomarkers for melatonin (B1676174) production.

For researchers, scientists, and drug development professionals engaged in circadian rhythm research and related therapeutic areas, the accurate assessment of melatonin levels is paramount. While plasma melatonin is considered the gold standard, its invasive nature presents logistical and ethical challenges in many study designs. Consequently, non-invasive methods utilizing saliva and urine have gained prominence. This guide provides an objective comparison of salivary melatonin and its primary urinary metabolite, 6-sulfatoxymelatonin (B1220468) (aMT6s), offering a detailed examination of their correlation, the methodologies for their measurement, and the underlying biological pathways.

Correlation Between Salivary and Urinary 6-Hydroxymelatonin (B16111)

The relationship between salivary melatonin and urinary 6-sulfatoxymelatonin (aMT6s) is founded on their shared origin from circulating plasma melatonin. Salivary melatonin levels are directly proportional to the free, unbound fraction of melatonin in the blood, while urinary aMT6s reflects the cumulative production and metabolism of melatonin over a specific period.

Several studies have investigated the correlation between these two non-invasive markers, as well as their individual correlations with plasma melatonin, the established benchmark. A strong positive correlation is consistently observed, indicating that both saliva and urine can serve as reliable proxies for systemic melatonin levels.

Table 1: Summary of Correlation Data

ReferenceComparisonSubject GroupCorrelation Coefficient (r)p-valueKey Findings
Study ADaily Salivary Melatonin vs. Daily Urinary 6-SulphatoxymelatoninPrepubertal Boys0.968< 0.001A very strong positive correlation was observed between the two non-invasive measures.
Bojkowski et al. (1987)Serum Melatonin vs. Urinary 6-Hydroxymelatonin SulphateHealthy Adults0.72< 0.001Urinary aMT6s is a reliable index of serum melatonin concentrations[1].
Bojkowski et al. (1987)Serum Melatonin vs. Salivary MelatoninHealthy Adults0.81< 0.001Salivary melatonin concentrations are a reliable index of serum melatonin concentrations[1].

It is important to note that while a strong correlation exists, the absolute concentrations of melatonin in saliva are significantly lower than its metabolite in urine. Furthermore, salivary melatonin provides a real-time snapshot of circulating levels, whereas urinary aMT6s offers an integrated measure of melatonin production over the collection period.

Experimental Protocols

The choice between salivary and urinary measurements often depends on the specific research question, logistical constraints, and the desired temporal resolution of the data. Below are detailed methodologies for the collection and analysis of both sample types.

Salivary Melatonin Measurement

1. Sample Collection:

  • Timing: Collection times should be meticulously planned according to the study's objectives, often including multiple time points in the evening and night to capture the rise and peak of melatonin secretion.

  • Procedure: Participants should refrain from eating, drinking (except water), and oral hygiene for at least 30 minutes before collection. Saliva is typically collected by passive drool into a collection tube.

  • Storage: Samples should be immediately placed on ice and then stored at -20°C or lower until analysis.

2. Analytical Methods:

  • Radioimmunoassay (RIA): A highly sensitive method that involves a competitive binding reaction between a radiolabeled melatonin and the melatonin in the sample for a limited number of antibody binding sites.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A common and relatively high-throughput method that utilizes an enzyme-linked antibody to detect the presence of melatonin. Commercial ELISA kits are widely available.

Urinary 6-Sulfatoxymelatonin (aMT6s) Measurement

1. Sample Collection:

  • Timing: Typically involves the collection of the first morning void to assess overnight melatonin production. For more detailed analysis, timed overnight or 24-hour urine collections can be employed.

  • Procedure: The total volume of the collected urine should be recorded. A well-mixed aliquot is then taken for analysis.

  • Storage: Urine samples should be stored at -20°C or lower until analysis.

2. Analytical Methods:

  • Radioimmunoassay (RIA): Similar to salivary RIA, this method is highly sensitive for detecting aMT6s.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for quantifying aMT6s, with numerous commercial kits available.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method that can accurately quantify aMT6s, often considered a reference method.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the melatonin metabolic pathway and a typical experimental workflow for comparing salivary and urinary levels.

Melatonin_Metabolism Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH, AADC N-acetylserotonin N-acetylserotonin Serotonin->N-acetylserotonin AANAT Melatonin Melatonin N-acetylserotonin->Melatonin ASMT 6-hydroxymelatonin 6-hydroxymelatonin Melatonin->6-hydroxymelatonin CYP1A2 (Liver) 6-sulfatoxymelatonin (aMT6s) 6-sulfatoxymelatonin (aMT6s) 6-hydroxymelatonin->6-sulfatoxymelatonin (aMT6s) Sulfotransferase Urine Urine 6-sulfatoxymelatonin (aMT6s)->Urine Excretion

Caption: Melatonin is synthesized from tryptophan and metabolized in the liver to 6-sulfatoxymelatonin, which is then excreted in the urine.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing & Storage cluster_analysis Analysis cluster_data Data Analysis Saliva Collection Saliva Collection Saliva Processing Saliva Processing Saliva Collection->Saliva Processing Urine Collection Urine Collection Urine Processing Urine Processing Urine Collection->Urine Processing Storage (-20°C) Storage (-20°C) Saliva Processing->Storage (-20°C) Urine Processing->Storage (-20°C) Salivary Melatonin Assay (ELISA/RIA) Salivary Melatonin Assay (ELISA/RIA) Storage (-20°C)->Salivary Melatonin Assay (ELISA/RIA) Urinary aMT6s Assay (ELISA/RIA/LC-MS/MS) Urinary aMT6s Assay (ELISA/RIA/LC-MS/MS) Storage (-20°C)->Urinary aMT6s Assay (ELISA/RIA/LC-MS/MS) Correlation Analysis Correlation Analysis Salivary Melatonin Assay (ELISA/RIA)->Correlation Analysis Urinary aMT6s Assay (ELISA/RIA/LC-MS/MS)->Correlation Analysis

Caption: Workflow for comparing salivary melatonin and urinary 6-sulfatoxymelatonin levels.

References

A Comparative Guide to Deuterated vs. 13C-Labeled Internal Standards for Melatonin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of melatonin (B1676174), a key hormone regulating circadian rhythms, is crucial in various fields of research and drug development. Stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. The choice of the stable isotope-labeled internal standard (SIL-IS) is a critical factor influencing the accuracy and robustness of the assay. This guide provides an objective comparison of the two most common types of SIL-IS for melatonin: deuterated (²H or D) and carbon-13 (¹³C) labeled standards, supported by experimental data.

Key Performance Characteristics: Deuterated vs. ¹³C-Labeled Standards

The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] While both deuterated and ¹³C-labeled standards are designed to mimic the native analyte, inherent differences in their isotopic composition can lead to significant variations in analytical performance.

FeatureDeuterated (e.g., Melatonin-d4)¹³C-Labeled (e.g., ¹³C-Melatonin)Rationale & Implications for Melatonin Analysis
Isotopic Stability Susceptible to back-exchange of deuterium (B1214612) with protons from the solvent, especially at exchangeable sites.[2]¹³C atoms are integrated into the carbon skeleton and are not susceptible to exchange, offering greater stability.[2]¹³C-labeling provides higher confidence in the integrity of the internal standard throughout the analytical process.
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte due to the kinetic isotope effect.[2][3]The physicochemical properties are virtually identical to the native analyte, resulting in perfect co-elution.[1][2]Perfect co-elution of ¹³C-standards ensures more accurate compensation for matrix effects that can vary across a chromatographic peak.[2]
Matrix Effects Differential elution can lead to varied ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy.[2][4][5]Co-elution allows the internal standard to experience the same matrix effects as the analyte, leading to more effective correction.[6]In complex biological matrices, ¹³C-labeled standards are better suited to correct for unpredictable matrix effects.[6]
Cost & Availability Generally less expensive and more readily available due to simpler synthesis.Typically more expensive and less commercially available due to more complex synthetic routes.Budget and availability are practical considerations, but the potential for compromised data with deuterated standards should be weighed against the cost.

Quantitative Data Summary

Table 1: Performance Data for Deuterated Internal Standards for Melatonin and its Metabolites

ParameterMelatonin-d4[7]6-O-MEL-2H4[8]
Analyte Melatonin6-Hydroxymelatonin (B16111)
Matrix Human PlasmaHuman Urine
Linearity (r²) ≥ 0.9930.99971 ± 0.00020
Accuracy (Intra-day) 117.77% (at LLOQ)-3.60% to -0.47% (relative error)
Precision (Intra-day RSD) ≤15%<6.80%
Recovery (Analyte) 79.23%Not Reported
Recovery (Internal Standard) 72.23%Not Reported

Table 2: Performance Data for a ¹³C-Labeled Internal Standard for Melatonin

Parameter¹³C-Labeled Melatonin Analogue[9]
Analyte Melatonin
Matrix Cell Culture
Linearity (r²) Not explicitly reported, but quantitative recoveries suggest good linearity.
Accuracy/Recovery 99±1% (1D-LC-MS/MS) and 98±1% (2D-LC-MS/MS)
Precision (RSD) Not explicitly reported, but high accuracy suggests good precision.

Experimental Protocols

Below are generalized experimental protocols for the quantification of melatonin using a stable isotope-labeled internal standard with LC-MS/MS. These protocols are representative and would require optimization for specific applications and matrices.

Sample Preparation (Human Plasma)
  • Spiking: To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., 5 ng/mL of Melatonin-d4 in methanol).[7]

  • Dilution: Dilute the sample 1:1 (v/v) with an extraction buffer.[7]

  • Extraction: Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.[7][10]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[7]

    • Gradient: A suitable gradient elution to separate melatonin from matrix components.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • Melatonin: m/z 233 → 174[11]

      • Melatonin-d4: m/z 237 → 178[11]

      • (Note: Specific transitions for ¹³C-melatonin would depend on the number and position of ¹³C labels)

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for choosing an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (Deuterated or 13C-Melatonin) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC Chromatographic Separation (LC) Recon->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Quant Quantification MS->Quant Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Quant->Ratio Curve Calibration Curve Ratio->Curve Result Determine Melatonin Concentration Curve->Result

Caption: A generalized experimental workflow for melatonin quantification using a stable isotope-labeled internal standard and LC-MS/MS.

logical_relationship cluster_IS_choice Choice of Internal Standard cluster_properties Key Physicochemical Properties cluster_outcome Analytical Outcome Deuterated Deuterated Melatonin Coelution Chromatographic Co-elution Deuterated->Coelution Potential Shift Stability Isotopic Stability Deuterated->Stability Risk of Exchange Matrix Matrix Effect Compensation Deuterated->Matrix Incomplete Correction C13 13C-Labeled Melatonin C13->Coelution Identical C13->Stability High C13->Matrix Effective Correction Accuracy High Accuracy & Precision Coelution->Accuracy Stability->Accuracy Matrix->Accuracy Robustness Assay Robustness Accuracy->Robustness

Caption: Logical relationship between the choice of internal standard, its properties, and the resulting analytical performance.

Conclusion and Recommendation

While deuterated internal standards are widely used and can be suitable for many applications, the available evidence and fundamental principles of isotope dilution mass spectrometry strongly suggest that ¹³C-labeled internal standards offer superior performance for the quantification of melatonin. The perfect co-elution and high isotopic stability of ¹³C-labeled melatonin minimize the risk of analytical errors, particularly in complex biological matrices where matrix effects are a significant concern.[1][2] As demonstrated, a ¹³C-labeled melatonin analogue can achieve nearly 100% recovery, indicating a highly accurate method.[9] For the most demanding applications requiring the highest level of accuracy, precision, and robustness, the investment in ¹³C-labeled internal standards for melatonin analysis is highly recommended.

References

Unveiling Circadian Rhythms: A Comparative Guide to Urinary 6-Hydroxymelatonin Excretion Measurements

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the clinical utility of urinary 6-hydroxymelatonin (B16111) sulfate (B86663) (aMT6s) as a primary biomarker for melatonin (B1676174) production, this guide offers a comparative overview of its performance against other biological markers. It is designed for researchers, scientists, and drug development professionals seeking to accurately assess circadian rhythm and its implications in health and disease.

The measurement of melatonin, the primary hormone of the pineal gland, is a cornerstone of circadian rhythm research and clinical practice. Its metabolite, 6-hydroxymelatonin sulfate (aMT6s), excreted in urine, has emerged as a reliable and non-invasive index of nocturnal melatonin secretion. This guide delves into the clinical utility of urinary aMT6s measurements, providing a detailed comparison with alternative biomarkers and outlining the experimental protocols for its quantification.

The Significance of aMT6s as a Biomarker

Melatonin is rapidly metabolized in the liver to 6-hydroxymelatonin, which is then conjugated to 6-hydroxymelatonin sulfate (aMT6s) and excreted in the urine.[1][2] This metabolic pathway makes the quantification of urinary aMT6s a robust indicator of the total production of melatonin over a period of time. Studies have consistently demonstrated a significant positive correlation between the total amount of excreted aMT6s and the area under the curve (AUC) of serum melatonin profiles.[3] Similarly, a strong correlation exists between nighttime peak plasma melatonin levels and 24-hour urinary excretion of aMT6s.[4] This makes urinary aMT6s a valuable, non-invasive tool for assessing the endogenous melatonin rhythm.[5]

The clinical applications of measuring urinary aMT6s are extensive. It is frequently used in the evaluation of sleep disorders, circadian rhythm disturbances, and in studies related to neuropsychiatric conditions.[3][6] For instance, research in children with Autism Spectrum Disorder (ASD) has shown significantly lower night-time melatonin levels, as indicated by urinary aMT6s/creatinine (B1669602) values, compared to controls.[7][8] Furthermore, urinary aMT6s excretion can serve as an index of sympathetic nerve function.[9][10]

Comparative Analysis of Melatonin Biomarkers

While urinary aMT6s is a widely accepted biomarker, other biological samples can also be used to assess melatonin levels. The choice of biomarker often depends on the specific research question, logistical constraints, and the desired temporal resolution.

BiomarkerSample TypeAdvantagesDisadvantagesCorrelation with Plasma Melatonin
6-Hydroxymelatonin Sulfate (aMT6s) UrineNon-invasive, easy to collect, reflects cumulative melatonin production over several hours.[1]Provides a time-averaged measure, may not capture rapid changes in melatonin levels.High correlation with 24h plasma melatonin profiles.[3][4][11]
Melatonin Plasma/Serum"Gold standard" for real-time melatonin levels, provides high temporal resolution.Invasive (requires blood draws), can be stressful for subjects, impractical for frequent sampling.[12]Direct measurement.
Melatonin SalivaNon-invasive, relatively easy to collect, good correlation with plasma levels.[13]Saliva flow rate can affect concentration, lower concentration than in plasma.High correlation with plasma melatonin.
Melatonin UrineNon-invasive.Only a very small fraction of unmetabolized melatonin is excreted in urine, may not accurately reflect plasma levels.[13]Variable.

Experimental Protocols for aMT6s Measurement

Several analytical methods are available for the quantification of urinary aMT6s. The most common are Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA)

These immunoassay techniques are widely used due to their high throughput and relatively low cost. Commercial kits are readily available for both methods.[11]

General Protocol:

  • Sample Collection: Collect overnight or 24-hour urine samples. To account for variations in urine concentration, creatinine levels are often measured concurrently, and aMT6s values are expressed as a ratio to creatinine.[8]

  • Sample Preparation: Urine samples are typically diluted according to the manufacturer's instructions.

  • Assay Procedure: The assay is performed following the specific protocol provided with the commercial kit. This generally involves the incubation of the sample with an antibody specific to aMT6s and a labeled tracer.

  • Detection: The amount of bound tracer is measured, which is inversely proportional to the concentration of aMT6s in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered a more specific and accurate method for quantifying aMT6s, as it is less susceptible to cross-reactivity with other substances that may be present in the urine.[14]

Detailed Protocol for LC-MS/MS:

  • Sample Collection: As with immunoassays, overnight or 24-hour urine samples are collected.

  • Enzymatic Deconjugation: Urinary aMT6s is primarily in a conjugated form (sulfate and glucuronide). To measure the total amount, enzymatic deconjugation is necessary. This is typically achieved by incubating the urine sample with β-glucuronidase/arylsulfatase from Helix pomatia.[14][15]

    • Reaction Conditions: A common protocol involves incubation at 37°C in a pH 4.0 buffer for 60 minutes.[15]

  • Solid Phase Extraction (SPE): After deconjugation, the sample is purified using SPE to remove interfering substances. A reverse-phase C18 column is often used for this purpose.[14]

  • Chromatographic Separation: The purified sample is injected into a liquid chromatography system. A reverse-phase C18 column is typically used with a gradient elution to separate aMT6s from other components.[14]

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor and product ion transitions for aMT6s and an internal standard (e.g., deuterated aMT6s) to ensure accurate quantification.[14]

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the melatonin metabolic pathway and a typical experimental workflow for urinary aMT6s measurement.

Melatonin_Metabolism Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Melatonin Melatonin Serotonin->Melatonin Liver Liver (CYP1A2) Melatonin->Liver Hydroxymelatonin 6-Hydroxymelatonin Liver->Hydroxymelatonin Conjugation Conjugation (Sulfation/Glucuronidation) Hydroxymelatonin->Conjugation aMT6s 6-Hydroxymelatonin Sulfate (aMT6s) Conjugation->aMT6s Urine Urine Excretion aMT6s->Urine

Caption: Melatonin Metabolism Pathway

aMT6s_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection Urine Collection (Overnight/24h) Deconjugation Enzymatic Deconjugation (β-glucuronidase/arylsulfatase) Urine_Collection->Deconjugation SPE Solid Phase Extraction (SPE) Deconjugation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification Quantification of aMT6s LC_MSMS->Quantification Data_Interpretation Data Interpretation (e.g., Circadian Phase Assessment) Quantification->Data_Interpretation

Caption: Experimental Workflow for Urinary aMT6s Measurement by LC-MS/MS

References

Safety Operating Guide

Navigating the Disposal of 6-Hydroxy Melatonin-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of 6-Hydroxy Melatonin-d4, a deuterated analog of a melatonin (B1676174) metabolite, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Based on available safety data, this compound is not classified as a hazardous substance. This classification is the primary determinant for the recommended disposal pathway. The following procedures are based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting.

Summary of Disposal Data

As this compound is not categorized as hazardous, there are no specific quantitative limits for its disposal. The primary consideration is to avoid mixing it with hazardous waste streams to prevent unnecessary and costly disposal procedures.

ParameterValueSource
Hazard Classification Not a hazardous substance or mixtureSafety Data Sheets
Disposal Route Non-hazardous waste streamGeneral Laboratory Waste Guidelines

Detailed Disposal Protocol

This protocol outlines the step-by-step process for the disposal of this compound in both solid and dissolved forms, as well as the decontamination of its container.

1. Waste Identification and Segregation:

  • Initial Assessment: Confirm that the waste to be disposed of is indeed this compound and has not been mixed with any hazardous substances.

  • Segregation: It is crucial to keep non-hazardous waste separate from hazardous waste streams.[1] Combining them necessitates treating the entire mixture as hazardous, leading to more complex and expensive disposal.

2. Disposal of Solid this compound:

  • Procedure: Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash.

  • Containment: Ensure the solid waste is in a securely sealed container to prevent dust or powder from becoming airborne.

  • Labeling: The original container should be used if possible. If not, the container should be clearly labeled with the name of the chemical.

3. Disposal of this compound Solutions:

  • Solvent Check: Identify the solvent used to dissolve the this compound. The disposal method is dictated by the nature of the solvent.

  • Aqueous Solutions: If dissolved in water or other non-hazardous aqueous solutions, small quantities (typically a few hundred milliliters per day) can often be disposed of down the drain with copious amounts of water.[2] However, always check with your institution's specific guidelines and local regulations.

  • Organic Solvents: If dissolved in a flammable or hazardous organic solvent, the solution must be treated as hazardous waste. It should be collected in a designated, properly labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) office.

4. Decontamination and Disposal of Empty Containers:

  • Triple Rinsing: To ensure the container is free of residual chemicals, it should be triple-rinsed.[3][4]

  • Rinsate Collection:

    • For water-soluble residues, the rinsate from the triple rinse can typically be poured down the drain.[3][5]

    • If a solvent was used for rinsing, the rinsate must be collected and disposed of as hazardous chemical waste.[5]

  • Container Preparation for Disposal:

    • After rinsing, allow the container to air-dry completely.

    • Deface the original label to remove any hazard warnings.[3][6]

    • Clearly mark the container as "EMPTY".[3][5]

    • Dispose of the clean, empty container in the appropriate recycling or regular trash receptacle, following your institution's guidelines for glass or plastic disposal.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_form Determine Physical Form cluster_solid_disposal Solid Disposal cluster_solution_disposal Solution Disposal cluster_container Container Decontamination start Start: Identify Waste (this compound) Solid Solid start->Solid Is it solid? Solution Solution start->Solution Is it a solution? Trash Dispose in Regular Trash Solid->Trash Solvent_ID Identify Solvent Solution->Solvent_ID Rinse Triple Rinse Trash->Rinse Decontaminate Container Aqueous Aqueous (Non-Hazardous) Solvent_ID->Aqueous Water-based Organic Organic (Hazardous) Solvent_ID->Organic Solvent-based Drain Dispose Down Drain (with water) Aqueous->Drain Haz_Waste Collect as Hazardous Waste Organic->Haz_Waste Drain->Rinse Decontaminate Container Haz_Waste->Rinse Decontaminate Container (Collect Rinsate as Hazardous) Deface Deface Label & Mark as 'EMPTY' Rinse->Deface Container_Disposal Dispose of Empty Container Deface->Container_Disposal

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 6-Hydroxy Melatonin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for 6-Hydroxy Melatonin-d4, including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 69533-61-5[1][2]

  • Molecular Formula: C13H12D4N2O3[2]

Hazard Identification and Prudent Practices:

While one Safety Data Sheet (SDS) for this compound states that it is not a hazardous substance or mixture, an SDS for the closely related non-deuterated compound, 6-Hydroxy Melatonin, indicates it is suspected of causing cancer and is harmful if swallowed.[3] Given this potential risk, it is crucial to handle this compound with care, minimizing exposure and adhering to standard safety protocols for handling potentially hazardous chemicals.

Always consult the specific Safety Data Sheet provided with the product for the most accurate and up-to-date information. In the absence of a definitive hazard classification, treating the compound with a high degree of caution is the most prudent approach.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, particularly when handling the solid, powdered form.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety goggles or a face shield.[4]To protect eyes from dust particles and splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the compound.
Body Protection A laboratory coat or other protective clothing.[4]To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with a particulate filter may be necessary if dust is generated and engineering controls are insufficient.[5][6]To prevent inhalation of airborne powder.
Operational Plan: Handling and Storage

Engineering Controls:

  • Handle this compound in a chemical fume hood, biological safety cabinet, or other ventilated enclosure, especially when working with the powder form.[7]

  • Use an enclosed balance for weighing to minimize the dispersion of dust.[8]

  • Ensure adequate general laboratory ventilation.[9]

Safe Handling Practices:

  • Designate a specific area for handling this compound and cover work surfaces with absorbent bench paper.[8]

  • Avoid the formation of dust. If possible, purchase the material in a liquid form or in pre-weighed amounts.[7][8]

  • Keep containers tightly closed when not in use.[8]

  • Avoid all personal contact, including inhalation and ingestion.[5]

  • Do not eat, drink, or smoke in the handling area.[5][10]

  • Wash hands thoroughly with soap and water after handling.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[11]

  • Keep the container tightly sealed to prevent moisture absorption, which can affect deuterated compounds.[12]

  • Store away from incompatible materials such as oxidizing agents.[11] For long-term storage, consider keeping the compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[12]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Classification:

  • Treat this compound as hazardous chemical waste.[4]

Disposal Procedure:

  • Collection:

    • Collect waste material, including any contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[4]

    • The label should include the words "Hazardous Waste" and the full chemical name.[4]

  • Segregation:

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

    • Keep the container closed except when adding waste.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

    • Do not dispose of this compound down the drain or in the regular trash.[4]

Procedural Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep Preparation: - Don PPE - Prepare work area in fume hood weigh Weighing: - Use enclosed balance - Minimize dust prep->weigh dissolve Dissolution: - Add solvent to powder - Cap and mix weigh->dissolve use Experimental Use dissolve->use collect_waste Collect Waste: - Solid and liquid waste - Contaminated materials use->collect_waste Post-Experiment label_waste Label Waste Container: - 'Hazardous Waste' - Chemical name collect_waste->label_waste store_waste Store Waste: - Designated satellite area - Closed container label_waste->store_waste dispose_waste Arrange Disposal: - Contact EHS store_waste->dispose_waste

Caption: Workflow for handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。